molecular formula C9H11FN2O6 B15597523 1-(b-D-Xylofuranosyl)-5-fluorouracil

1-(b-D-Xylofuranosyl)-5-fluorouracil

货号: B15597523
分子量: 262.19 g/mol
InChI 键: FHIDNBAQOFJWCA-BYPJNBLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(b-D-Xylofuranosyl)-5-fluorouracil is a useful research compound. Its molecular formula is C9H11FN2O6 and its molecular weight is 262.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H11FN2O6

分子量

262.19 g/mol

IUPAC 名称

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6-,8-/m1/s1

InChI 键

FHIDNBAQOFJWCA-BYPJNBLXSA-N

产品来源

United States

Foundational & Exploratory

Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a nucleoside analog of significant interest in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and data presentation to facilitate its preparation and study in a laboratory setting.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog that combines the cytotoxic base 5-fluorouracil (B62378) (5-FU) with a xylofuranose (B8766934) sugar moiety. The rationale behind the synthesis of such analogs is to potentially improve the therapeutic index of 5-FU by altering its metabolic pathway, cellular uptake, and mechanism of action. The stereochemistry of the sugar, particularly the β-anomeric configuration, is crucial for its interaction with biological targets. This guide focuses on the convergent synthetic approach, a widely adopted method for nucleoside synthesis.

Core Synthetic Strategy: Convergent Synthesis

The most common and versatile method for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil is the convergent approach. This strategy involves the synthesis of the nucleobase and the sugar moiety separately, followed by their coupling in a key glycosylation step. A general workflow for this synthesis is outlined below.

cluster_0 Sugar Moiety Preparation cluster_1 Nucleobase Preparation cluster_2 Coupling and Deprotection Xylose Xylose Protected_Xylofuranose Protected_Xylofuranose Xylose->Protected_Xylofuranose Protection Activated_Xylofuranose Activated_Xylofuranose Protected_Xylofuranose->Activated_Xylofuranose Activation Protected_Nucleoside Protected_Nucleoside Activated_Xylofuranose->Protected_Nucleoside Glycosylation 5-Fluorouracil 5-Fluorouracil Silylated_5-FU Silylated_5-FU 5-Fluorouracil->Silylated_5-FU Silylation Silylated_5-FU->Protected_Nucleoside Target_Molecule 1-(β-D-Xylofuranosyl)-5-fluorouracil Protected_Nucleoside->Target_Molecule Deprotection

Caption: General workflow for the convergent synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Activated Sugar)

The synthesis of a suitable protected and activated xylofuranose derivative is the first critical step. Acetyl and benzoyl groups are commonly used protecting groups due to their stability and ease of removal.

Protocol:

  • Acetylation of D-Xylose: D-xylose is first per-acetylated using acetic anhydride (B1165640) in the presence of a catalyst such as zinc chloride or pyridine (B92270) to yield 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

  • Selective Anomeric Acetate Exchange: The per-acetylated xylose is then treated with HBr in acetic acid to selectively replace the anomeric acetyl group with a bromide, forming the more reactive 2,3,5-tri-O-acetyl-α-D-xylofuranosyl bromide.

  • Benzoylation: The acetylated xylofuranosyl bromide is subsequently reacted with sodium benzoate (B1203000) in a suitable solvent to introduce the benzoyl protecting groups, followed by a final acetylation at the anomeric position to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose.

Silylation of 5-Fluorouracil

To enhance its solubility in organic solvents and increase the nucleophilicity of the N1 position for the subsequent glycosylation reaction, 5-fluorouracil is silylated.

Protocol:

  • A suspension of 5-fluorouracil in hexamethyldisilazane (B44280) (HMDS) is heated to reflux.

  • A catalytic amount of ammonium (B1175870) sulfate (B86663) or chlorotrimethylsilane (B32843) is added to initiate the reaction.

  • The reaction mixture is refluxed until it becomes a clear solution, indicating the formation of 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine.

  • The excess HMDS is removed under reduced pressure to yield the silylated 5-fluorouracil as an oil, which is used immediately in the next step.

Glycosylation: Synthesis of 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil

This is the key bond-forming step where the activated sugar and the silylated nucleobase are coupled. The choice of catalyst and reaction conditions is crucial for achieving high yield and the desired β-anomeric selectivity.

Activated_Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose Protected_Nucleoside Protected Nucleoside Activated_Sugar->Protected_Nucleoside Silylated_Base Silylated 5-Fluorouracil Silylated_Base->Protected_Nucleoside Catalyst Lewis Acid (e.g., SnCl4) Catalyst->Protected_Nucleoside Catalyzes Solvent Anhydrous Acetonitrile (B52724) Solvent->Protected_Nucleoside Solvent

Caption: Key components of the glycosylation reaction.

Protocol:

  • The silylated 5-fluorouracil is dissolved in a dry aprotic solvent such as acetonitrile or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., argon or nitrogen).

  • The activated sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose, is added to the solution.

  • The reaction mixture is cooled in an ice bath, and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the protected nucleoside, 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil.

Deprotection: Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

The final step involves the removal of the benzoyl protecting groups from the sugar moiety to yield the target compound.

Protocol:

  • The protected nucleoside is dissolved in anhydrous methanol (B129727).

  • A catalytic amount of sodium methoxide (B1231860) in methanol is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Once the deprotection is complete, the reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) or by the addition of acetic acid.

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield pure 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis.

Table 1: Summary of Reaction Yields

StepProductTypical Yield (%)
11-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose75-85
2Silylated 5-FluorouracilQuantitative (used in situ)
31-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil60-70
41-(β-D-Xylofuranosyl)-5-fluorouracil80-90

Table 2: Physicochemical and Spectroscopic Data for 1-(β-D-Xylofuranosyl)-5-fluorouracil

PropertyValue
Molecular Formula C₉H₁₁FN₂O₆
Molecular Weight 262.19 g/mol
Appearance White crystalline solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, δ ppm) Anomeric proton (H-1') typically appears as a doublet around 5.8-6.0 ppm with a J-coupling constant of ~4-5 Hz, characteristic of a β-anomer. Other sugar protons and the H-6 proton of the uracil (B121893) ring will also be present in their respective regions.
¹³C NMR (DMSO-d₆, δ ppm) Characteristic signals for the pyrimidine (B1678525) ring carbons and the five sugar carbons.
¹⁹F NMR (DMSO-d₆, δ ppm) A singlet corresponding to the fluorine atom on the uracil ring.
Mass Spectrometry (ESI) [M+H]⁺ at m/z 263.06 or [M-H]⁻ at m/z 261.05
FT-IR (KBr, cm⁻¹) Characteristic absorptions for O-H, N-H, C=O, and C-F stretching vibrations.

Conclusion

The synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil can be successfully achieved through a convergent approach involving the preparation of a protected xylofuranose, silylation of 5-fluorouracil, a Lewis acid-catalyzed glycosylation, and subsequent deprotection. Careful control of reaction conditions, particularly during the glycosylation step, is essential for obtaining the desired β-anomer in good yield. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of this promising nucleoside analog for further investigation in drug discovery and development.

An In-depth Technical Guide to the Chemical Properties of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog belonging to the family of fluoropyrimidines. It is structurally related to the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), with the key modification being the attachment of a β-D-xylofuranose sugar moiety to the N1 position of the 5-fluorouracil base. This modification has the potential to alter the compound's pharmacological properties, including its cellular uptake, metabolic activation, and mechanism of action, potentially leading to improved therapeutic efficacy and a different toxicity profile compared to 5-FU.

This technical guide provides a comprehensive overview of the chemical properties of 1-(β-D-Xylofuranosyl)-5-fluorouracil, drawing upon available data for the parent compound and closely related analogs. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Physicochemical Properties

PropertyInferred Value/CharacteristicRemarks
Molecular Formula C₉H₁₁FN₂O₆Calculated based on the chemical structure.
Molecular Weight 262.19 g/mol Calculated based on the molecular formula.
Melting Point Expected to be a crystalline solid with a defined melting point, likely with decomposition.5-Fluorouracil has a high melting point of 282-286 °C with decomposition[1]. The addition of the sugar moiety may alter this.
Solubility Expected to have higher aqueous solubility than 5-fluorouracil.The hydroxyl groups of the xylofuranose (B8766934) moiety should increase hydrophilicity. 5-FU is slightly soluble in water[1].
Stability Likely sensitive to strong acids, bases, and high temperatures.The glycosidic bond can be susceptible to hydrolysis under acidic conditions. 5-FU itself is light-sensitive and incompatible with strong oxidizing agents and bases[1].
pKa The uracil (B121893) ring has acidic protons. The pKa is expected to be similar to that of 5-fluorouracil (pKa₁ ≈ 8.0, pKa₂ ≈ 13.0).The sugar moiety is unlikely to significantly alter the acidity of the uracil ring protons.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for nucleoside synthesis, particularly from closely related analogs like 1-(β-D-arabinofuranosyl)-5-fluorouracil and 1-(β-D-Xylofuranosyl)-5-fluorocytosine.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrimidine (B1678525) nucleosides is the Hilbert-Johnson reaction or its modifications, which involves the condensation of a protected sugar halide or acetate (B1210297) with a silylated pyrimidine base.

dot

Synthesis_Pathway cluster_coupling Glycosylation (Hilbert-Johnson) Xylose D-Xylose Protected_Xylose Protected Xylofuranose (e.g., tri-O-acetyl-β-D-xylofuranose) Xylose->Protected_Xylose Protection (e.g., Ac₂O, pyridine) Coupling_Product Protected 1-(β-D-Xylofuranosyl)-5-fluorouracil Protected_Xylose->Coupling_Product Lewis Acid Catalyst (e.g., SnCl₄, TMSOTf) Silylated_5FU Silylated 5-Fluorouracil (e.g., 2,4-bis-O-(trimethylsilyl)-5-fluorouracil) Silylated_5FU->Coupling_Product Lewis Acid Catalyst (e.g., SnCl₄, TMSOTf) Final_Product 1-(β-D-Xylofuranosyl)-5-fluorouracil Coupling_Product->Final_Product Deprotection (e.g., NaOMe in MeOH)

Caption: Proposed synthetic pathway for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar nucleoside analogs.

Step 1: Preparation of 1,2,3,5-tetra-O-acetyl-β-D-xylofuranose D-xylose is first converted to its per-acetylated furanose form. This can be achieved by treating D-xylose with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid or pyridine. The reaction mixture is then worked up to isolate the acetylated sugar.

Step 2: Silylation of 5-Fluorouracil 5-Fluorouracil is silylated to enhance its solubility in organic solvents and to activate the nitrogen atoms for glycosylation. This is typically done by refluxing 5-fluorouracil with an excess of a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), and a catalyst, like ammonium (B1175870) sulfate (B86663) or trimethylsilyl (B98337) chloride (TMSCl), until a clear solution is obtained. The excess silylating agent is then removed under vacuum.

Step 3: Glycosylation The per-acetylated xylofuranose is coupled with the silylated 5-fluorouracil in an aprotic solvent, such as acetonitrile (B52724) or dichloromethane, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC).

Step 4: Deprotection The resulting protected nucleoside is then deprotected to remove the acetyl groups from the sugar moiety. This is commonly achieved by treating the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature. The reaction is neutralized with an acidic resin, and the final product is purified by crystallization or column chromatography.

Characterization

The structure of the synthesized 1-(β-D-Xylofuranosyl)-5-fluorouracil would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the anomeric proton (H-1') of the xylofuranose ring as a doublet, with a coupling constant indicative of the β-configuration. Other signals would correspond to the remaining sugar protons and the H-6 proton of the 5-fluorouracil base.

    • ¹³C NMR: Would display signals for the nine carbon atoms in the molecule, including the anomeric carbon (C-1') and the carbons of the 5-fluorouracil ring.

    • ¹⁹F NMR: Would show a singlet or a doublet (due to coupling with H-6) for the fluorine atom at the C-5 position.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the presence of the 5-fluorouracil and xylofuranose moieties.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups.

  • Elemental Analysis: Would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which should match the calculated values for the molecular formula C₉H₁₁FN₂O₆.

Mechanism of Action and Biological Activity

The biological activity of 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to be mediated through its conversion to active metabolites that interfere with nucleic acid synthesis, similar to the mechanism of 5-FU.

Proposed Mechanism of Action

dot

Mechanism_of_Action cluster_activation Intracellular Activation cluster_dna_inhibition Potential DNA Synthesis Inhibition Compound 1-(β-D-Xylofuranosyl)-5-fluorouracil Metabolite1 5-Fluoro-xylo-UMP (FXUMP) Compound->Metabolite1 Kinases Metabolite2 5-Fluoro-xylo-UDP (FXUDP) Metabolite1->Metabolite2 Kinases Metabolite4 5-Fluoro-2'-deoxy-xylo-UMP (FdXUMP) (Hypothetical) Metabolite1->Metabolite4 Ribonucleotide Reductase? Metabolite3 5-Fluoro-xylo-UTP (FXUTP) Metabolite2->Metabolite3 Kinases RNA_Incorp Incorporation into RNA Metabolite3->RNA_Incorp RNA_Dysfunction RNA Dysfunction (Altered processing and function) RNA_Incorp->RNA_Dysfunction Apoptosis Apoptosis RNA_Dysfunction->Apoptosis DNA_Inhibition Inhibition of DNA Synthesis Metabolite4->DNA_Inhibition TS Thymidylate Synthase (TS) TS->DNA_Inhibition DNA_Inhibition->Apoptosis

Caption: Proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

It is hypothesized that 1-(β-D-Xylofuranosyl)-5-fluorouracil acts as a prodrug that requires intracellular activation. Upon entering the cell, it is likely phosphorylated by cellular kinases to its 5'-monophosphate, diphosphate, and triphosphate forms. The triphosphate metabolite, 1-(β-D-Xylofuranosyl)-5-fluorouridine triphosphate (FXUTP), could then be incorporated into RNA, leading to errors in RNA processing and function, and ultimately inducing apoptosis.

Furthermore, it is possible that the monophosphate form could be a substrate for ribonucleotide reductase, leading to the formation of the corresponding 2'-deoxyribonucleotide. This deoxyribonucleotide could then inhibit thymidylate synthase, a key enzyme in the de novo synthesis of thymidine (B127349), which is essential for DNA replication and repair[2]. Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), resulting in DNA damage and cell death[2][3].

The xylofuranose configuration, with the 3'-hydroxyl group in the "up" or trans position relative to the 2'-hydroxyl, may influence the substrate specificity for kinases and polymerases, potentially leading to a different metabolic and activity profile compared to the ribo- or arabino- analogs.

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is not available in the reviewed literature. However, studies on the closely related 1-(β-D-Xylofuranosyl)-5-fluorocytosine have shown significant cytotoxicity against mouse leukemia cell lines (L5178Y and P815)[4]. This suggests that 1-(β-D-Xylofuranosyl)-5-fluorouracil is also likely to exhibit cytotoxic activity against cancer cell lines.

It is anticipated that the cytotoxicity would be cell-line dependent and that the compound would be evaluated against a panel of human cancer cell lines, such as those from colorectal, breast, and pancreatic cancers, where 5-FU is clinically used.

Signaling Pathways

The signaling pathways activated by 1-(β-D-Xylofuranosyl)-5-fluorouracil are expected to be similar to those induced by 5-FU, primarily involving the DNA damage response and the induction of apoptosis.

dot

Signaling_Pathways Compound 1-(β-D-Xylofuranosyl)-5-fluorouracil Cellular_Stress RNA/DNA Damage Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Key signaling pathways potentially activated by 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Upon induction of RNA and/or DNA damage, cellular stress sensors would likely activate the p53 tumor suppressor protein[3]. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and Bak, which in turn induce mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and the activation of the caspase cascade, leading to the execution of apoptosis.

The specific impact of the xylofuranosyl moiety on the interaction with components of these signaling pathways remains to be elucidated. It is possible that the altered structure could lead to a different pattern of protein interactions and a modified cellular response.

Future Directions

1-(β-D-Xylofuranosyl)-5-fluorouracil represents a promising, yet underexplored, derivative of 5-fluorouracil. To fully understand its potential as a therapeutic agent, further research is required in the following areas:

  • Development of a robust and scalable synthetic route.

  • Comprehensive characterization of its physicochemical properties.

  • In-depth evaluation of its in vitro cytotoxicity against a broad panel of cancer cell lines.

  • Detailed investigation of its mechanism of action, including its metabolism and interaction with key cellular targets.

  • Elucidation of the specific signaling pathways modulated by the compound.

  • In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.

Conclusion

1-(β-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog with the potential for novel anticancer activity. While direct experimental data is limited, a strong foundation for its synthesis, characterization, and biological evaluation can be built upon the extensive knowledge of 5-fluorouracil and its other derivatives. This technical guide provides a framework for understanding the core chemical properties of this compound and highlights the key areas for future research to unlock its therapeutic potential.

References

The Enigmatic Potential of 1-(β-D-Xylofuranosyl)-5-fluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biological activity of the synthetic nucleoside analogue, 1-(β-D-Xylofuranosyl)-5-fluorouracil. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues, namely other xylofuranosyl nucleosides and derivatives of 5-fluorouracil (B62378) (5-FU), to project its potential as a therapeutic agent. This guide outlines a plausible synthetic route, postulates its mechanism of action based on established principles of 5-FU biochemistry, and presents comparative biological data from analogous compounds to inform future research and development efforts. The content herein is intended to serve as a foundational resource for researchers interested in exploring the unique pharmacological profile of this intriguing molecule.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA.[1][2] However, its clinical utility is often hampered by significant toxicity and the development of drug resistance.[3][4] To overcome these limitations, numerous 5-FU analogues have been synthesized and evaluated. The modification of the sugar moiety of nucleoside analogues offers a promising strategy to alter their pharmacological properties, including metabolic stability, cellular uptake, and target specificity. The introduction of a xylofuranosyl sugar, an epimer of the naturally occurring ribofuranosyl, presents a unique structural modification that could lead to novel biological activities. This guide focuses on the potential of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a compound that, while not extensively studied, holds promise at the intersection of 5-FU's established anticancer activity and the unique stereochemistry of xylose.

Postulated Synthesis

A potential synthetic workflow is outlined below:

G Xylose D-Xylose ProtectedXylose Protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose Xylose->ProtectedXylose Protection Coupling Glycosylation (e.g., Vorbrüggen condensation) ProtectedXylose->Coupling Silylated5FU Silylated 5-Fluorouracil Silylated5FU->Coupling ProtectedNucleoside Protected 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., methanolic ammonia) ProtectedNucleoside->Deprotection FinalProduct 1-(β-D-Xylofuranosyl)-5-fluorouracil Deprotection->FinalProduct cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects XFU 1-(β-D-Xylofuranosyl) -5-fluorouracil XFUMP Xylofuranosyl-5-fluorouridine monophosphate (XFUMP) XFU->XFUMP Uridine Kinase XFUDP Xylofuranosyl-5-fluorouridine diphosphate (XFUDP) XFUMP->XFUDP UMP-CMP Kinase XFUTP Xylofuranosyl-5-fluorouridine triphosphate (XFUTP) XFUDP->XFUTP Nucleoside Diphosphate Kinase FdXUMP 5-Fluoro-2'-deoxy-xylofuranosyluridine monophosphate (FdXUMP) XFUDP->FdXUMP Ribonucleotide Reductase RNA_inc RNA Incorporation XFUTP->RNA_inc DNA_inc DNA Incorporation XFUTP->DNA_inc TS Thymidylate Synthase (TS) FdXUMP->TS Inhibition dTMP dTMP TS->dTMP DNA_syn DNA Synthesis TS->DNA_syn Required for dUMP dUMP dUMP->TS dTMP->DNA_syn RNA_dys RNA Dysfunction RNA_inc->RNA_dys DNA_dam DNA Damage DNA_inc->DNA_dam Apoptosis Apoptosis RNA_dys->Apoptosis DNA_dam->Apoptosis

References

An In-depth Technical Guide to Cytotoxicity Assays of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited in publicly available literature. This guide provides a comprehensive framework based on the well-established principles and methodologies used for its parent compound, 5-fluorouracil (B62378) (5-FU), and its other nucleoside analogs. The protocols and data presented herein are intended to serve as a robust starting point for the cytotoxic evaluation of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog of 5-fluorouracil (5-FU), a cornerstone in the chemotherapy of various solid tumors. As a pyrimidine (B1678525) antimetabolite, the cytotoxic effects of 5-FU and its derivatives are primarily attributed to the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1] The xylofuranosyl moiety in 1-(β-D-Xylofuranosyl)-5-fluorouracil may influence its cellular uptake, metabolic activation, and overall cytotoxic profile compared to other 5-FU analogs.

This technical guide offers a detailed overview of the core methodologies for assessing the in vitro cytotoxicity of 1-(β-D-Xylofuranosyl)-5-fluorouracil. It includes a summary of the presumed mechanism of action, comprehensive experimental protocols for key cytotoxicity assays, and a compilation of cytotoxicity data from related 5-FU compounds to provide a comparative context.

Presumed Mechanism of Action of 5-Fluorouracil Analogs

The cytotoxic activity of 5-FU and its nucleoside analogs is initiated by their intracellular conversion into active metabolites. These metabolites exert their anticancer effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the folate cofactor, leading to the depletion of deoxythymidine monophosphate (dTMP). This inhibition of dTMP synthesis disrupts DNA replication and repair, inducing "thymineless death" in rapidly proliferating cancer cells.[1]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability.[1]

The following diagram illustrates the metabolic activation and cytotoxic pathways of 5-fluorouracil, which is the foundational mechanism for its nucleoside analogs.

5-FU_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_Xylo 1-(β-D-Xylofuranosyl)-5-fluorouracil 5-FU_Xylo_in Intracellular 1-(β-D-Xylofuranosyl)-5-fluorouracil 5-FU_Xylo->5-FU_Xylo_in Cellular Uptake 5-FU 5-Fluorouracil 5-FU_Xylo_in->5-FU Metabolic Activation FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage & Replication Inhibition FdUTP->DNA_Damage TS->DNA_Damage Depletion of dTMP Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Presumed metabolic activation and cytotoxic pathways of 5-FU analogs.

Experimental Protocols for Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Protocol

Materials and Reagents:

  • Cancer cell line of interest (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil (or other test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-fluorouracil in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_compound Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil incubate_24h_1->prepare_compound treat_cells Treat cells with compound incubate_24h_1->treat_cells prepare_compound->treat_cells incubate_exposure Incubate for exposure period (e.g., 24, 48, 72h) treat_cells->incubate_exposure add_mtt Add MTT solution to each well incubate_exposure->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity of 5-Fluorouracil and its Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 5-fluorouracil and some of its derivatives against various cancer cell lines. This data provides a baseline for the expected cytotoxic potency of 5-FU analogs.

CompoundCell LineCancer TypeAssay DurationIC₅₀ (µM)Reference
5-FluorouracilHT-29Colon Cancer48 hours~100[2]
5-FluorouracilSW620Colon Cancer48 hours~100[2]
5-FluorouracilCaco-2Colorectal Cancer48 hours~667[2]
5-FluorouracilMCF-7Breast Cancer48 hours~2.9[2]
5-FluorouracilHCT 116Colon Cancer24 hours~185[2]
5-FluorouracilEsophageal Squamous Carcinoma Cell Lines (25 lines)Esophageal CancerNot Specified1.00 - 39.81[3]
2-butoxy-4-chloro-5-fluoropyrimidineA549Lung CancerNot Specified0.10[4]
2-butoxy-4-chloro-5-fluoropyrimidineHL-60LeukemiaNot Specified1.66[4]
2-butoxy-4-chloro-5-fluoropyrimidineMCF-7Breast CancerNot Specified0.59[4]

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to assess the cytotoxicity of 1-(β-D-Xylofuranosyl)-5-fluorouracil. While direct data for this specific compound is scarce, the detailed protocols for the MTT assay and the mechanistic insights from its parent compound, 5-fluorouracil, offer a solid foundation for its evaluation. The provided cytotoxicity data for other 5-FU derivatives serves as a valuable reference for comparative analysis. Rigorous in vitro cytotoxicity testing, as outlined in this guide, is a critical first step in elucidating the therapeutic potential of novel anticancer compounds like 1-(β-D-Xylofuranosyl)-5-fluorouracil.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Xylofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of nucleoside analogues has long been a fertile ground for the discovery of potent therapeutic agents. Among these, xylofuranosyl nucleosides, structural isomers of the natural ribofuranosyl nucleosides, have emerged as a compelling class of molecules with a diverse range of biological activities. Their unique stereochemistry at the C3' position of the sugar moiety imparts distinct conformational preferences, leading to novel interactions with biological targets and, consequently, a fascinating structure-activity relationship (SAR). This technical guide delves into the core principles of xylofuranosyl nucleoside SAR, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and antiviral agents.

Core Principles of Xylofuranosyl Nucleoside Bioactivity

The biological activity of xylofuranosyl nucleosides is intricately linked to modifications at three primary sites: the nucleobase, the xylofuranose (B8766934) sugar moiety, and the 5'-position. Alterations at these positions significantly influence the molecule's ability to be recognized by cellular enzymes, its metabolic stability, and its interaction with therapeutic targets.

The Influence of the Nucleobase

The nature of the heterocyclic base is a critical determinant of biological activity. Both purine (B94841) and pyrimidine (B1678525) analogues have demonstrated significant potential. For instance, 9-(β-D-xylofuranosyl)adenine (Xylo-A) and its derivatives have shown pronounced cytostatic and antiviral effects.[1][2] The triphosphate form of Xylo-A acts as a competitive inhibitor of DNA-dependent RNA polymerases I and II, thereby disrupting nucleic acid synthesis.[3] Similarly, 9-(β-D-xylofuranosyl)guanine and 1-(β-D-xylofuranosyl)cytosine have also exhibited marked biological activity.[1][2] Modifications to the purine ring, such as the introduction of a 6-chloro substituent, have been shown to confer selective cytotoxicity against various cancer cell lines.[4][5]

The Pivotal Role of the Xylofuranose Moiety

The defining feature of these nucleosides, the "up" configuration of the 3'-hydroxyl group, profoundly impacts their biological properties. This structural alteration can affect the conformational flexibility of the sugar ring, influencing its ability to be phosphorylated by cellular kinases, a crucial step for the activation of many nucleoside analogues. Modifications at the 2', 3', and 5' positions of the xylofuranose ring have been extensively explored to modulate activity and overcome challenges such as enzymatic degradation and cellular uptake.

For example, the introduction of a phosphonate (B1237965) moiety at the 3'-position has been investigated to create analogues that can bypass the initial phosphorylation step. Molecular dynamics simulations have suggested favorable interactions between such 3'-phosphonate xylose nucleosides and the active site of RNA-dependent RNA polymerases (RdRp), highlighting a rational design approach for antiviral agents.[6] Furthermore, the presence of a 3'-O-benzyl group has been associated with significant antiproliferative effects in leukemia and breast cancer cells.[4]

The Impact of 5'-Modifications

The 5'-position of the xylofuranose ring offers a valuable handle for chemical modification to enhance biological activity, improve pharmacokinetic properties, or introduce novel functionalities. The synthesis of 5'-guanidino xylofuranosyl nucleosides has yielded compounds with intriguing dual activities. These derivatives have demonstrated potent and selective inhibition of butyrylcholinesterase (BChE), a target for the symptomatic treatment of Alzheimer's disease, alongside cytotoxic effects against various cancer cell lines.[4][5][7][8][9] This dual-action profile underscores the potential of 5'-modifications to generate multifunctional therapeutic candidates. The presence of a 5'-azido group has also been shown to confer cytotoxicity, with the N9-linked 6-chloropurine (B14466) derivative being particularly active against colorectal cancer cells.[4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for a selection of xylofuranosyl nucleosides, providing a comparative overview of their potency against various targets.

Table 1: Anticancer Activity of Xylofuranosyl Nucleoside Analogues

CompoundCell LineIC50 (µM)Reference
5'-azido-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (7)HCT-15 (Colorectal)< 38.01 (2-fold lower than 5-FU)[4][5]
5'-azido-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (7)FL83B (Hepatocytes)22.74[4][5]
5'-guanidino-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (10)DU-145 (Prostate)27.63[5][7][8][10]
5'-guanidino-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (10)SH-SY5Y (Neuroblastoma)> 100[4][5]
5'-guanidino-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (10)FL83B (Hepatocytes)73.74[4][5]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)DU-145 (Prostate)24.48[7][10]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)HCT-15 (Colorectal)64.07[7][10]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)MCF-7 (Breast)43.67[7][10]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)SH-SY5Y (Neuroblastoma)12.14[4]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)FL83B (Hepatocytes)24.08[4]
5'-guanidino-3-O-benzyl-uracil xylofuranoside (12)HCT-15 (Colorectal)76.02[4][7][9]

Table 2: Antiviral Activity of Xylofuranosyl Nucleoside Analogues

CompoundVirusEC50 (µM)Reference
Adenine containing 3'-phosphonate xylosyl nucleosideMeasles virus (MeV)12[6]
Adenine containing 3'-phosphonate xylosyl nucleosideEnterovirus-68 (EV-68)16[6]
2',5'-di-O-silylated 3'-glucosylthio xylonucleosideSindbis virus (SINV)3[11]

Table 3: Enzyme Inhibition by Xylofuranosyl Nucleoside Analogues

CompoundEnzymeKi (µM)Ki' (µM)Type of InhibitionReference
5'-guanidino-3-O-benzyl-N9-(6-chloropurine) xylofuranoside (10)Butyrylcholinesterase (BChE)0.89 ± 0.082.96 ± 0.39Mixed[4][5]
5'-guanidino-3-O-benzyl-N7-(6-chloropurine) xylofuranoside (11)Butyrylcholinesterase (BChE)2.34 ± 0.2010.6 ± 1.4Mixed[4]
9-β-D-xylofuranosyladenine 5'-triphosphate (Xylo-ATP)RNA Polymerase I14-Competitive with ATP[3]
9-β-D-xylofuranosyladenine 5'-triphosphate (Xylo-ATP)RNA Polymerase II5-Competitive with ATP[3]

Experimental Protocols

General Synthesis of 5'-Guanidino Xylofuranosyl Nucleosides

A common synthetic route to 5'-guanidino xylofuranosyl nucleosides involves a multi-step process starting from a suitably protected xylofuranose derivative.[4][5][7][8][9]

  • N-Glycosylation: A 5-azido 3-O-benzyl xylofuranosyl acetate (B1210297) donor is reacted with a silylated nucleobase (e.g., 6-chloropurine or uracil) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This step typically yields a mixture of N7 and N9 regioisomers in the case of purines.[4]

  • Staudinger Reduction and Guanidinylation: The resulting 5'-azido nucleosides undergo a one-pot, two-step reaction. First, a Staudinger reduction of the azide (B81097) to an amine is performed, followed by guanidinylation using a reagent like N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine.[4][7][8][9]

G General Synthesis of 5'-Guanidino Xylofuranosyl Nucleosides Xylofuranose Protected Xylofuranose Azido_Xylo 5'-Azido-3-O-benzyl xylofuranosyl acetate Xylofuranose->Azido_Xylo Multi-step synthesis Azido_Nucleoside 5'-Azido Xylofuranosyl Nucleoside Azido_Xylo->Azido_Nucleoside N-Glycosylation (TMSOTf) Silylated_Base Silylated Nucleobase Silylated_Base->Azido_Nucleoside Guanidino_Nucleoside 5'-Guanidino Xylofuranosyl Nucleoside Azido_Nucleoside->Guanidino_Nucleoside 1. Staudinger Reduction 2. Guanidinylation

Caption: Synthetic workflow for 5'-guanidino xylofuranosyl nucleosides.

Cholinesterase Inhibition Assay

The inhibitory activity of xylofuranosyl nucleosides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using the Ellman's method.[4][5]

  • Reaction Mixture: A solution of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer (pH 8.0) is prepared. The enzyme solution (2 U/mL) and the test compound at various concentrations are added to the DTNB solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).

  • Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm. The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Ki and Ki' values for mixed-type inhibitors are determined by graphical analysis of the data using Lineweaver-Burk plots.

Cytotoxicity Assay

The cytotoxic effects of xylofuranosyl nucleosides on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of xylofuranosyl nucleosides stem from their ability to interfere with various cellular processes.

Inhibition of Nucleic Acid Synthesis

As previously mentioned, the triphosphate of 9-(β-D-xylofuranosyl)adenine (Xylo-ATP) is a potent competitive inhibitor of RNA polymerases I and II.[3] This inhibition leads to a cessation of RNA synthesis, ultimately resulting in cell death. This mechanism is a cornerstone of the anticancer and antiviral activity of this class of compounds.

Caption: Inhibition of RNA polymerase by Xylo-ATP.

Induction of Cell Cycle Arrest

Some 3'-O-substituted xylofuranosyl nucleosides have been reported to induce G2/M cell cycle arrest in leukemia cells.[4] This suggests that these compounds may activate cell cycle checkpoints, preventing cells from progressing through mitosis and ultimately leading to apoptosis. The precise molecular targets and signaling pathways involved in this process are an active area of investigation.

Butyrylcholinesterase Inhibition

The 5'-guanidino xylofuranosyl nucleosides have been identified as mixed-type inhibitors of BChE.[4][5] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. The guanidinium (B1211019) group is likely a key pharmacophore, engaging in hydrogen bonding and/or cation-π interactions within the active site of the enzyme. The selective inhibition of BChE over AChE is a desirable property for potential Alzheimer's disease therapeutics, as BChE levels are known to increase in the later stages of the disease.

Future Directions

The study of xylofuranosyl nucleosides continues to be a promising avenue for drug discovery. Future research will likely focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.

  • Improving pharmacokinetic properties: Modifications to enhance oral bioavailability, metabolic stability, and cell permeability will be crucial for translating in vitro activity into in vivo efficacy.

  • Exploring novel therapeutic applications: The diverse biological activities of xylofuranosyl nucleosides suggest that their potential may extend beyond cancer and viral infections to other therapeutic areas.

  • Combinatorial approaches: Investigating the synergistic effects of xylofuranosyl nucleosides with other therapeutic agents could lead to more effective treatment strategies.

References

A Technical Guide to the Discovery and Development of Novel 5-Fluorouracil (5-FU) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) antimetabolite discovered in 1957, remains a cornerstone of chemotherapy for various solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1][2][3] Its clinical utility, however, is hampered by significant drawbacks, including a short plasma half-life, poor tumor selectivity, severe toxicity, and the development of drug resistance.[4][5][6] These limitations have catalyzed extensive research into the development of novel 5-FU derivatives designed to improve its pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core strategies in the discovery and development of these next-generation fluoropyrimidines, detailing mechanisms of action, synthetic strategies, and key experimental protocols, supported by quantitative data and pathway visualizations.

Core Mechanism of Action: The 5-FU Metabolic Pathway

5-FU exerts its anticancer effects by acting as a "Trojan horse." It enters the cell via the same transport mechanisms as uracil (B121893) and is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7][8] These metabolites disrupt essential cellular processes.

  • FdUMP: The primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[7][9] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), leading to dTMP depletion and "thymine-less death."[7][9]

  • FUTP: This metabolite is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to fraudulent RNA that disrupts RNA processing, function, and protein synthesis.[8][10] Recent research suggests that this RNA-directed damage, particularly to ribosomal RNA, is a primary driver of cytotoxicity in gastrointestinal cancers.[11]

  • FdUTP: This metabolite can be misincorporated into DNA, leading to DNA damage and fragmentation.[8][9]

The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is abundantly expressed in the liver and converts over 80% of administered 5-FU into its inactive form, dihydrofluorouracil (DHFU).[7][9] Variations in DPD activity are a major source of inter-patient variability in 5-FU toxicity.

5-FU_Metabolic_Pathway Figure 1: 5-FU Metabolic Activation and Catabolism FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) FU->FUR FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FUDR Fluorodeoxyuridine (FUdR) FU->FUDR DHFU Dihydrofluorouracil (DHFU - Inactive) FU->DHFU Catabolism FUR->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FDUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDP->FDUMP via FdUDP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage FUDR->FDUMP DNA_Damage DNA Damage FDUMP->DNA_Damage via FdUTP TS_Inhibition Thymidylate Synthase (TS) Inhibition FDUMP->TS_Inhibition FDUTP Fluorodeoxyuridine Triphosphate (FdUTP) DPD DPD OPRT OPRT UP UP UK UK RNR RNR TK TK

Figure 1: 5-FU Metabolic Activation and Catabolism

Strategies for the Development of Novel 5-FU Derivatives

To circumvent the limitations of 5-FU, researchers have pursued several key strategies, primarily focusing on creating prodrugs, conjugates, and co-crystals.[1][4][6]

Development_Strategies Figure 2: Core Strategies for 5-FU Derivative Development Core Novel 5-FU Derivatives Prodrugs Prodrug Approach Core->Prodrugs Conjugates Conjugates & Hybrids Core->Conjugates Cocrystals Co-crystal Engineering Core->Cocrystals Oral Oral Bioavailability (e.g., Capecitabine, Tegafur) Prodrugs->Oral Targeting Tumor Targeting (e.g., Peptide, Folic Acid) Prodrugs->Targeting Solubility Improved Solubility (e.g., Lipid Moieties) Prodrugs->Solubility Dual Dual-Action Hybrids (e.g., Pt(IV) complexes) Conjugates->Dual Imaging Theranostics (e.g., Spin-labels) Conjugates->Imaging Physico Modified Physicochemical Properties (Solubility, Stability) Cocrystals->Physico

Figure 2: Core Strategies for 5-FU Derivative Development
The Prodrug Approach

The most clinically successful strategy has been the development of prodrugs, which are inactive precursors that are metabolized into active 5-FU in the body. This approach aims to improve oral bioavailability, enhance tumor selectivity, and reduce systemic toxicity.

  • Capecitabine (Xeloda®): An orally administered fluoropyrimidine carbamate (B1207046) that is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine (B127349) phosphorylase (TP).[12]

  • Tegafur: A prodrug that is gradually metabolized to 5-FU by cytochrome P450 in the liver. It is often co-administered with modulators to enhance its efficacy.[12]

  • S-1 (TS-1): An oral combination drug containing tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (an orotate (B1227488) phosphoribosyltransferase inhibitor). This combination aims to increase 5-FU concentration in tumors while reducing gastrointestinal toxicity.[12]

Conjugation and Hybrid Molecules

This strategy involves covalently linking 5-FU to another molecule to create a new chemical entity with enhanced properties.

  • Platinum(IV)-5FU Prodrugs: These molecules combine the cytotoxic mechanisms of platinum-based drugs and 5-FU. Platinum(IV) complexes are inert until they are reduced in the hypoxic tumor environment, releasing the active platinum(II) agent and the 5-FU derivatives.[13]

  • Tetrazole-linked Analogs: A 5-amino-1H-tetrazole moiety has been linked to 5-FU to reduce toxicity. In-silico studies suggest these derivatives have a higher binding affinity for anti-apoptotic proteins like BCL2.[14]

  • Polymer and Lipid Conjugates: Attaching 5-FU to macromolecules like polymers or lipids can improve solubility, prolong circulation time, and facilitate passive tumor targeting via the enhanced permeability and retention (EPR) effect.[1][15]

Co-crystal Engineering

A newer approach involves forming co-crystals of 5-FU with pharmacologically safe co-formers such as aspirin, urea, or acetanilide.[1] This technique modifies the physicochemical properties of 5-FU without altering its molecular structure, potentially improving its solubility, stability, and dissolution rate.

Experimental Protocols and Workflow

The development of a novel 5-FU derivative follows a structured workflow from synthesis to preclinical evaluation.

Experimental_Workflow Figure 3: General Workflow for 5-FU Derivative Development Design Design & Synthesis Char Structural Characterization (NMR, IR, MS) Design->Char Purification InVitro In Vitro Evaluation (Cytotoxicity Assays) Char->InVitro Mechanism Mechanistic Studies (e.g., Cell Cycle, Apoptosis) InVitro->Mechanism Active Compounds InVivo In Vivo Evaluation (Tumor Xenograft Models) Mechanism->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox Lead Lead Optimization Tox->Lead Lead->Design Iterative Improvement

Figure 3: General Workflow for 5-FU Derivative Development
Synthesis of 5-FU Derivatives

Protocol: Synthesis of a 5-Amino-1H-tetrazole-linked 5-FU Analog [14] This multi-step protocol provides an example of creating a novel 5-FU conjugate.

  • Step 1: Synthesis of 1,3-bis(hydroxymethyl)-5-fluorouracil:

    • Dissolve 5-FU in distilled water.

    • Add a 37% formaldehyde (B43269) solution and adjust the pH to 8.0-8.5 with 1M NaOH.

    • Stir the mixture at room temperature for 24 hours.

    • Evaporate the solvent under reduced pressure to obtain the product as a white solid.

  • Step 2: Synthesis of 1,3-bis(chloromethyl)-5-fluorouracil:

    • Add thionyl chloride dropwise to a cooled (0°C) solution of 1,3-bis(hydroxymethyl)-5-fluorouracil in chloroform.

    • Reflux the mixture for 3 hours.

    • Cool the reaction and evaporate the solvent to yield the chlorinated intermediate.

  • Step 3: Synthesis of 1,3-bis(azidomethyl)-5-fluorouracil:

    • Dissolve the chlorinated intermediate in DMF.

    • Add sodium azide (B81097) (NaN₃) and stir at room temperature for 12 hours.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to get the azide product.

  • Step 4: Synthesis of the final 5-Amino-1H-tetrazole-linked derivative:

    • Dissolve the azide intermediate in THF.

    • Add zinc bromide (ZnBr₂) and stir the mixture at room temperature for 24 hours.

    • Add a saturated solution of NaHCO₃ and stir for an additional 30 minutes.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude product using column chromatography to obtain the final compound.

Characterization: The structure of the synthesized derivative is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

In Vitro Antitumor Activity Evaluation

Protocol: Crystal Violet Cell Viability Assay [4]

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, HCT-116, A-549) in 96-well plates at a density of 7,000-10,000 cells/well.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment and the formation of a confluent monolayer.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-FU derivatives and a 5-FU control (e.g., 12.5, 25, 50 µg/mL). Include untreated cells as a negative control.

  • Incubation: Incubate the treated plates for a further 72 hours.

  • Staining:

    • Remove the treatment medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Measurement:

    • Wash the plates thoroughly with water to remove excess stain.

    • Air dry the plates completely.

    • Solubilize the stain by adding a destaining solution (e.g., methanol (B129727) or a methanol/acetic acid mixture).

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.

In Vivo Antitumor Activity Evaluation

Protocol: Murine Tumor Xenograft Model [16]

  • Animal Model: Use immunocompromised mice (e.g., Kunming or BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a murine or human cancer cell line (e.g., H₂₂ liver cancer cells, 2x10⁵ cells/mL) into the right flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size, randomly divide the mice into treatment and control groups (n=10 per group).

  • Compound Administration: Administer the 5-FU derivatives, 5-FU control, and a vehicle control (e.g., 0.9% NaCl solution) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 8 days).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).

  • Endpoint: At the end of the study, euthanize the mice. Excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) rate for each treatment group compared to the vehicle control group. (TGI% = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100).

  • Toxicity Assessment: Monitor animal body weight, general health, and perform histological analysis of major organs (e.g., liver, lungs) to assess compound toxicity.[16]

Quantitative Data on Novel 5-FU Derivatives

The efficacy of novel derivatives is quantified by their cytotoxic potential against various cancer cell lines and their ability to inhibit tumor growth in vivo.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 5-FU Derivatives

Derivative Name/CodeChemical ModificationCell LineIC₅₀ (µM)Reference
5-FU (Control) -A-549 (Lung)5.14[3]
Compound 3d Spin-labeled (Nitroxide)A-549 (Lung)2.76[3]
Compound 3f Spin-labeled (Nitroxide)A-549 (Lung)2.38[3]
5-FU (Control) -AGS (Gastric)> 50 µg/mL[14]
Tetrazole Analog 5-Amino-1H-tetrazole linkedAGS (Gastric)15.67 µg/mL[14]
Compound 2 Acyloxymethylene linkedB16 (Melanoma)18.5[16]
Compound 5 Acyloxymethylene linkedB16 (Melanoma)33.7[16]
Compound 6 Acyloxymethylene linkedB16 (Melanoma)22.8[16]
Compound 5 Dimer with amide linkerRhabdomyosarcoma4.5[17]
Compound 6 Dimer with amide linkerRhabdomyosarcoma3.5[17]

Table 2: In Vivo Antitumor Activity of 5-FU Derivatives in H₂₂ Liver Cancer Model [16]

CompoundDose (mg/kg/day)Average Tumor Weight (g)Inhibition Rate (%)
Control (NaCl) -2.15 ± 0.31-
5-FU 201.13 ± 0.2847.4
Compound 2 201.34 ± 0.3337.7
Compound 5 201.55 ± 0.2927.9
Compound 6 201.48 ± 0.3531.2

Note: Data presented is representative and compiled from the cited literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Conclusion and Future Perspectives

The development of novel 5-FU derivatives has yielded several clinically successful oral prodrugs and a pipeline of promising experimental agents.[5][18][19] The primary goals remain the enhancement of tumor selectivity and the reduction of systemic toxicity.[6] Future strategies will likely focus on:

  • Targeted Delivery Systems: Conjugating 5-FU to moieties that bind to tumor-specific receptors to achieve active targeting.[4][6]

  • Combination Therapies: Designing hybrid molecules that simultaneously inhibit multiple cancer pathways.[6][13]

  • Personalized Medicine: Leveraging 'omics' technologies to identify biomarkers that predict patient response and toxicity to 5-FU-based therapies, allowing for tailored treatment regimens.[6]

The continued exploration of novel chemical modifications, delivery systems, and combination strategies ensures that 5-FU and its derivatives will remain critical tools in the oncologist's arsenal (B13267) for years to come.

References

Preliminary Screening of 1-(β-D-Xylofuranosyl)-5-fluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a nucleoside analog of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This document details the synthesis, in vitro and in vivo evaluation, and putative mechanism of action of this compound and its close analogs. Experimental protocols for key screening assays are provided, and relevant biological pathways and workflows are visualized. The objective is to furnish researchers and drug development professionals with a foundational understanding of the preclinical assessment of this potential anticancer agent.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for several decades.[1][2][3] Its clinical utility, however, is often hampered by a narrow therapeutic index and the development of drug resistance.[2][4] To overcome these limitations, numerous 5-FU derivatives have been synthesized and evaluated, with the goal of improving tumor selectivity, oral bioavailability, and the overall therapeutic window.[3][4]

Nucleoside analogs of 5-FU, such as 1-(β-D-Xylofuranosyl)-5-fluorouracil, represent a promising class of derivatives. The xylofuranose (B8766934) moiety can influence the compound's metabolic stability, cellular uptake, and interaction with key enzymes, potentially leading to an altered and hopefully improved pharmacological profile compared to the parent drug. This guide summarizes the available preclinical data and methodologies for the initial evaluation of this specific analog.

Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil Analogs

The synthesis of xylofuranosyl nucleosides of 5-fluorouracil typically involves the condensation of a protected xylofuranose derivative with silylated 5-fluorouracil.[5] A general synthetic approach is outlined below.

Experimental Protocol: Synthesis and Purification
  • Protection of Xylofuranose: The hydroxyl groups of D-xylose are first protected, for example, by acetylation to form a derivative like 1,2-di-O-acetyl-5-S-acetyl-3-deoxy-3-fluoro-5-thio-D-xylofuranose.[5]

  • Silylation of 5-Fluorouracil: 5-Fluorouracil is silylated using an agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility and reactivity.

  • Condensation Reaction: The protected xylofuranose derivative is condensed with the silylated 5-fluorouracil in the presence of a Lewis acid catalyst (e.g., SnCl₄).[6]

  • Deprotection: The protecting groups on the sugar moiety are removed, often using a base such as sodium methoxide (B1231860) in methanol, to yield the final nucleoside analog.[6]

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][4]

G cluster_synthesis Synthesis Workflow D-Xylose D-Xylose Protected_Xylofuranose Protected_Xylofuranose D-Xylose->Protected_Xylofuranose Protection Condensation Condensation Protected_Xylofuranose->Condensation 5-Fluorouracil 5-Fluorouracil Silylated_5-FU Silylated_5-FU 5-Fluorouracil->Silylated_5-FU Silylation Silylated_5-FU->Condensation Protected_Analog Protected_Analog Condensation->Protected_Analog Deprotection Deprotection Protected_Analog->Deprotection Crude_Product Crude_Product Deprotection->Crude_Product Purification Purification Crude_Product->Purification Pure_Analog Pure_Analog Purification->Pure_Analog Characterization Characterization Pure_Analog->Characterization Final_Product Final_Product Characterization->Final_Product

General Synthesis Workflow for 5-FU Nucleoside Analogs.

In Vitro Screening

The initial evaluation of a new anticancer compound involves assessing its cytotoxic activity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Cell Seeding: Cancer cells (e.g., L5178Y, P815 mouse leukemic cells, or human colon cancer cell lines like HCT116 and HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7][8]

  • Compound Treatment: The cells are treated with various concentrations of 1-(β-D-Xylofuranosyl)-5-fluorouracil (and 5-FU as a control) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

In Vitro Activity Data
Compound/AnalogCell LineActivity MetricValueReference
Xylosyl-5-fluorocytosines (3'-substituted)L5178Y (ara-C resistant)CytotoxicitySignificant[7]
Xylosyl-5-fluorocytosines (3'-substituted)P815 (ara-C resistant)CytotoxicitySignificant[7]
5-fluoro-1-[(2-hydroxyethoxy)methyl]uracilL1210 mouse leukemiaID₅₀1.7 x 10⁻⁵ M[6]
5-Fluorouracil (control)L1210 mouse leukemiaID₅₀1 x 10⁻⁶ M[6]

In Vivo Screening

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and toxicity in a whole-organism setting.

Experimental Protocol: Murine Xenograft Model
  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneally or orally) at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. The primary endpoint is often tumor growth inhibition or an increase in lifespan.[4]

In Vivo Efficacy Data

Specific in vivo data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is not widely published. However, studies on other 5-FU derivatives provide a framework for expected outcomes. For example, some N-substituted 5-FU derivatives have shown effective tumor growth inhibition in mice bearing liver cancer H22, although some also exhibited toxicity.[4]

Compound/AnalogTumor ModelEfficacy MetricResultReference
N-substituted 5-FU derivativesH₂₂ liver cancer in miceTumor Inhibition>40%[4]
5-fluoro-1-[(2-hydroxyethoxy)methyl]uracilP388 leukemia in miceIncreased Survival75%[6]

Mechanism of Action

The mechanism of action of 1-(β-D-Xylofuranosyl)-5-fluorouracil is presumed to be similar to that of 5-fluorouracil, involving the inhibition of DNA synthesis and disruption of RNA function.[9][10][11]

Upon cellular uptake, the nucleoside analog is likely metabolized to its monophosphate form, which can then be further phosphorylated. The key mechanisms are:

  • Inhibition of Thymidylate Synthase (TS): The deoxyribonucleotide metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the folate cofactor N⁵⁻¹⁰-methylenetetrahydrofolate.[9][10] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death."[11]

  • Incorporation into DNA and RNA: The triphosphate metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[10] This incorporation disrupts DNA structure and function, as well as RNA processing and protein synthesis.[9]

G cluster_moa Mechanism of Action of 5-FU Analogs Analog 1-(β-D-Xylofuranosyl)-5-FU Metabolism Metabolism Analog->Metabolism FdUMP FdUMP Analog Metabolism->FdUMP FUTP FUTP Analog Metabolism->FUTP Ternary_Complex Ternary Complex (TS + FdUMP + Folate) FdUMP->Ternary_Complex RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporated into TS Thymidylate Synthase TS->Ternary_Complex dUMP_dTMP dUMP -> dTMP Ternary_Complex->dUMP_dTMP Inhibits DNA_Synthesis DNA Synthesis dUMP_dTMP->DNA_Synthesis Required for Cell_Death Cell_Death DNA_Synthesis->Cell_Death Inhibition leads to RNA_Synthesis->Cell_Death Disruption leads to

Putative Mechanism of Action for 5-FU Analogs.

Conclusion

The preliminary screening of 1-(β-D-Xylofuranosyl)-5-fluorouracil, based on data from closely related analogs, suggests that it is a compound of interest for further anticancer drug development. The xylofuranose moiety has the potential to modulate the pharmacological properties of 5-FU, possibly leading to improved efficacy or a better safety profile. Further studies are warranted to synthesize and rigorously evaluate this specific compound using the standardized in vitro and in vivo protocols outlined in this guide. A thorough investigation into its metabolic fate and precise mechanism of action will be crucial in determining its potential for clinical translation.

References

Stability and Degradation of 1-(β-D-Xylofuranosyl)-5-fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from studies on the parent compound, 5-fluorouracil (B62378) (5-FU), and other closely related 5-fluorouracil nucleoside analogs such as capecitabine (B1668275) and 5-fluoro-2'-deoxyuridine. The primary degradation routes are anticipated to involve the hydrolysis of the N-glycosidic bond, particularly under acidic conditions, and degradation of the 5-fluorouracil base under alkaline, oxidative, and photolytic stress. This document outlines detailed experimental protocols for conducting forced degradation studies and presents the predicted degradation pathways. Quantitative data for related compounds are summarized in tabular format to provide a comparative reference for stability assessment.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog of uridine, incorporating the anticancer agent 5-fluorouracil. The stability of such a molecule is a critical parameter in its development as a potential therapeutic agent, influencing its shelf-life, formulation, and in vivo efficacy. Understanding its degradation profile is essential for identifying potential toxic degradants and for the development of stability-indicating analytical methods. This guide serves as a technical resource for researchers by providing a detailed examination of the factors that influence the stability of 1-(β-D-Xylofuranosyl)-5-fluorouracil and the chemical pathways through which it is likely to degrade.

Predicted Stability Profile and Degradation Pathways

The stability of 1-(β-D-Xylofuranosyl)-5-fluorouracil is primarily influenced by the stability of the 5-fluorouracil base and the integrity of the N-glycosidic bond connecting it to the xylofuranose (B8766934) sugar moiety.

Hydrolytic Degradation

Acidic Conditions: The N-glycosidic bond in nucleosides is susceptible to acid-catalyzed hydrolysis. Pyrimidine (B1678525) nucleosides are generally more stable than purine (B94841) nucleosides under acidic conditions. However, cleavage of the glycosidic bond is a primary anticipated degradation pathway for 1-(β-D-Xylofuranosyl)-5-fluorouracil in acidic media, leading to the formation of 5-fluorouracil and D-xylofuranose. The degradation of 5-fluoro-2'-deoxycytidine (B1672315), a related fluoropyrimidine nucleoside, has been shown to be acid-catalyzed and follows first-order kinetics[1][2].

Alkaline Conditions: In alkaline solutions, the 5-fluorouracil ring itself is prone to degradation. Studies on 5-FU have shown that it degrades significantly under alkaline conditions[3][4]. The degradation pathway involves the opening of the pyrimidine ring. The N-glycosidic bond is generally more stable under alkaline conditions compared to acidic conditions.

Neutral Conditions: Under neutral pH, 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to be relatively stable, with slow degradation occurring over extended periods.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. While specific studies on the oxidative degradation of 1-(β-D-Xylofuranosyl)-5-fluorouracil are not available, studies on 5-FU show negligible degradation under oxidative conditions using hydrogen peroxide[3][4]. However, it is plausible that the xylofuranose moiety could be susceptible to oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. 5-Fluorouracil itself has been shown to be relatively stable under photolytic stress[3][4]. However, the complete molecule's photosensitivity should be evaluated.

Thermal Degradation

Thermal stress can accelerate hydrolytic and other degradation pathways. Solid-state stability studies on related compounds like 5-fluoro-2'-deoxycytidine have been conducted at elevated temperatures to assess thermal liability[2].

Enzymatic Degradation

In a biological context, enzymatic degradation is a critical consideration. Nucleoside hydrolases can cleave the N-glycosidic bond[5]. The 5-fluorouracil moiety can be further metabolized by dihydropyrimidine (B8664642) dehydrogenase (DPD).

Predicted Degradation Pathways Diagram

G cluster_hydrolysis Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation 1-(b-D-Xylofuranosyl)-5-fluorouracil This compound 5-Fluorouracil 5-Fluorouracil This compound->5-Fluorouracil Acidic Hydrolysis (N-Glycosidic Bond Cleavage) D-Xylofuranose D-Xylofuranose This compound->D-Xylofuranose Acidic Hydrolysis (N-Glycosidic Bond Cleavage) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Alkaline Hydrolysis (Pyrimidine Ring Opening) 5-Fluorouracil_enz 5-Fluorouracil This compound->5-Fluorouracil_enz Nucleoside Hydrolase Inactive Metabolites Inactive Metabolites 5-Fluorouracil_enz->Inactive Metabolites Dihydropyrimidine Dehydrogenase (DPD)

Caption: Predicted degradation pathways of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Quantitative Stability Data for Related Compounds

Table 1: Stability of 5-Fluorouracil under Forced Degradation Conditions

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis 0.1 M HCl, reflux for 4hNegligible degradation[3][4]
Alkaline Hydrolysis 0.1 M NaOH, reflux for 30 minSignificant degradation[3][4]
Oxidative 3% H₂O₂, room temp for 2hNegligible degradation[3][4]
Photolytic UV light (254 nm), 48hNegligible degradation[3][4]
Thermal (Solution) 60°C for 24hNegligible degradation[3]

Table 2: Degradation Kinetics of Capecitabine

Degradation ConditionKinetic OrderReference
Acid Hydrolysis First-order[6]
Alkaline Hydrolysis First-order[6]
Oxidative Degradation First-order[6]

Experimental Protocols for Stability Studies

The following protocols are generalized methodologies for conducting forced degradation studies on nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-fluorouracil, based on established practices for related compounds and ICH guidelines.

General Experimental Workflow

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions at Pre-defined Time Points B->C D Analyze Samples by Stability-Indicating HPLC Method C->D E Identify and Characterize Degradation Products (e.g., LC-MS) D->E F Determine Degradation Kinetics and Pathways E->F

Caption: General workflow for forced degradation studies.

Preparation of Solutions

A stock solution of 1-(β-D-Xylofuranosyl)-5-fluorouracil should be prepared in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions
  • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and reflux at 60°C for varying time points (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH and reflux at 60°C for varying time points (e.g., 30 mins, 1, 2, 4 hours). After each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for varying time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Store the drug solution at elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a specified period (e.g., up to 7 days). For solid-state thermal stability, store the solid drug substance under the same conditions.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or fluorescent light for a specified duration, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is required. The method must be capable of separating the parent drug from all significant degradation products.

  • Example HPLC Conditions (starting point, to be optimized):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~260 nm

    • Column Temperature: 25-30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct stability data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited, a comprehensive understanding of its potential degradation can be inferred from the extensive literature on 5-fluorouracil and other nucleoside analogs. The primary modes of degradation are anticipated to be acid-catalyzed hydrolysis of the N-glycosidic bond and base-catalyzed degradation of the 5-fluorouracil ring. Oxidative, photolytic, and thermal stress may also contribute to its degradation profile. The experimental protocols and predicted pathways outlined in this guide provide a robust framework for researchers and drug development professionals to systematically investigate the stability of 1-(β-D-Xylofuranosyl)-5-fluorouracil, enabling the development of stable formulations and reliable analytical methods. Further empirical studies are essential to fully elucidate the specific degradation kinetics and products of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a nucleoside analog of potential interest in antiviral and anticancer research. The synthesis is based on the well-established Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction), a cornerstone method in nucleoside chemistry. The protocol is divided into four main stages: preparation of a protected xylofuranose (B8766934) donor, silylation of the 5-fluorouracil (B62378) base, Lewis acid-catalyzed coupling of the two moieties, and final deprotection to yield the target compound. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Introduction

Nucleoside analogs are a critical class of therapeutic agents, with numerous compounds approved for the treatment of viral infections and cancers. 5-Fluorouracil (5-FU) is a widely used antimetabolite in cancer chemotherapy.[1] Its conjugation with sugar moieties, such as xylofuranose, can alter its pharmacological properties, including selectivity, metabolic stability, and cellular uptake. The synthesis of such nucleoside analogs is a key step in the discovery and development of new drug candidates. The most general and mild method for synthesizing nucleosides is the Silyl-Hilbert-Johnson reaction, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.[2][3] This protocol adapts this established methodology for the specific synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Synthetic Scheme Overview

The overall synthetic pathway is a four-step process starting from D-xylose and 5-fluorouracil.

  • Protection of D-xylose: D-xylose is converted to 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose. This involves the protection of the hydroxyl groups with benzoyl esters and the introduction of an acetate (B1210297) group at the anomeric carbon, which will act as a leaving group in the subsequent coupling reaction.

  • Silylation of 5-Fluorouracil: The 5-fluorouracil base is persilylated to enhance its nucleophilicity and solubility in the reaction solvent.

  • Vorbrüggen Glycosylation: The protected xylofuranose and silylated 5-fluorouracil are coupled in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) to form the N-glycosidic bond.

  • Deprotection: The benzoyl protecting groups are removed from the sugar moiety to yield the final product, 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Experimental Protocols

Stage 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (3)

This procedure is adapted from established methods for the preparation of acylated sugars.[4][5][6]

  • Step 1.1: Preparation of 1,2-O-Isopropylidene-α-D-xylofuranose (1)

    • Suspend D-xylose (10.0 g) in acetone (B3395972) (200 mL).

    • Add concentrated sulfuric acid (1 mL) dropwise with stirring at room temperature.

    • Stir the mixture for 24 hours at room temperature.

    • Neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup. The product can be used in the next step without further purification.

  • Step 1.2: Benzoylation to 3,5-di-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (Intermediate Step - simplified to per-benzoylation for this protocol) (Note: For simplicity and to generate the fully protected precursor for the glycosylation donor, a direct per-benzoylation followed by acetolysis is often employed. A detailed multi-step protection can provide better yields but is more complex.)

  • Step 1.3: Preparation of 1,2,3,5-tetra-O-benzoyl-D-xylofuranose (2)

    • Dissolve D-xylose (10.0 g, 66.6 mmol) in pyridine (B92270) (150 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (35 mL, 300 mmol) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (B109758) (3 x 200 mL).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the crude product.

  • Step 1.4: Acetolysis to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (3)

    • Dissolve the crude perbenzoylated xylose (2) in a mixture of acetic acid (100 mL) and acetic anhydride (B1165640) (100 mL).

    • Add concentrated sulfuric acid (5 mL) dropwise at 0 °C.

    • Stir the solution at room temperature for 26 hours.[4]

    • Pour the mixture into ice-water (500 mL) and extract with dichloromethane (3 x 150 mL).

    • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound as an anomeric mixture, which can be used directly in the next step.

Stage 2: Silylation of 5-Fluorouracil (5)

This procedure is based on standard silylation methods for nucleobases.[7]

  • Suspend 5-fluorouracil (4) (1.30 g, 10 mmol) in 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 20 mL).

  • Add a catalytic amount of ammonium (B1175870) sulfate (B86663) (approx. 50 mg).

  • Reflux the mixture for 8-12 hours, or until the solution becomes clear.

  • Remove the excess HMDS by distillation under reduced pressure to obtain 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine (5) as an oily residue. This product is moisture-sensitive and should be used immediately in the next step.

Stage 3: Glycosylation to 1-(2,3,5-tri-O-benzoyl-β-D-Xylofuranosyl)-5-fluorouracil (6)

This is the key coupling step, following the Vorbrüggen methodology.[2][8]

  • Dissolve the protected sugar (3) (5.04 g, 10 mmol) and the silylated 5-fluorouracil (5) (from the previous step) in anhydrous acetonitrile (B52724) (100 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (2.0 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to isolate the protected nucleoside (6).

Stage 4: Deprotection to 1-(β-D-Xylofuranosyl)-5-fluorouracil (7)

This step removes the benzoyl protecting groups to yield the final product.[9]

  • Dissolve the protected nucleoside (6) in methanol (B129727) (100 mL).

  • Cool the solution to 0 °C and bubble ammonia (B1221849) gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol (100 mL).

  • Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) or by recrystallization (e.g., from ethanol) to obtain the final product, 1-(β-D-Xylofuranosyl)-5-fluorouracil (7).

Data Presentation

StepStarting MaterialProductReagents & ConditionsTypical Yield (%)Analytical Data (Expected)
1 D-Xylose1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose1. Pyridine, Benzoyl Chloride; 2. Acetic Anhydride, Acetic Acid, H₂SO₄70-80% over two steps¹H NMR, ¹³C NMR, MS
2 5-Fluorouracil2,4-bis(trimethylsilyloxy)-5-fluoropyrimidineHMDS, (NH₄)₂SO₄, refluxQuantitativeUsed directly in next step
3 Protected Xylose & Silylated 5-FU1-(2,3,5-tri-O-benzoyl-β-D-Xylofuranosyl)-5-fluorouracilAcetonitrile, TMSOTf, reflux60-75%¹H NMR, ¹³C NMR, MS, [α]D
4 Protected Nucleoside1-(β-D-Xylofuranosyl)-5-fluorouracilMethanolic Ammonia, RT80-90%¹H NMR, ¹³C NMR, HRMS, mp

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Sugar Protection cluster_1 Stage 2: Base Silylation cluster_2 Stage 3 & 4: Coupling and Deprotection D_Xylose D-Xylose Protected_Xylose 1-O-Acetyl-2,3,5-tri-O-benzoyl- D-xylofuranose D_Xylose->Protected_Xylose  Benzoylation &  Acetolysis Coupling Protected_Xylose->Coupling FU 5-Fluorouracil Silylated_FU Silylated 5-Fluorouracil FU->Silylated_FU  HMDS, (NH₄)₂SO₄ Silylated_FU->Coupling Protected_Nucleoside Protected Nucleoside Final_Product 1-(β-D-Xylofuranosyl)- 5-fluorouracil Protected_Nucleoside->Final_Product  Methanolic  Ammonia Coupling->Protected_Nucleoside  TMSOTf,  Acetonitrile

Caption: Workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Logical Relationship of Synthesis Stages

logical_flow start1 D-Xylose step1 Step 1: Protection (Benzoylation/Acetylation) start1->step1 start2 5-Fluorouracil step2 Step 2: Silylation start2->step2 product1 Protected Xylofuranose Donor step1->product1 product2 Silylated 5-FU step2->product2 step3 Step 3: Vorbrüggen Coupling (Glycosylation) product3 Protected Nucleoside step3->product3 step4 Step 4: Deprotection final_product Target Molecule step4->final_product product1->step3 product2->step3 product3->step4

Caption: Logical flow of the four-stage synthesis protocol.

References

Application Notes and Protocols for 5-Fluorouracil (5-FU) and its Derivatives in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Initial searches for "1-(b-D-Xylofuranosyl)-5-fluorouracil" did not yield specific in vivo efficacy data or established protocols for this particular derivative. The following application notes and protocols are based on the extensive research available for the parent compound, 5-Fluorouracil (B62378) (5-FU), and its clinically relevant derivatives, which serve as a foundational guide for in vivo cancer model studies.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] It is a pyrimidine (B1678525) analog that functions as an antimetabolite.[3][4] Its cytotoxic effects are mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2][5] This document provides a detailed overview of the application of 5-FU and its derivatives in preclinical in vivo cancer models, including its mechanism of action, experimental protocols, and representative data.

Mechanism of Action

5-FU is a prodrug that requires intracellular conversion to its active metabolites. The primary mechanisms of its antitumor activity are:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[1] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death".[2]

  • Incorporation into RNA: The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[1][6]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]

The following diagram illustrates the key signaling pathways involved in the mechanism of action of 5-Fluorouracil.

5-FU Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FdUMP FdUMP 5-FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA Dysfunction RNA Dysfunction FUTP->RNA Dysfunction FdUDP FdUDP FdUMP->FdUDP TS Inhibition TS Inhibition FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA Damage DNA Damage FdUTP->DNA Damage Apoptosis Apoptosis RNA Dysfunction->Apoptosis DNA Damage->Apoptosis TS Inhibition->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Quantitative Data from In Vivo Studies

The efficacy of 5-FU and its derivatives can vary significantly depending on the cancer model, drug formulation, and administration schedule. The following tables summarize representative quantitative data from preclinical in vivo studies.

Table 1: Efficacy of 5-FU in Murine Colon Carcinoma Models

Cancer ModelTreatmentDose (mg/kg)ScheduleTumor Growth Inhibition (%)Reference
Colon 265-FU100WeeklyNot specified, but efficacy shown[7]
Colon 385-FU100WeeklyNot specified, but efficacy shown[7]
Colon 265-FU + PN401200Weekly100 (80% CR, 20% PR)[8]
HT29 Xenograft5-FU + Irinotecan (B1672180)65 (5-FU)SequentialEnhanced compared to single agent[9]

CR: Complete Response; PR: Partial Response

Table 2: Efficacy of Capecitabine (a 5-FU prodrug) in Human Cancer Xenograft Models

Cancer ModelTreatmentEfficacyReference
24 Human Cancer XenograftsCapecitabineMore effective than 5-FU and UFT[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-FU in in vivo cancer models.

Murine Syngeneic Tumor Model

This protocol describes a typical efficacy study using a syngeneic mouse model, such as Colon 26 in BALB/c mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Colon 26 adenocarcinoma cells

  • 5-Fluorouracil (pharmaceutical grade)

  • Saline (sterile, for injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture Colon 26 cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 Colon 26 cells in 0.1 mL of sterile saline into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration: Prepare a stock solution of 5-FU in sterile saline. For a dose of 100 mg/kg, a 10 mg/mL solution would be administered at 10 mL/kg. Administer 5-FU or saline (vehicle control) intraperitoneally (i.p.) on a weekly schedule.[7]

  • Toxicity Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur. Record the body weight of each mouse every 2-3 days.

  • Efficacy Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specific size (e.g., 2000 mm³).

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Human Tumor Xenograft Model

This protocol outlines an efficacy study using a human tumor xenograft model, such as HT29 human colon carcinoma in nude mice.

Materials:

  • Nude mice (e.g., BALB/c nu/nu, 6-8 weeks old)

  • HT29 human colon carcinoma cells

  • 5-Fluorouracil (pharmaceutical grade)

  • Irinotecan (optional, for combination studies)

  • Appropriate vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HT29 cells in 0.1 mL of a suitable medium (e.g., Matrigel/media mix) into the flank of each nude mouse.

  • Tumor Growth and Randomization: Follow steps 3 and 4 from the syngeneic model protocol.

  • Drug Administration: Administer 5-FU (e.g., 65 mg/kg) and/or other agents like Irinotecan (e.g., 35 mg/kg) via an appropriate route (e.g., i.p. or intravenous). Dosing schedules can be single agent or sequential.[9]

  • Monitoring and Endpoint: Follow steps 6 and 7 from the syngeneic model protocol.

  • Data Analysis: Analyze the data as described in step 8 of the syngeneic model protocol.

The following diagram illustrates a typical experimental workflow for in vivo studies with 5-FU.

In Vivo Experimental Workflow A Tumor Cell Culture B Tumor Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice C->D E Treatment Administration (5-FU or Vehicle) D->E F Monitor Tumor Growth and Toxicity E->F G Endpoint Reached F->G H Data Analysis G->H

Caption: A typical workflow for in vivo cancer model experiments.

Logical Relationships: Prodrug Activation

Several derivatives of 5-FU have been developed to improve its oral bioavailability and tumor selectivity. Capecitabine is a notable example that undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue.

The diagram below illustrates the logical relationship of Capecitabine's activation to 5-FU.

Capecitabine Activation Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver/Tumor) 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase (Tumor)

Caption: Enzymatic activation cascade of the prodrug Capecitabine.

Conclusion

5-Fluorouracil and its derivatives remain critical tools in both clinical oncology and preclinical cancer research. The protocols and data presented here provide a foundation for designing and interpreting in vivo studies aimed at evaluating the efficacy of these agents. Researchers should carefully consider the choice of cancer model, drug formulation, and administration schedule to obtain robust and translatable results.

References

Application Notes and Protocols for the Analytical Detection of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 1-(β-D-Xylofuranosyl)-5-fluorouracil. While specific validated methods for this particular analyte are not widely published, this document outlines protocols adapted from well-established methods for the parent compound, 5-fluorouracil (B62378) (5-FU), and its other nucleoside analogs. The provided protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) serve as a robust starting point for method development and validation.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog of the widely used antineoplastic agent 5-fluorouracil. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during preclinical and clinical development. This document details experimental protocols and presents quantitative data from analogous compounds to guide researchers in establishing reliable analytical procedures.

Data Presentation: Quantitative Parameters for 5-Fluorouracil and its Analogs

The following tables summarize typical quantitative data for the analysis of 5-fluorouracil and its related compounds using HPLC-UV and LC-MS/MS. These values can be used as a benchmark during the development and validation of a method for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Table 1: HPLC-UV Method Parameters for 5-Fluorouracil Analysis

ParameterTypical ValueSource
Linearity Range0.1 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)5 - 10.86 ng/mL[3]
Limit of Quantification (LOQ)0.10 - 0.85 µg/mL[1]
Accuracy (% Recovery)95.79 - 108.8%[1]
Precision (RSD)< 5%[1][3]

Table 2: LC-MS/MS Method Parameters for 5-Fluorouracil Analysis

ParameterTypical ValueSource
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Deviation)-9.9 to 11%
Precision (%RSD)1.6 to 12%
Recovery> 97%[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 4.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm[3]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil and the internal standard in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL). Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation (from biological matrix):

    • To 500 µL of plasma, add the internal standard.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and interfering substances. For SPE, a C18 cartridge can be used. For LLE, ethyl acetate (B1210297) can be used as the extraction solvent.[3]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of 1-(β-D-Xylofuranosyl)-5-fluorouracil, particularly in biological matrices.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-labeled 1-(β-D-Xylofuranosyl)-5-fluorouracil) if available, for optimal accuracy. If not available, a structurally similar compound can be used.

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 or HILIC column.

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Spectrometer Settings:

    • Optimize the cone voltage and collision energy for the analyte and internal standard.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical): These would need to be determined by infusing the standard compound. For 1-(β-D-Xylofuranosyl)-5-fluorouracil (molecular weight ~262.2 g/mol ), a possible precursor ion in negative mode would be [M-H]⁻ at m/z 261.2. A potential product ion could result from the loss of the xylofuranosyl moiety.

      • Analyte: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

4. Standard and Sample Preparation:

  • Follow the same procedure as in Protocol 1 for stock and calibration standard preparation.

  • Sample preparation from biological matrices can also follow a similar extraction procedure, although a simpler protein precipitation with acetonitrile or methanol may be sufficient due to the high selectivity of the MS/MS detector.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard using the MRM transitions.

  • Construct a calibration curve and determine the sample concentrations as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Detector UV or MS/MS Detection HPLC_UPLC->Detector Peak_Integration Peak Integration Detector->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: General experimental workflow for the analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

logical_relationship cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Analyte 1-(β-D-Xylofuranosyl)-5-fluorouracil Method_Dev Method Development & Validation Analyte->Method_Dev HPLC_Params Optimize: - Mobile Phase - Column - Flow Rate - Wavelength Method_Dev->HPLC_Params LCMS_Params Optimize: - Gradient - Ionization - MRM Transitions Method_Dev->LCMS_Params HPLC_Validation Validate: - Linearity - Accuracy - Precision - LOD/LOQ HPLC_Params->HPLC_Validation LCMS_Validation Validate: - Linearity - Accuracy - Precision - LLOQ LCMS_Params->LCMS_Validation

Caption: Logical relationship for analytical method development for the target analyte.

References

Application Note: HPLC Analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate quantification and purity assessment of this fluoropyrimidine nucleoside analog, a compound of significant interest in pharmaceutical research and development. The methodology employs a reverse-phase C18 column with an isocratic mobile phase, ensuring reproducible and efficient separation. This document provides comprehensive experimental protocols, data presentation, and a visual representation of the analytical workflow to support researchers in implementing this method.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog of uridine, incorporating the cytotoxic base 5-fluorouracil (B62378) (5-FU). As with other 5-FU derivatives, its therapeutic potential lies in the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. Accurate and precise analytical methods are crucial for the characterization, stability testing, and pharmacokinetic studies of such drug candidates. HPLC is a powerful technique for the separation and quantification of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility. The method outlined herein is tailored for the specific analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil, providing a valuable tool for its investigation in various research and development settings.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (B84403) (pH 4.5) : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 266 nm
Run Time 10 minutes
Preparation of Reagents and Standard Solutions

2.1. Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 900 mL of HPLC-grade water.

  • Adjust the pH of the solution to 4.5 using dilute phosphoric acid.

  • Add 100 mL of HPLC-grade methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

2.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of 1-(β-D-Xylofuranosyl)-5-fluorouracil reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

2.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil using the described method.

Table 2: Summary of Quantitative Data

ParameterExpected Value
Retention Time (tR) Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the key workflows for the HPLC analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) reagent_prep->hplc_system standard_prep Standard Solution Preparation injection Inject Sample/ Standard standard_prep->injection sample_prep Sample Preparation sample_prep->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration (Area, Retention Time) chromatogram->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship cluster_properties Key Properties for HPLC cluster_method Analytical Method cluster_parameters Method Parameters compound 1-(β-D-Xylofuranosyl)-5-fluorouracil chromophore Fluoropyrimidine Chromophore compound->chromophore polarity Polar Nucleoside Structure compound->polarity uv_detection UV Detection chromophore->uv_detection determines hplc Reverse-Phase HPLC polarity->hplc suited for column C18 Column (Non-polar stationary phase) hplc->column mobile_phase Aqueous/Organic Mobile Phase (Polar) hplc->mobile_phase wavelength λmax ~266 nm uv_detection->wavelength

Caption: Rationale for method selection.

Application Notes and Protocols: NMR Spectroscopy of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a synthetic nucleoside analog with potential applications in drug development. Due to the critical role of structural elucidation in pharmaceutical research, this guide offers a standardized protocol for NMR data acquisition and interpretation. The application notes include reference tables for ¹H and ¹³C NMR chemical shifts and coupling constants, alongside detailed experimental procedures for the synthesis and spectroscopic analysis of the title compound. Furthermore, visual diagrams of the molecular structure and experimental workflow are provided to facilitate a comprehensive understanding.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside composed of the anticancer drug 5-fluorouracil (B62378) linked to a β-D-xylofuranose sugar moiety. The structural characterization of such molecules is paramount for understanding their biological activity, mechanism of action, and for quality control in drug manufacturing. NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including the confirmation of the anomeric configuration and the conformation of the furanose ring. These application notes serve as a practical guide for researchers engaged in the synthesis and analysis of this and related compounds.

Molecular Structure and NMR Assignment

The molecular structure of 1-(β-D-Xylofuranosyl)-5-fluorouracil is presented below, with atoms systematically numbered for clear NMR signal assignment.

molecular_structure cluster_5fu 5-Fluorouracil cluster_xylose β-D-Xylofuranose F5 F C5 C5 C5->F5 C6 C6 C5->C6 H6 H6 C6->H6 N1 N1 C6->N1 C2 C2 N1->C2 C1_prime C1' N1->C1_prime β-glycosidic bond O2 O2 C2->O2 N3 N3 C2->N3 H3 H3 N3->H3 C4 C4 N3->C4 C4->C5 O4 O4 C4->O4 H1_prime H1' C1_prime->H1_prime C2_prime C2' C1_prime->C2_prime H2_prime H2' C2_prime->H2_prime O2_prime O2' C2_prime->O2_prime C3_prime C3' C2_prime->C3_prime H_O2_prime HO2' O2_prime->H_O2_prime H3_prime H3' C3_prime->H3_prime O3_prime O3' C3_prime->O3_prime C4_prime C4' C3_prime->C4_prime H_O3_prime HO3' O3_prime->H_O3_prime H4_prime H4' C4_prime->H4_prime O4_prime O4' C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime H5_prime_a H5'a C5_prime->H5_prime_a H5_prime_b H5'b C5_prime->H5_prime_b O5_prime O5' C5_prime->O5_prime H_O5_prime HO5' O5_prime->H_O5_prime

Caption: Molecular structure of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Quantitative NMR Data

A thorough literature search did not yield specific experimental ¹H and ¹³C NMR data for 1-(β-D-Xylofuranosyl)-5-fluorouracil. The tables below are provided as a template for researchers to populate with their own experimental data. The expected chemical shift ranges are based on known data for 5-fluorouracil and related xylofuranosyl nucleosides.

¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6Data not availabledData not available
H-1'Data not availabledData not available
H-2'Data not availablemData not available
H-3'Data not availablemData not available
H-4'Data not availablemData not available
H-5'aData not availableddData not available
H-5'bData not availableddData not available
2'-OHData not availabledData not available
3'-OHData not availabledData not available
5'-OHData not availabletData not available
N3-HData not availablebr sData not available

Note: Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm).

¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C-2Data not available
C-4Data not available
C-5Data not available
C-6Data not available
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available

Note: Solvent: DMSO-d₆.

Experimental Protocols

Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

A general and widely used method for the synthesis of nucleosides is the silyl-Hilbert-Johnson reaction. The following protocol is a representative procedure that can be adapted for the synthesis of the title compound.

Materials:

Procedure:

  • Silylation of 5-Fluorouracil: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-fluorouracil in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated derivative.

  • Glycosylation: Cool the solution to room temperature. In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-xylofuranose in anhydrous acetonitrile. Add this solution to the silylated 5-fluorouracil solution.

  • Catalyst Addition: Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Acetylated Nucleoside: Purify the crude product by silica gel column chromatography to obtain the protected nucleoside, 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-fluorouracil.

  • Deprotection: Dissolve the purified acetylated nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor the reaction by TLC until completion.

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product by recrystallization or silica gel column chromatography to yield 1-(β-D-Xylofuranosyl)-5-fluorouracil.

NMR Sample Preparation and Data Acquisition

Materials:

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil (5-10 mg)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (a field strength of 400 MHz or higher is recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to obtain optimal resolution.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, and a sufficient number of scans for adequate signal intensity.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the glycosylation site.

    • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is essential for confirming the β-anomeric configuration.

Experimental and Logical Workflow

The following diagram illustrates the overall workflow from synthesis to complete structural elucidation of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Application Notes and Protocols for 1-(β-D-Xylofuranosyl)-5-fluorouracil Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). As an antimetabolite, it is designed to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells and viral replication.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of 1-(β-D-Xylofuranosyl)-5-fluorouracil, focusing on its potential as an anticancer and antiviral agent. The methodologies outlined are based on established protocols for similar nucleoside analogs and are intended to guide researchers in the systematic investigation of this compound.

Mechanism of Action

The primary mechanism of action of 5-fluorouracil and its analogs involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][3][4] Upon cellular uptake, 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to be metabolized to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[2] This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells.[5]

Furthermore, metabolites of 5-FU can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of protein synthesis.[2][5] Resistance to 5-FU can arise from the activation of various signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog, which promote cell survival and proliferation.[6][7][8]

Data Presentation

Table 1: In Vitro Cytotoxicity Data
Cell LineCompoundIC₅₀ (µM)Test MethodReference
MCF-7 (Breast Cancer)5-Fluorouracil25MTT Assay[9]
WiDr (Colon Cancer)5-Fluorouracil + AZTSupra-additive effectViability Assay[10]
HT-29 (Colon Cancer)5-FluorouracilConcentration-dependent decrease in survivalClonogenic Assay[1]
HCT-116 (Colon Cancer)5-FluorouracilConcentration-dependent decrease in survivalClonogenic Assay[1]
HL-60 (Leukemia)5-FluorouracilVariesMTT Assay[11]
HNO-97 (Tongue Squamous Cell Carcinoma)5-Fluorouracil2MTT Assay[12]
Table 2: In Vitro Antiviral Activity
VirusCompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Test MethodReference
Influenza A H1N1Nucleoside Analogue 2i57.5>100>1.7Antiviral Assay[13]
Influenza A H1N1Nucleoside Analogue 5i24.3>100>4.1Antiviral Assay[13]
Influenza A H1N1Nucleoside Analogue 11c29.2>349>12Antiviral Assay[13]
Yellow Fever VirusNucleoside Analogue 100.25 - 1>100>100CPE Inhibition Assay[14]

Note: Specific antiviral activity for 1-(β-D-Xylofuranosyl)-5-fluorouracil needs to be experimentally determined.

Experimental Protocols

Protocol 1: Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

This protocol is adapted from general methods for nucleoside analog synthesis.[15][16][17][18][19][20][21]

Materials:

Procedure:

  • Suspend 5-fluorouracil in anhydrous DCM.

  • Add BSA and stir the mixture at room temperature until a clear solution is obtained, indicating the silylation of 5-fluorouracil.

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose in anhydrous DCM.

  • Cool both solutions to 0°C.

  • Add the silylated 5-fluorouracil solution to the sugar solution.

  • Add TMSOTf dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the protected nucleoside.

  • Dissolve the protected nucleoside in methanol and add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with an acidic resin.

  • Filter the resin and concentrate the filtrate to yield 1-(β-D-Xylofuranosyl)-5-fluorouracil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vitro Antiviral Assay (CPE Inhibition Assay)

This protocol is used to evaluate the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).[13][14]

Materials:

  • Host cell line (e.g., MDCK for influenza, Vero for Yellow Fever Virus)

  • Virus stock

  • Complete cell culture medium

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil stock solution (in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in infection medium (serum-free medium).

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Include a virus control (cells + virus), a cell control (cells only), and a compound toxicity control (cells + compound).

  • Incubate the plate until CPE is complete in the virus control wells.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of CPE inhibition for each compound concentration and determine the IC₅₀ (50% inhibitory concentration).

  • Separately, determine the CC₅₀ (50% cytotoxic concentration) of the compound on the host cells in the absence of the virus.

  • Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀).

Mandatory Visualizations

G General Experimental Workflow for Preclinical Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antiviral Antiviral Assays (e.g., CPE Inhibition) Characterization->Antiviral Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism IC50 IC₅₀ / CC₅₀ Determination Cytotoxicity->IC50 Antiviral->IC50 SI Selectivity Index Calculation Antiviral->SI

Caption: Workflow for the synthesis and in vitro evaluation of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

G Simplified 5-Fluorouracil Mechanism of Action 5-FU_analog 1-(β-D-Xylofuranosyl)-5-fluorouracil FdUMP FdUMP 5-FU_analog->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP TS-catalyzed DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Inhibition of thymidylate synthase by 5-FU analogs leads to apoptosis.

G Signaling Pathways Implicated in 5-FU Resistance cluster_pathways Resistance Pathways 5-FU 5-Fluorouracil Drug_Resistance Drug Resistance 5-FU->Drug_Resistance can induce JAK_STAT JAK/STAT Pathway JAK_STAT->Drug_Resistance activation promotes Wnt Wnt/β-catenin Pathway Wnt->Drug_Resistance activation promotes Notch Notch Pathway Notch->Drug_Resistance activation promotes NF-kB NF-κB Pathway NF-kB->Drug_Resistance activation promotes Hedgehog Hedgehog Pathway Hedgehog->Drug_Resistance activation promotes

Caption: Key signaling pathways associated with the development of resistance to 5-fluorouracil.

References

Application Notes & Protocols: 1-(β-D-Xylofuranosyl)-5-fluorouracil in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylofuranosyl-5-FU) is a derivative of the widely used antimetabolite chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). While the core mechanism of 5-FU involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death, research into its derivatives like Xylofuranosyl-5-FU aims to improve efficacy, selectivity, and the toxicity profile.[1][2][3] This document outlines the application of Xylofuranosyl-5-FU in combination with other therapeutic agents, drawing parallels from the extensive data available for 5-FU. The protocols and data presented are based on established methodologies for evaluating drug synergy and cellular responses in cancer therapy.

The rationale for combination therapy is to achieve synergistic or additive effects, overcome drug resistance, and reduce dose-limiting toxicities. This is often achieved by targeting different and complementary signaling pathways. This document provides an overview of preclinical and clinical combination strategies, methodologies for assessing therapeutic efficacy, and the underlying molecular mechanisms.

I. Preclinical Combination Studies

Preclinical studies are crucial for identifying synergistic drug combinations and elucidating their mechanisms of action before moving to clinical trials. In vitro and in vivo models are utilized to assess the efficacy and safety of new therapeutic strategies.

A. Combination with Conventional Chemotherapeutic Agents

5-FU is frequently combined with other cytotoxic agents to enhance its anticancer activity.[1] The following table summarizes preclinical data for 5-FU in combination with other chemotherapies, which can serve as a basis for designing studies with Xylofuranosyl-5-FU.

Combination AgentCancer ModelKey FindingsReference
IrinotecanPancreatic Cancer Cell Lines (PANC-1, BxPC-3, HPAF-II)Synergistic killing of tumor cells. Upregulation of γH2AX (DNA damage marker) and the Chk1/ATR pathway.[4]
AllicinLung and Colorectal Carcinoma CellsSynergistic antitumor effect. Enhanced inhibition of cell migration and proliferation compared to single agents.[5]
NisinA431 (Skin Cancer) Cell LineSynergistic cytotoxicity with a combination index of 0.188. Increased induction of apoptosis.[6]
B. Experimental Protocol: In Vitro Synergy Assessment using MTT Assay

This protocol details the methodology to assess the synergistic cytotoxic effects of Xylofuranosyl-5-FU and a combination agent on cancer cell lines.

1. Cell Culture:

  • Culture cancer cells (e.g., PANC-1, A431) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

2. Drug Preparation:

  • Prepare stock solutions of Xylofuranosyl-5-FU and the combination agent in a suitable solvent (e.g., DMSO).

  • Make serial dilutions to achieve a range of concentrations for single and combination treatments.

3. Cell Seeding:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

4. Drug Treatment:

  • Treat cells with varying concentrations of Xylofuranosyl-5-FU alone, the combination agent alone, and the combination of both. Include a vehicle-treated control group.

  • Incubate for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the control.

  • Determine the IC50 values (concentration inhibiting 50% of cell growth) for each drug alone and in combination.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

C. Experimental Workflow: In Vitro Synergy Assessment

G cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding drug_prep Drug Preparation drug_treatment Drug Treatment (Single & Combination) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 calc_ci Calculate Combination Index (CI) calc_ic50->calc_ci

Caption: Workflow for in vitro drug synergy assessment.

II. Combination with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, and its combination with chemotherapy can enhance tumor control. 5-FU and its derivatives are known radiosensitizers.

A. Clinical Studies of 5-FU and Radiotherapy
Cancer TypeTreatment RegimenKey FindingsReference
Locally Advanced Pancreatic CarcinomaProtracted 5-FU infusion (200 mg/m2/day) with concurrent radiotherapy (50.4 Gy)Median overall survival of 10.3 months with acceptable toxicity.[7]
Stage III Non-Small Cell Lung CancerContinuous 5-FU infusion (300 mg/m2/day) throughout radiationFeasible and practical with 87% local control at a median follow-up of 12 months.[8]
Advanced Head and Neck Squamous Cell CarcinomaRadiotherapy with or without concurrent 5-FUImproved local-regional control and survival with combined therapy, though with increased acute mucositis.
Locally Recurrent Rectal CarcinomaCombined radiation therapy (XRT), Mitomycin C (MMC), and 5-FUNo apparent advantage over XRT alone and produced significant toxicity.[9]
B. Experimental Protocol: Clonogenic Survival Assay

This protocol is designed to assess the radiosensitizing effect of Xylofuranosyl-5-FU.

1. Cell Culture and Seeding:

  • Culture cells as described previously.

  • Seed a known number of cells (e.g., 200-1000) into 6-well plates and allow them to attach.

2. Drug Treatment:

  • Treat cells with a non-toxic or low-toxic concentration of Xylofuranosyl-5-FU for a specified duration (e.g., 24 hours) prior to irradiation.

3. Irradiation:

  • Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a licensed irradiator.

4. Colony Formation:

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

5. Staining and Counting:

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies containing at least 50 cells.

6. Data Analysis:

  • Calculate the plating efficiency and surviving fraction for each treatment group.

  • Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate survival curves.

  • Determine the sensitizer (B1316253) enhancement ratio (SER) to quantify the radiosensitizing effect.

III. Signaling Pathways in Combination Therapy

Understanding the molecular mechanisms underlying the synergistic effects of combination therapies is crucial for rational drug development. The primary mechanism of 5-FU involves the inhibition of thymidylate synthase (TS), leading to a "thymineless death".[3] However, recent studies have also highlighted the importance of its incorporation into RNA, causing an RNA damage response, particularly in gastrointestinal cancers.[10]

A. Key Signaling Pathways
  • Thymidylate Synthase (TS) Inhibition: The active metabolite of 5-FU, FdUMP, forms a stable ternary complex with TS and a reduced folate, inhibiting the synthesis of dTMP, which is essential for DNA replication and repair.[1][11] Leucovorin is often administered with 5-FU to enhance the stability of this complex and increase cytotoxicity.[11]

  • DNA Damage Response: The incorporation of fluoronucleotides into DNA (FdUTP) and the depletion of dTMP can induce DNA damage, activating pathways such as the p53-mediated apoptosis.[1]

  • RNA Damage and Ribotoxic Stress: The incorporation of FUTP into RNA can disrupt RNA synthesis and processing, leading to a ribotoxic stress response.[10][11] This mechanism is particularly relevant in gastrointestinal cancers.[10]

B. Diagram of 5-FU's Molecular Mechanism of Action

G cluster_main 5-Fluorouracil (5-FU) Mechanism FU 5-FU FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA RNA FUTP->RNA incorporation TS Thymidylate Synthase (TS) FdUMP->TS inhibition RNA_damage RNA Damage & Ribotoxic Stress RNA->RNA_damage dTMP dTMP Synthesis TS->dTMP blocks DNA_synthesis_inhibition Inhibition of DNA Synthesis & Repair dTMP->DNA_synthesis_inhibition cell_death Cell Death RNA_damage->cell_death DNA_synthesis_inhibition->cell_death

Caption: Molecular mechanisms of 5-Fluorouracil action.

IV. Clinical Combination Therapy

Numerous clinical trials have investigated 5-FU in combination with other agents for various cancers. These studies provide a framework for the potential clinical development of Xylofuranosyl-5-FU.

A. Summary of Key Clinical Trials with 5-FU
Combination RegimenCancer TypeKey OutcomesReference
5-FU + LeucovorinAdvanced Colorectal CarcinomaSignificantly higher response rates (16-45%) compared to 5-FU alone (5-18%).[11][12]
5-FU + 1-hexylcarbamoyl-5-fluorouracil (HCFU)Colorectal Cancer (adjuvant)Beneficial for patients with lymph node metastasis, improving 5-year disease-free survival.[13][14][15]
5-FU + Methotrexate (B535133)Advanced Colorectal CarcinomaLower response rate (5%) compared to 5-FU + Leucovorin (48%).[16]
5-FU + Calcipotriol (topical)Actinic KeratosisEffective treatment with reduced local site reactions and shorter treatment time.[17]

B. Logical Flow for Clinical Trial Design

G cluster_preclinical Preclinical Phase cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III preclinical In Vitro & In Vivo Synergy Studies phase1 Dose Escalation & Safety Assessment preclinical->phase1 phase2 Efficacy in Specific Cancer Types phase1->phase2 phase3 Comparison with Standard of Care phase2->phase3

Caption: Logical progression of clinical trial design.

While specific data for 1-(β-D-Xylofuranosyl)-5-fluorouracil in combination therapy is emerging, the extensive research on 5-FU provides a robust foundation for designing and interpreting such studies. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals. Future investigations should focus on identifying novel synergistic combinations for Xylofuranosyl-5-FU, elucidating their molecular mechanisms, and translating these findings into clinical applications to improve patient outcomes.

References

Application Notes and Protocols for In Vivo Delivery of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of potential in vivo delivery methods for the nucleoside analog 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU). Due to the limited availability of published in vivo data specific to Xylo-5-FU, this guide draws upon established protocols for the parent compound, 5-fluorouracil (B62378) (5-FU), and other nucleoside analogs. The information presented herein is intended to serve as a foundational resource for researchers initiating in vivo studies with Xylo-5-FU, offering detailed experimental protocols and insights into advanced formulation strategies.

Introduction

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Like other nucleoside analogs, Xylo-5-FU is designed to interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. The xylofuranosyl moiety can alter the compound's metabolic stability, cellular uptake, and mechanism of action compared to 5-FU.

The successful in vivo application of nucleoside analogs is often challenged by their hydrophilic nature, leading to poor oral bioavailability and rapid clearance from circulation. Consequently, intravenous or intraperitoneal administration is common. Advanced drug delivery systems are being actively explored to enhance the pharmacokinetic profiles and therapeutic efficacy of such compounds.

This document outlines potential delivery strategies, provides adaptable experimental protocols, and discusses formulation approaches that could be applied to the in vivo study of Xylo-5-FU.

Potential In Vivo Delivery Methods

Based on the extensive research on 5-FU and other nucleoside analogs, the following routes of administration are proposed as starting points for in vivo studies of Xylo-5-FU.

  • Intraperitoneal (IP) Injection: A common route for preclinical animal studies, allowing for rapid absorption into the systemic circulation.

  • Intravenous (IV) Injection: Provides immediate and complete bioavailability, bypassing first-pass metabolism.

  • Subcutaneous (SC) Implantation: Drug-loaded hydrogels or other matrices can be implanted subcutaneously for sustained release.

The choice of delivery method will depend on the specific experimental goals, the animal model being used, and the physicochemical properties of the final Xylo-5-FU formulation.

Experimental Protocols

The following protocols are adapted from established methods for 5-FU and other nucleoside analogs. It is critical to note that these are generalized protocols and will require optimization for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Preparation of Dosing Solution

Materials:

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil (powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.9% Sodium Chloride (Saline)

  • Solubilizing agents (if necessary, e.g., DMSO, PEG400)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and a standard injection volume for the chosen animal model (e.g., 10 mL/kg for mice).

  • Aseptically weigh the required amount of Xylo-5-FU powder.

  • In a sterile container, dissolve the powder in a small amount of a suitable solubilizing agent if the compound has low aqueous solubility.

  • Gradually add sterile PBS or saline to the desired final volume while gently vortexing or sonicating to ensure complete dissolution.

  • Visually inspect the solution for any particulates.

  • Filter-sterilize the final dosing solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately (e.g., at 4°C) and protect it from light until use. The stability of the solution should be determined empirically.

In Vivo Administration via Intraperitoneal (IP) Injection (Mouse Model)

Materials:

  • Prepared Xylo-5-FU dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the mouse to calculate the precise injection volume.

  • Properly restrain the mouse, exposing the abdominal area.

  • Draw the calculated volume of the dosing solution into a sterile syringe.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Administer the solution via intraperitoneal injection.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

In Vivo Administration via Intravenous (IV) Injection (Mouse Model - Tail Vein)

Materials:

  • Prepared Xylo-5-FU dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal scale

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the mouse to calculate the precise injection volume.

  • Place the mouse in a restraint device, allowing access to the tail.

  • Warm the tail using a heat lamp to dilate the lateral tail veins.

  • Draw the calculated volume of the dosing solution into a sterile syringe.

  • Disinfect the tail with an alcohol swab.

  • Carefully insert the needle into one of the lateral tail veins. Successful entry is often indicated by a flash of blood in the needle hub.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Advanced Formulation Strategies for Enhanced Delivery

To overcome the pharmacokinetic challenges associated with nucleoside analogs, various advanced drug delivery systems have been developed for 5-FU. These strategies can be adapted for Xylo-5-FU to improve its therapeutic index.

Table 1: Summary of Advanced Delivery Systems for 5-Fluorouracil
Delivery SystemCarrier MaterialsKey FeaturesIn Vivo ModelEfficacy/Outcome
Liposomes Phospholipids (e.g., DPPC, Cholesterol)Encapsulation of hydrophilic drugs, potential for targeted delivery.Colorectal cancer xenografts (mice)Increased drug accumulation in tumors, enhanced antitumor activity.
Nanoparticles PLGA, Chitosan, AlbuminControlled release, improved stability, potential for oral delivery.Breast cancer xenografts (mice)Sustained drug release, reduced systemic toxicity.
Polymer-Drug Conjugates PEG, HPMAIncreased half-life, passive tumor targeting (EPR effect).Pancreatic cancer model (rats)Improved pharmacokinetics, enhanced tumor suppression.
Hydrogels Poly(2-hydroxyethyl methacrylate-co-acrylamide)Subcutaneous implant for sustained local or systemic delivery.Wistar ratsProlonged plasma concentration of 5-FU.[1]
Nanogels Polyacrylic acid and gelatinEnhanced antitumor activity and pro-apoptotic efficacy.Colon carcinoma model (rats)Reduced tumor proliferation and induction of apoptosis.[2]

Visualizations

Logical Workflow for In Vivo Testing of a Novel Nucleoside Analog

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation prep Compound Formulation (e.g., Xylo-5-FU Solution) model Animal Model Selection (e.g., Tumor Xenograft) prep->model admin Route of Administration (IP, IV, etc.) model->admin dose Dose-Ranging Study (MTD Determination) admin->dose efficacy Efficacy Study (Tumor Growth Inhibition) dose->efficacy pk Pharmacokinetic Study (Blood/Tissue Analysis) dose->pk tox Toxicology Study (Histopathology, Bloodwork) efficacy->tox analysis Data Analysis and Endpoint Evaluation pk->analysis tox->analysis

Caption: Generalized workflow for the in vivo evaluation of a novel nucleoside analog.

Proposed Mechanism of Action and Signaling Pathway of 5-Fluorouracil

It is hypothesized that 1-(β-D-Xylofuranosyl)-5-fluorouracil acts as a prodrug of 5-fluorouracil. The metabolic activation of 5-FU leads to the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately inducing cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(β-D-Xylofuranosyl)-5-fluorouracil synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my 1-(β-D-Xylofuranosyl)-5-fluorouracil synthesis low?

Answer:

Low overall yield can result from inefficiencies at several stages of the synthesis. The most common method, the silyl-Hilbert-Johnson (Vorbrüggen) reaction, involves three main steps: preparation of the protected sugar, the coupling reaction, and deprotection.[1] Each step has potential pitfalls:

  • Inefficient Coupling Reaction: The glycosylation step is often the most challenging. Factors that can lead to low yield include:

    • Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical. While stannic chloride (SnCl₄) is commonly used, other Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) might offer better yields depending on the specific substrates and conditions.[2][3]

    • Improper Reaction Conditions: Temperature and reaction time need to be carefully optimized. For instance, a reaction using TMSOTf as the Lewis acid in acetonitrile (B52724) may require heating at 80°C for 12 hours for completion.[3]

    • Poor Silylation of 5-Fluorouracil (B62378): Incomplete silylation of 5-fluorouracil reduces its nucleophilicity and solubility in the reaction solvent, leading to a lower yield.[1] Using an effective silylating agent like bis(trimethylsilyl)acetamide (BSA) is crucial.[3]

    • Moisture in the Reaction: The presence of moisture can decompose the silylating agent, the silylated nucleobase, and the Lewis acid, significantly reducing the yield. All reagents and solvents should be anhydrous.

  • Formation of Side Products: The formation of the undesired α-anomer is a common side reaction that lowers the yield of the desired β-anomer. The ratio of α to β anomers can be influenced by the choice of catalyst and solvent.

  • Loss during Purification: The final product and intermediates often require chromatographic purification. Significant amounts of the product can be lost during this process if not performed carefully.

Question 2: How can I minimize the formation of the α-anomer and other side products?

Answer:

The stereoselectivity of the glycosylation reaction is a key factor in maximizing the yield of the desired β-anomer. Here are some strategies to minimize the formation of the α-anomer:

  • Choice of Protected Sugar: Using a sugar with a participating group at the C-2 position, such as an acetyl or benzoyl group, can promote the formation of the β-anomer through neighboring group participation. The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose is a good starting point for this reason.[2]

  • Optimizing the Lewis Acid and Solvent System: The Lewis acid and solvent can influence the stereochemical outcome. Experimenting with different Lewis acids (e.g., SnCl₄, TMSOTf) and solvents (e.g., acetonitrile, 1,2-dichloroethane) can help to find the optimal conditions for β-selectivity.[4]

  • Controlling Reaction Temperature: The reaction temperature can affect the kinetic and thermodynamic control of the reaction, which in turn influences the anomeric ratio. It is advisable to start with the reported optimal temperatures and then carefully vary them if anomer separation is a persistent issue.

Question 3: What are the best practices for the silylation of 5-fluorouracil?

Answer:

Proper silylation of 5-fluorouracil is critical for a successful coupling reaction. Here are some best practices:

  • Choice of Silylating Agent: Hexamethyldisilazane (B44280) (HMDS) is a common and effective silylating agent for uracil (B121893) and its derivatives. Bis(trimethylsilyl)acetamide (BSA) is another excellent option.[3]

  • Use of a Catalyst: A catalytic amount of an acid, such as ammonium (B1175870) sulfate (B86663) or a Lewis acid like TMSOTf, can accelerate the silylation process.

  • Anhydrous Conditions: As with the coupling reaction, all glassware, solvents, and reagents must be strictly anhydrous to prevent the hydrolysis of the silylating agent and the silylated product.

  • Monitoring the Reaction: The progress of the silylation can be monitored by techniques like IR spectroscopy (disappearance of the N-H stretch) or by observing the complete dissolution of the 5-fluorouracil in the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil?

A1: A widely used method is the Vorbrüggen reaction. A detailed protocol based on the work of Nakayama et al. is provided in the "Experimental Protocols" section below.[2]

Q2: Which Lewis acid is best for the glycosylation step?

A2: Both stannic chloride (SnCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been successfully used.[2][3] The optimal choice may depend on the specific reaction conditions and the desired outcome. A comparison of reaction conditions is provided in the "Data Presentation" section.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system needs to be optimized to achieve good separation of the desired β-anomer from any unreacted starting materials and the α-anomer.

Q4: Are there any alternative methods to the silyl-Hilbert-Johnson reaction?

A4: Yes, other methods for nucleoside synthesis exist, such as the fusion method and the metal salt method.[5] However, the silyl-Hilbert-Johnson (Vorbrüggen) reaction is generally the mildest and most widely used method for forming nucleosides.[5] Biocatalytic methods are also emerging as a more sustainable alternative, though they may face challenges with substrate solubility.

Data Presentation

The following tables summarize quantitative data from relevant literature to aid in the optimization of the synthesis.

Table 1: Comparison of Reaction Conditions for the Glycosylation Step

Glycosyl DonorNucleobase DerivativeLewis AcidSolventTemperature (°C)Yield (%)Reference
1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose2,4-bis-trimethylsilyl-5-fluorouracilSnCl₄AcetonitrileRefluxGood[2]
5-deoxy-3-O-benzoyl-1,2-O-diacetate-D-xylofuranoseSilylated 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineTMSOTfAcetonitrile80-[3]
Peracetylated d-ribofuranosyl chloridePer-silylated 5-fluorouracilNone1,2-Dichloroethane8364-95[4]

Experimental Protocols

Synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil via Vorbrüggen Reaction

This protocol is adapted from the procedure described by Nakayama et al.[2]

Step 1: Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose

  • D-xylose is treated with 0.5% methanolic hydrogen chloride under controlled conditions.

  • The resulting methyl xyloside is then benzoylated using benzoyl chloride in pyridine.

  • Acetolysis of the benzoylated product yields crystalline 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose.

Step 2: Silylation of 5-Fluorouracil

  • A suspension of 5-fluorouracil in hexamethyldisilazane (HMDS) is heated at reflux.

  • A catalytic amount of ammonium sulfate can be added to accelerate the reaction.

  • The reaction is continued until the 5-fluorouracil completely dissolves, indicating the formation of the 2,4-bis-trimethylsilyl derivative.

  • The excess HMDS is removed under reduced pressure.

Step 3: Glycosylation (Coupling Reaction)

  • The silylated 5-fluorouracil is dissolved in anhydrous acetonitrile.

  • A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose in anhydrous acetonitrile is added.

  • The mixture is cooled in an ice bath, and stannic chloride (SnCl₄) is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., chloroform).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil, is purified by silica gel column chromatography.

Step 4: Deprotection

  • The purified protected nucleoside is dissolved in anhydrous methanol (B129727).

  • A catalytic amount of sodium methoxide (B1231860) in methanol is added.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is neutralized with an acidic resin (e.g., Dowex 50W-X8, H⁺ form).

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by recrystallization or silica gel column chromatography to yield 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Mandatory Visualization

SynthesisWorkflow Start Starting Materials (D-Xylose, 5-Fluorouracil) ProtectedSugar 1-O-acetyl-2,3,5-tri-O-benzoyl- α-D-xylofuranose Start->ProtectedSugar Protection SilylatedBase Silylated 5-Fluorouracil Start->SilylatedBase Silylation Coupling Glycosylation (Vorbrüggen Reaction) ProtectedSugar->Coupling SilylatedBase->Coupling ProtectedNucleoside Protected Nucleoside Coupling->ProtectedNucleoside Deprotection Deprotection ProtectedNucleoside->Deprotection Purification Purification (Chromatography) Deprotection->Purification FinalProduct 1-(β-D-Xylofuranosyl)- 5-fluorouracil Purification->FinalProduct

Caption: Workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

TroubleshootingTree LowYield Low Overall Yield CouplingIssue Inefficient Coupling LowYield->CouplingIssue Potential Cause SideProducts Side Product Formation (e.g., α-anomer) LowYield->SideProducts Potential Cause PurificationLoss Loss During Purification LowYield->PurificationLoss Potential Cause SuboptimalLA Suboptimal Lewis Acid CouplingIssue->SuboptimalLA WrongConditions Incorrect Temp./Time CouplingIssue->WrongConditions PoorSilylation Incomplete Silylation CouplingIssue->PoorSilylation Moisture Presence of Moisture CouplingIssue->Moisture ParticipatingGroup Use C-2 Participating Group SideProducts->ParticipatingGroup Solution OptimizeCatalyst Optimize Lewis Acid/Solvent SideProducts->OptimizeCatalyst Solution OptimizeChroma Optimize Chromatography PurificationLoss->OptimizeChroma Solution

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(β-D-Xylofuranosyl)-5-fluorouracil. The information provided is based on the physicochemical properties of the parent compound, 5-fluorouracil (B62378) (5-FU), and related nucleoside analogs due to the limited direct solubility data for this specific derivative.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(β-D-Xylofuranosyl)-5-fluorouracil?

Q2: Which solvents are recommended for dissolving 1-(β-D-Xylofuranosyl)-5-fluorouracil?

A2: Based on data for 5-fluorouracil and other nucleoside analogs, the following solvents are recommended as starting points for solubility testing:

  • Dimethyl Sulfoxide (DMSO): This is a common solvent for a wide range of organic compounds and is a good first choice for creating stock solutions.[2][3]

  • Aqueous Buffers (with pH adjustment): The solubility of 5-fluorouracil is known to be pH-dependent, with increased solubility in slightly alkaline conditions.[4] Testing buffers such as phosphate-buffered saline (PBS) with pH adjusted to 7.4 or slightly higher may be beneficial.

  • Ethanol: Some related xylofuranosyl nucleosides show solubility in ethanol.

  • Co-solvents: Mixtures of solvents can be effective. For instance, a combination of DMSO with aqueous solutions or other organic solvents like polyethylene (B3416737) glycol (PEG) may enhance solubility.

Q3: Are there any known stability issues I should be aware of when preparing solutions?

A3: While specific stability data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is not available, solutions of its parent compound, 5-fluorouracil, are known to be stable for several days at 37°C and for longer periods at lower temperatures when protected from light.[3] It is recommended to prepare fresh solutions for experiments whenever possible or to conduct stability studies for your specific experimental conditions.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

G start Start: Undissolved Compound check_solvent Step 1: Verify Solvent Choice - Is it appropriate for nucleoside analogs? - Start with DMSO or an aqueous buffer. start->check_solvent try_dmso Try dissolving in a small volume of DMSO to create a concentrated stock solution. check_solvent->try_dmso Organic Route try_buffer Try dissolving in an aqueous buffer (e.g., PBS pH 7.4). check_solvent->try_buffer Aqueous Route heat Step 2: Gentle Heating - Warm the solution gently (e.g., 37°C water bath). - Do not overheat to avoid degradation. try_dmso->heat end End: Compound Dissolved try_dmso->end adjust_ph If using an aqueous buffer, try increasing the pH slightly (e.g., to 8.0). try_buffer->adjust_ph adjust_ph->heat adjust_ph->end sonicate Step 3: Sonication - Use a sonicator bath to break up solid particles and aid dissolution. heat->sonicate heat->end co_solvent Step 4: Use a Co-solvent - For aqueous solutions, add a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG300). sonicate->co_solvent sonicate->end solubilizing_agent Step 5: Consider Solubilizing Agents - For aqueous solutions, explore the use of cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes. co_solvent->solubilizing_agent co_solvent->end solubilizing_agent->end fail End: Solubility Issue Persists - Consider alternative formulations or consult a specialist. solubilizing_agent->fail

Troubleshooting workflow for dissolving 1-(β-D-Xylofuranosyl)-5-fluorouracil.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of 1-(β-D-Xylofuranosyl)-5-fluorouracil in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution:

    • Vortex the tube for 30 seconds.

    • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.

    • Sonicate in a water bath sonicator for 5-10 minutes if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of an Aqueous Solution using a Co-solvent Approach
  • Initial Dissolution: Prepare a high-concentration stock solution in DMSO as described in Protocol 1.

  • Dilution: For your working solution, dilute the DMSO stock into your aqueous buffer (e.g., PBS, cell culture media). It is crucial to keep the final concentration of DMSO in the working solution low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Observation: After dilution, observe the solution for any precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of additional solubilizing agents.

Data Presentation

While specific solubility data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is unavailable, the table below summarizes the solubility of its parent compound, 5-fluorouracil, in various solvents as a reference.

SolventSolubility of 5-FluorouracilReference
Water (20°C)~12.2 g/L[4]
DMSO26 - 50 mg/mL[2][3]
1 N NH₄OH50 mg/mL[3]
PBS (pH 7.4)Freely soluble[4]
EthanolInsoluble to slightly soluble[2]

Signaling Pathway and Experimental Context

1-(β-D-Xylofuranosyl)-5-fluorouracil, as a nucleoside analog of 5-fluorouracil, is expected to exert its biological effects by interfering with nucleic acid synthesis. The general mechanism of action for 5-fluorouracil involves its conversion to active metabolites that inhibit thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to cell cycle arrest and apoptosis in rapidly dividing cells.

G cluster_cell Cell Compound 1-(β-D-Xylofuranosyl)-5-fluorouracil Metabolites Active Metabolites (e.g., FdUMP, FUTP, FdUTP) Compound->Metabolites Intracellular Conversion TS Thymidylate Synthase Metabolites->TS Inhibition RNA_Incorp RNA Incorporation Metabolites->RNA_Incorp DNA_Damage DNA Damage Metabolites->DNA_Damage DNA_Synth DNA Synthesis TS->DNA_Synth Required for Apoptosis Apoptosis RNA_Incorp->Apoptosis DNA_Damage->Apoptosis

Proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

References

Technical Support Center: 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stabilization of 1-(β-D-Xylofuranosyl)-5-fluorouracil in solution. The following information is based on established principles of nucleoside chemistry and data available for the parent compound, 5-fluorouracil (B62378) (5-FU), as specific stability data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(β-D-Xylofuranosyl)-5-fluorouracil in aqueous solutions?

A1: The primary degradation pathway for 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to be the hydrolysis of the N-glycosidic bond, which connects the xylofuranose (B8766934) sugar to the 5-fluorouracil base. This cleavage is susceptible to acid-catalyzed hydrolysis.[1] The stability of this bond is generally low in acidic conditions and significantly higher at neutral and alkaline pH.[2] Additionally, the 5-fluorouracil base itself can undergo degradation, particularly under alkaline conditions.[3]

Q2: What are the expected degradation products of 1-(β-D-Xylofuranosyl)-5-fluorouracil?

A2: The main degradation products are anticipated to be 5-fluorouracil and D-xylose, resulting from the cleavage of the N-glycosidic bond. Further degradation of 5-fluorouracil can lead to the formation of dihydrofluorouracil (DHFU), fluoro-β-ureidopropionate (FUPA), and ultimately fluoro-β-alanine (FBAL).[4]

Q3: How can I minimize the degradation of 1-(β-D-Xylofuranosyl)-5-fluorouracil in my experiments?

A3: To minimize degradation, it is recommended to:

  • Control pH: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8). Avoid acidic conditions.

  • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen. Avoid high temperatures.

  • Protect from Light: Store solutions in light-resistant containers to prevent potential photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.

Q4: Are there any known stabilizing agents for this compound?

A4: While specific stabilizing agents for 1-(β-D-Xylofuranosyl)-5-fluorouracil have not been extensively reported, general strategies for nucleoside stabilization can be applied. These may include the use of buffers to maintain an optimal pH and the addition of antioxidants if oxidative degradation is suspected. Formulation strategies such as encapsulation in nanoparticles or liposomes could also enhance stability for drug delivery applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency over a short period. Degradation due to improper storage conditions (e.g., acidic pH, high temperature).Prepare fresh solutions and ensure storage at neutral to slightly alkaline pH and low temperature (2-8 °C). Verify the pH of your buffer system.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Identify the degradation products by comparing retention times with standards of 5-fluorouracil and D-xylose. Use a stability-indicating HPLC method.
Precipitation of the compound in solution. Poor solubility or crystallization at low temperatures.Ensure the compound is fully dissolved. If precipitation occurs at low temperatures, consider preparing a more dilute solution or using a co-solvent if compatible with your experimental design. For 5-FU, crystallization can occur at 4°C.[5]
Inconsistent experimental results. Variable degradation of the compound between experiments.Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions stored under validated stable conditions.

Data Presentation

Table 1: General Stability of 5-Fluorouracil under Different Conditions (Extrapolated for 1-(β-D-Xylofuranosyl)-5-fluorouracil)

Condition Effect on 5-Fluorouracil Expected Impact on 1-(β-D-Xylofuranosyl)-5-fluorouracil Reference
Acidic pH (pH < 7) Noticeable hydrolysis.Significant degradation due to hydrolysis of the N-glycosidic bond.[6]
Neutral pH (pH 7) Relatively stable.More stable than in acidic conditions.[6]
Alkaline pH (pH > 7) Stable, though very high pH can lead to degradation of the 5-FU ring.The N-glycosidic bond is generally stable. 5-FU ring degradation is possible at high pH.[3][6]
Elevated Temperature Increased degradation rate.Accelerated degradation, particularly hydrolysis of the N-glycosidic bond.[5]
Light Exposure Generally stable, but photodegradation can occur under intense UV exposure.Potential for photodegradation. Solutions should be protected from light.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of 1-(β-D-Xylofuranosyl)-5-fluorouracil. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-fluorouracil in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) and collect samples at various time points.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and collect samples at various time points. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general method that may require optimization for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often suitable for separating the parent compound from its degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound and potential degradation products have significant absorbance (e.g., 260-270 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Visualizations

degradation_pathway 1-(b-D-Xylofuranosyl)-5-fluorouracil This compound 5-Fluorouracil 5-Fluorouracil This compound->5-Fluorouracil Hydrolysis (H+, heat) D-Xylose D-Xylose This compound->D-Xylose DHFU Dihydrofluorouracil 5-Fluorouracil->DHFU FUPA Fluoro-b-ureidopropionate DHFU->FUPA FBAL Fluoro-b-alanine FUPA->FBAL

Caption: Presumed degradation pathway of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) stock_solution->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation degradation_profile Degradation Profile data_interpretation->degradation_profile stability_assessment Stability Assessment degradation_profile->stability_assessment

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Overcoming Resistance to 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding resistance mechanisms to 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) is not extensively available in current literature. The following troubleshooting guide and FAQs are based on established resistance mechanisms to its structural analog, 5-fluorouracil (B62378) (5-FU), and general principles of chemoresistance to nucleoside analogs. Researchers should interpret these suggestions in the context of their own experimental observations with Xylo-5-FU.

Troubleshooting Guides

This section provides structured guidance for researchers encountering resistance to Xylo-5-FU in their experiments.

Issue 1: Reduced or complete lack of cytotoxic effect of Xylo-5-FU on cancer cell lines.

Possible Cause 1: Altered Drug Metabolism and Activation. Xylo-5-FU, like 5-FU, likely requires intracellular conversion to its active metabolites to exert its cytotoxic effects. Resistance can emerge from alterations in the activity of enzymes involved in this anabolic pathway.

Troubleshooting Steps:

  • Assess the expression and activity of key metabolic enzymes.

    • Hypothesized Activating Enzymes: Based on 5-FU metabolism, key enzymes could include orotate (B1227488) phosphoribosyltransferase (OPRT), uridine (B1682114) phosphorylase (UP), and uridine kinase (UK). The initial conversion of Xylo-5-FU may involve enzymes that recognize the xylose sugar moiety.

    • Experimental Protocol: Perform quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of these enzymes in your resistant cell line versus a sensitive parental cell line. Enzyme activity assays can also be conducted using cell lysates.

  • Investigate the role of catabolic enzymes.

    • Hypothesized Catabolic Enzyme: Dihydropyrimidine dehydrogenase (DPD) is the primary catabolic enzyme for 5-FU.[1][2][3] Overexpression of DPD can lead to rapid degradation of the drug and reduced efficacy.

    • Experimental Protocol: Measure DPD expression and activity in resistant and sensitive cells.

Possible Cause 2: Alterations in the Drug Target. The primary target of 5-FU's active metabolite, FdUMP, is thymidylate synthase (TS).[1][4] Upregulation or mutation of the target enzyme can confer resistance.

Troubleshooting Steps:

  • Evaluate Thymidylate Synthase (TS) levels and gene copy number.

    • Rationale: Overexpression of TS is a well-established mechanism of 5-FU resistance.[1][4][5]

    • Experimental Protocol: Use qPCR and Western blotting to quantify TS mRNA and protein levels. Gene amplification can be assessed by fluorescence in situ hybridization (FISH) or copy number variation (CNV) analysis.

  • Sequence the TS gene.

    • Rationale: Mutations in the TS gene can alter the drug binding site, reducing the inhibitory effect of the active metabolite.

    • Experimental Protocol: Isolate genomic DNA from resistant cells and sequence the coding region of the TYMS gene.

Possible Cause 3: Increased Drug Efflux. Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.

Troubleshooting Steps:

  • Assess the expression of ABC transporters.

    • Key Transporters: Members of the ABC transporter family, such as ABCB1 (MDR1) and ABCC family members, are known to be involved in multidrug resistance.[5]

    • Experimental Protocol: Use qPCR and Western blotting to compare the expression of relevant ABC transporter genes in resistant and sensitive cells.

  • Utilize ABC transporter inhibitors.

    • Rationale: Co-treatment with an ABC transporter inhibitor can help to determine if drug efflux is a primary resistance mechanism.

    • Experimental Protocol: Perform cytotoxicity assays with Xylo-5-FU in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, tariquidar).

Issue 2: Acquired resistance to Xylo-5-FU after an initial period of sensitivity.

Possible Cause: Clonal selection and evolution of resistance mechanisms. Continuous exposure to a chemotherapeutic agent can lead to the selection and expansion of a subpopulation of cells with inherent resistance mechanisms.

Troubleshooting Steps:

  • Establish and characterize the resistant cell line.

    • Protocol: Gradually increase the concentration of Xylo-5-FU in the culture medium over several months to select for a resistant population.

    • Characterization: Compare the resistant cell line to the parental line using the methods described in Issue 1 (metabolic enzyme expression, target analysis, drug efflux).

  • Consider combination therapy.

    • Rationale: Combining Xylo-5-FU with another agent that has a different mechanism of action can help to overcome resistance.

    • Potential Combinations:

      • Leucovorin: This has been shown to enhance the activity of 5-FU by stabilizing the binding of FdUMP to TS.[5][6]

      • Oxaliplatin or Irinotecan: These are commonly used in combination with 5-FU in clinical practice.[6]

      • Targeted therapies: Inhibitors of signaling pathways implicated in chemoresistance (e.g., PI3K/Akt, Wnt/β-catenin) could be explored.[7]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU)?

A1: While specific studies on Xylo-5-FU are limited, its structure as a 5-fluorouracil analog suggests it likely functions as an antimetabolite.[8] After intracellular conversion to its active metabolites, it is hypothesized to interfere with DNA and RNA synthesis. One of its key mechanisms is likely the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate, a necessary component of DNA.[1][4][9]

Q2: My cells have developed resistance to Xylo-5-FU. What are the most probable underlying molecular mechanisms?

A2: Based on extensive research on 5-FU resistance, the most likely mechanisms for Xylo-5-FU resistance are multifactorial and can include:[5][6][10]

  • Target-related resistance: Increased expression or mutation of thymidylate synthase (TS).[1][4][5]

  • Metabolic resistance: Decreased activity of enzymes required for the activation of Xylo-5-FU or increased activity of enzymes that catabolize it.[3][4]

  • Increased drug efflux: Upregulation of ABC transporters that pump the drug out of the cell.[5]

  • Alterations in downstream signaling pathways: Dysregulation of apoptosis and cell survival pathways.[5]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A systematic approach is recommended:

  • Compare gene and protein expression: Analyze the expression of key genes and proteins involved in the hypothesized resistance mechanisms (e.g., TYMS, DPYD, ABC transporters) in your resistant and sensitive cell lines using qPCR and Western blotting.

  • Enzyme activity assays: Measure the activity of enzymes like TS and DPD.

  • Functional assays: Use inhibitors of specific pathways (e.g., ABC transporter inhibitors) to see if sensitivity to Xylo-5-FU can be restored.

  • Metabolomic analysis: Quantify the intracellular levels of Xylo-5-FU and its metabolites to assess drug uptake and conversion.

Q4: Are there any known combination strategies to overcome Xylo-5-FU resistance?

A4: While specific combination therapies for Xylo-5-FU have not been extensively studied, strategies to overcome 5-FU resistance can be logically extended. Consider combining Xylo-5-FU with:

  • Agents that enhance its mechanism of action: Leucovorin is a classic example used with 5-FU.

  • Chemotherapeutic agents with different mechanisms of action: This can help to target heterogeneous tumor cell populations.

  • Targeted inhibitors: Modulating signaling pathways associated with cell survival and proliferation can re-sensitize cells to chemotherapy.

Data Presentation

Table 1: Comparative Analysis of Sensitive vs. Resistant Cell Lines

ParameterSensitive Cell Line (e.g., Parental)Resistant Cell Line (e.g., Xylo-5-FU-R)Method of Analysis
Xylo-5-FU IC50 (µM) e.g., 10e.g., 100MTT/CellTiter-Glo Assay
TYMS mRNA (relative expression) 1.0e.g., 5.0qPCR
TS Protein (relative expression) 1.0e.g., 4.5Western Blot
DPYD mRNA (relative expression) 1.0e.g., 3.0qPCR
DPD Protein (relative expression) 1.0e.g., 2.8Western Blot
ABCB1 mRNA (relative expression) 1.0e.g., 8.0qPCR

Table 2: Effect of Combination Therapy on Xylo-5-FU IC50 in Resistant Cells

TreatmentXylo-5-FU IC50 (µM) in Resistant CellsFold Sensitization
Xylo-5-FU alone e.g., 1001
Xylo-5-FU + Leucovorin (10 µM) e.g., 502
Xylo-5-FU + Verapamil (5 µM) e.g., 254
Xylo-5-FU + PI3K Inhibitor (1 µM) e.g., 402.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Xylo-5-FU (and any combination agents) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for your gene of interest (e.g., TYMS, DPYD, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Western Blotting for Protein Expression Analysis

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., TS, DPD, ABCB1) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Xylo_5_FU_Metabolism_and_Resistance cluster_outside Extracellular cluster_cell Intracellular cluster_resistance Resistance Mechanisms Xylo_5_FU_out Xylo-5-FU Xylo_5_FU_in Xylo-5-FU Xylo_5_FU_out->Xylo_5_FU_in Uptake Active_Metabolites Active Metabolites (e.g., Xylo-FdUMP) Xylo_5_FU_in->Active_Metabolites Anabolism (e.g., OPRT, UK) DPD DPD Xylo_5_FU_in->DPD ABC_Transporter ABC Transporter Xylo_5_FU_in->ABC_Transporter TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_RNA_synthesis DNA/RNA Synthesis TS->DNA_RNA_synthesis Cell_Death Cell Death DNA_RNA_synthesis->Cell_Death Inhibition leads to Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Catabolism TS_up TS Upregulation/ Mutation TS_up->TS Anabolism_down Decreased Anabolism Anabolism_down->Active_Metabolites Reduces DPD_up DPD Upregulation DPD_up->DPD Efflux_up Increased Efflux Efflux_up->ABC_Transporter

Caption: Hypothesized metabolism of Xylo-5-FU and mechanisms of resistance.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_strategy Overcoming Resistance Strategy start Reduced Xylo-5-FU Efficacy Observed check_metabolism Assess Metabolic Enzymes (qPCR, Western, Activity Assay) start->check_metabolism check_target Analyze Target (TS) (qPCR, Western, Sequencing) start->check_target check_efflux Evaluate Drug Efflux (qPCR, Western, Inhibitors) start->check_efflux strategy_metabolism Modulate Metabolism (e.g., DPD inhibitors) check_metabolism->strategy_metabolism strategy_target Combination Therapy (e.g., with Leucovorin) check_target->strategy_target strategy_efflux Co-administer Efflux Pump Inhibitors check_efflux->strategy_efflux

Caption: Troubleshooting workflow for investigating Xylo-5-FU resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1-(β-D-Xylofuranosyl)-5-fluorouracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 1-(β-D-Xylofuranosyl)-5-fluorouracil and how does it differ from 5-Fluorouracil (B62378) (5-FU)?

1-(β-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog of 5-fluorouracil (5-FU). Like 5-FU, its primary on-target mechanism is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, and its incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cells. The key difference lies in the sugar moiety: this compound possesses a xylofuranose (B8766934) sugar instead of the ribose or deoxyribose found in the metabolites of 5-FU. This structural change can alter its metabolic activation, cellular uptake, and substrate specificity for various enzymes, potentially leading to a different off-target effect profile compared to 5-FU.

Q2: What are the potential off-target effects of 1-(β-D-Xylofuranosyl)-5-fluorouracil?

While specific off-target effects for this particular analog are not extensively documented, they are likely to overlap with those of 5-FU, with potential variations due to the xylose sugar. Potential off-target effects include:

  • General Cellular Toxicity: Inhibition of DNA and RNA synthesis in non-cancerous, rapidly dividing cells (e.g., bone marrow, gastrointestinal tract lining).

  • Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial DNA polymerase γ (Polγ), leading to impaired mitochondrial function.

  • Immunomodulation: The compound may have unintended effects on immune cell proliferation and function.

  • Off-target Enzyme Inhibition: The molecule could inhibit other cellular enzymes with nucleotide-binding sites, such as kinases.

Q3: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed during experimental design to minimize off-target effects:

  • Dose-Response and Time-Course Studies: Determine the minimal effective concentration and shortest exposure time that elicits the desired on-target effect.

  • Cell Line Selection: Use cell lines that are well-characterized and relevant to your research question. Consider using a panel of cell lines, including non-cancerous control lines, to assess differential cytotoxicity.

  • Control Compounds: Include appropriate controls, such as the parent compound 5-FU and an inactive structural analog, to distinguish specific from non-specific effects.

  • Targeted Delivery Systems: While more common in clinical applications, in a research setting, consider if your experimental system could benefit from targeted delivery approaches to increase the compound's concentration at the site of action.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed in non-target/control cell lines.

  • Possible Cause: The concentration of 1-(β-D-Xylofuranosyl)-5-fluorouracil is too high, leading to widespread off-target toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate the compound over a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for both your target and control cell lines.

    • Reduce Exposure Time: Conduct a time-course experiment to find the minimum time required to observe the on-target effect.

    • Use a Less Sensitive Assay: If initial screening uses a highly sensitive viability dye, consider a more specific assay for the intended on-target effect.

Issue 2: Inconsistent results or high variability between experimental replicates.

  • Possible Cause: Issues with compound stability, cell culture conditions, or assay execution.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.

    • Cell Culture Consistency: Ensure consistent cell passage numbers, seeding densities, and media conditions.

    • Assay Protocol Adherence: Strictly follow a standardized protocol for all experimental steps.

Issue 3: Suspected mitochondrial toxicity (e.g., altered cellular respiration, decreased cell growth not attributable to cell cycle arrest).

  • Possible Cause: The compound is inhibiting mitochondrial DNA polymerase γ or other mitochondrial functions.

  • Troubleshooting Steps:

    • Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to measure changes in mitochondrial membrane potential.

    • Measure Mitochondrial DNA Content: Quantify the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using qPCR.

    • Oxygen Consumption Rate (OCR) Assay: Use a Seahorse XF Analyzer or similar instrument to measure changes in cellular respiration.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

  • Materials:

    • Target and control cell lines

    • Complete cell culture medium

    • 1-(β-D-Xylofuranosyl)-5-fluorouracil

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of the compound on cell cycle distribution.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells with and without the compound for the desired time.

    • Harvest cells by trypsinization and centrifugation.

    • Wash cells with cold PBS.

    • Fix cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

Quantitative Data Summary

ParameterCell Line A (Target)Cell Line B (Control)Reference Compound (5-FU) in Cell Line A
IC50 (µM) after 48h [Insert experimental data][Insert experimental data][Insert experimental data]
% of Cells in G2/M phase (at IC50) [Insert experimental data][Insert experimental data][Insert experimental data]
Mitochondrial Membrane Potential (JC-1 ratio) [Insert experimental data][Insert experimental data][Insert experimental data]

Note: This table should be populated with your experimental data for comparative analysis.

Visualizations

on_target_pathway cluster_0 Cellular Uptake and Metabolism cluster_1 On-Target Effects XyloFU 1-(β-D-Xylofuranosyl) -5-fluorouracil XyloFUMP Xylofuranosyl-FUMP XyloFU->XyloFUMP Kinases XyloFUDP Xylofuranosyl-FUDP XyloFUMP->XyloFUDP FdUMP FdUMP XyloFUMP->FdUMP Ribonucleotide Reductase? XyloFUTP Xylofuranosyl-FUTP XyloFUDP->XyloFUTP RNA_Polymerase RNA Polymerase XyloFUTP->RNA_Polymerase Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Polymerase DNA Polymerase FdUMP->DNA_Polymerase Incorporation (as FdUTP) Apoptosis Apoptosis TS->Apoptosis RNA_Damage RNA Damage & Dysfunction RNA_Polymerase->RNA_Damage DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage RNA_Damage->Apoptosis DNA_Damage->Apoptosis troubleshooting_workflow Start High Off-Target Effects Observed Check_Conc Is the compound concentration optimized? Start->Check_Conc Check_Time Is the exposure time minimized? Check_Conc->Check_Time Yes Perform_Dose_Response Action: Perform Dose-Response Assay (e.g., MTT) Check_Conc->Perform_Dose_Response No Check_Cells Are appropriate control cell lines used? Check_Time->Check_Cells Yes Perform_Time_Course Action: Perform Time-Course Experiment Check_Time->Perform_Time_Course No Select_Controls Action: Include non-cancerous and/or resistant cell lines Check_Cells->Select_Controls No Specific_Assays Investigate Specific Off-Target Mechanisms Check_Cells->Specific_Assays Yes Perform_Dose_Response->Check_Time Perform_Time_Course->Check_Cells Select_Controls->Specific_Assays Mito_Tox Mitochondrial Toxicity Assays (e.g., JC-1, Seahorse) Specific_Assays->Mito_Tox Immuno_Tox Immunotoxicity Assays (e.g., Cytokine Profiling) Specific_Assays->Immuno_Tox Kinase_Screen Off-Target Kinase Screening Specific_Assays->Kinase_Screen End Refined Experimental Conditions Mito_Tox->End Immuno_Tox->End Kinase_Screen->End

Technical Support Center: 1-(β-D-Xylofuranosyl)-5-fluorouracil Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited in publicly available literature. This guide is therefore based on the extensive research conducted on its parent compound, 5-fluorouracil (B62378) (5-FU), and general principles applicable to nucleoside analogue experimentation. Researchers should use this information as a starting point and optimize protocols for their specific molecule and experimental systems.

General Troubleshooting

Q1: I am observing high variability in my cytotoxicity assay results. What are the potential causes and solutions?

A1: Inconsistent results in cytotoxicity assays are a common issue. Several factors related to the compound, cell culture conditions, and assay procedure can contribute to this variability.

  • Compound Stability: Ensure that your stock solutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil are fresh or have been stored properly to prevent degradation. For 5-FU, solutions are expected to be stable for 7 days at 37°C, several weeks at 25°C, and at least 4 months at 0-4°C when protected from light.[1]

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations and precipitation in culture media. See the "Solubility" section for guidance on appropriate solvents.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.

    • Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells will respond differently to cytotoxic agents.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular response to drugs.

  • Assay Protocol:

    • Incubation Time: The cytotoxic effect of 5-FU is time-dependent.[2] Ensure your incubation times are consistent and sufficient to observe an effect.

    • Reagent Handling: Ensure all reagents, including the viability dye (e.g., MTT, resazurin), are properly stored and handled to maintain their activity.

Here is a decision tree to help troubleshoot inconsistent cytotoxicity assay results:

G start Inconsistent Cytotoxicity Results check_compound Check Compound Integrity start->check_compound check_cells Review Cell Culture Practices start->check_cells check_protocol Examine Assay Protocol start->check_protocol solve_solubility Address Solubility Issues check_compound->solve_solubility Precipitation observed? solve_stability Prepare Fresh Stock Solutions check_compound->solve_stability Stock solution old? solve_passage Use Low Passage Cells check_cells->solve_passage High passage number? solve_density Optimize Seeding Density check_cells->solve_density Inconsistent confluence? solve_myco Test for Mycoplasma check_cells->solve_myco Untested for mycoplasma? solve_time Standardize Incubation Time check_protocol->solve_time Variable timing? solve_reagents Validate Reagent Performance check_protocol->solve_reagents Reagents near expiry? G cluster_0 Cellular Metabolism cluster_1 Mechanism of Action Xylo_5FU 1-(b-D-Xylofuranosyl)-5-FU _5FU 5-FU Xylo_5FU->_5FU Cellular Uptake & Cleavage FUMP FUMP _5FU->FUMP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP FdUTP FdUTP FdUMP->FdUTP TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition DNA_damage DNA Damage FdUTP->DNA_damage RNA_disruption RNA Disruption FUTP->RNA_disruption G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

References

Technical Support Center: Synthesis of Fluorinated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated nucleosides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing fluorinated nucleosides?

There are two main approaches for synthesizing fluorinated nucleosides:

  • Direct Fluorination (Divergent Approach): This method involves the direct fluorination of a pre-existing, fully formed nucleoside. It is a linear strategy that helps retain the original configuration of the nucleoside. However, it can sometimes result in low yields depending on the fluorinating agent used.[1][2]

  • Convergent Approach: This strategy involves synthesizing a fluorinated sugar (glycone) moiety first and then coupling it with a nucleobase. This is often the preferred method when direct fluorination is not feasible or gives poor yields. A significant challenge with this approach can be poor stereoselectivity during the N-glycosylation step, especially for 2'-deoxy or arabinosyl sugars.[1][2][3]

Q2: Why is the introduction of fluorine into nucleosides beneficial for drug development?

Incorporating fluorine into nucleoside analogues can significantly enhance their therapeutic properties for several reasons:

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can block oxidative metabolism and increase the biological stability of the molecule.[3][4]

  • Modulated Bioactivity: Fluorine is the most electronegative element and can alter the electronic properties of the nucleoside, affecting its binding affinity to target enzymes like viral polymerases.[3][4]

  • Conformational Rigidity: Fluorine substitution, particularly at the 2'- or 3'-position, can influence the sugar pucker conformation, which is often critical for biological activity.[3][5]

  • Improved Cellular Penetration: Fluorinated compounds often exhibit increased lipophilicity, which can enhance membrane permeability and cellular uptake.[4]

  • Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to minimal steric hindrance while significantly altering electronic properties.[3][4]

Q3: What are the common classes of fluorinating reagents used in nucleoside synthesis?

Fluorinating agents are generally categorized into two main types:

  • Nucleophilic Reagents: These reagents, such as diethylaminosulfur trifluoride (DAST), deliver a fluoride (B91410) ion (F⁻). They are commonly used to replace hydroxyl groups with fluorine, typically through an S_N2 mechanism that results in an inversion of configuration.[3][6] Other examples include potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF).[3][6]

  • Electrophilic Reagents: These reagents deliver an electrophilic fluorine equivalent ("F⁺"). Common examples include Selectfluor and N-fluorobenzenesulfonimide (NFSI).[3][6] They are often used to fluorinate electron-rich positions, such as nucleobases or double bonds within the sugar moiety.[6]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of fluorinated nucleosides.

Issue 1: Low Yield or No Reaction during Deoxyfluorination with DAST

Q: I am attempting to replace a secondary hydroxyl group on the sugar ring with fluorine using DAST, but I'm getting very low yields or recovering only the starting material. What could be the problem?

A: Low efficiency in DAST-mediated fluorination is a common issue. Here are several factors to investigate:

  • Reagent Quality: DAST is highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored and handled reagent. It is recommended to perform the reaction under strictly anhydrous conditions with an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Choice: The reaction should be performed in an aprotic solvent. Dichloromethane (B109758) (DCM) or chloroform (B151607) are common choices.

  • Reaction Temperature: DAST reactions are often temperature-sensitive. While many proceed at room temperature or 0 °C, some substrates may require elevated temperatures. Conversely, decomposition can occur if the temperature is too high. A temperature screen is recommended for new substrates.

  • Steric Hindrance: The hydroxyl group may be sterically hindered, preventing the S_N2 attack. In such cases, alternative, less bulky reagents or a different synthetic strategy might be necessary.

  • Substrate Reactivity: The reactivity of hydroxyl groups can vary. Primary hydroxyls are generally more reactive than secondary ones. For less reactive secondary alcohols, activation via conversion to a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with a fluoride source like TBAF might be a more effective strategy.[6]

Issue 2: Poor Regio- and Stereoselectivity

Q: My synthesis is producing a mixture of isomers, making purification difficult. How can I improve selectivity?

A: Achieving high selectivity is a central challenge in fluorinated nucleoside synthesis.[1]

  • For Stereoselectivity:

    • Neighboring Group Participation: When using the convergent strategy, the choice of protecting group at the C2'-position of the fluorinated sugar is critical. A participating group (e.g., an acyl group) can direct the incoming nucleobase to the desired β-anomeric position.

    • Fluorinating Reagent: In direct fluorination, the choice of reagent is key. For example, DAST typically proceeds via an S_N2 mechanism, leading to inversion of configuration.[3] Understanding the mechanism of your chosen reagent is crucial for predicting the stereochemical outcome.

  • For Regioselectivity:

    • Protecting Groups: The use of an appropriate protecting group strategy is the most effective way to control regioselectivity.[7] By selectively protecting other hydroxyl groups on the sugar ring, you can direct the fluorination to the desired position. Silyl ethers (e.g., TBDMS) are commonly used for their stability and selective removal conditions.[7]

    • Reagent Choice: Some reagents exhibit inherent regioselectivity. For instance, Olah's reagent (Py·nHF) can show different regioselectivity in opening epoxides compared to other fluoride sources.[3]

Issue 3: Unwanted Side Reactions and Byproducts

Q: I am observing significant formation of an unwanted bicyclic byproduct where the nucleobase has displaced the 2'-leaving group. How can this be prevented?

A: This side reaction, the intramolecular displacement of a leaving group by the nucleobase, is a known challenge, particularly with pyrimidine (B1678525) derivatives.[8]

  • Base Protection: Protecting the nucleobase itself can prevent its participation in side reactions. Acyl groups like benzoyl (Bz) are commonly used for the exocyclic amines of adenine, guanine, and cytosine.[7]

  • Reaction Conditions: Optimizing the base and solvent can minimize this side reaction. For instance, using a sterically hindered, non-nucleophilic base can favor the desired elimination or substitution pathway over the intramolecular cyclization.[8]

  • Alternative Strategy: If the problem persists, consider a different synthetic route. For example, synthesizing the fluorinated sugar first (convergent approach) and then performing the glycosylation avoids having a leaving group at C2' in the presence of an unprotected nucleobase.[3]

Troubleshooting Workflow for Low Fluorination Yield

The following diagram provides a logical workflow for troubleshooting low-yield fluorination reactions.

G start Low Fluorination Yield check_reagent 1. Check Reagent Quality - Anhydrous? - Fresh bottle? - Handled under inert gas? start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok check_conditions 2. Verify Reaction Conditions - Anhydrous solvent? - Correct temperature? - Inert atmosphere? conditions_ok Conditions OK check_conditions->conditions_ok check_substrate 3. Assess Substrate - Steric hindrance? - Protecting groups stable? - Any competing reactive sites? substrate_ok Substrate OK check_substrate->substrate_ok reagent_ok->check_conditions Yes re_run Action: Use fresh, dry reagent & re-run experiment. reagent_ok->re_run No conditions_ok->check_substrate Yes optimize_temp Action: Screen temperature range (e.g., -20°C to 60°C). conditions_ok->optimize_temp No change_strategy Action: Modify strategy - Change protecting groups - Activate -OH with Ms/Ts - Use alternative reagent substrate_ok->change_strategy No success Yield Improved substrate_ok->success Yes re_run->success optimize_temp->success change_strategy->success

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Experimental Protocols & Data

General Protocol: Deoxyfluorination of a Secondary Hydroxyl using DAST

This protocol is a generalized procedure for the replacement of a secondary hydroxyl group on a protected nucleoside sugar moiety with fluorine.

Materials:

  • Protected nucleoside (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST, 1.5 - 3.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven or flame-dried)

Procedure:

  • Under an inert atmosphere (Ar or N₂), dissolve the protected nucleoside in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST (1.5 - 3.0 equiv) dropwise to the stirred solution. Caution: DAST reacts violently with water.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fluorinated nucleoside.

General Synthetic Workflow

The diagram below illustrates a common convergent workflow for synthesizing a 2'-Deoxy-2'-Fluoro-Nucleoside.

G cluster_sugar Sugar Modification cluster_base Base Preparation start_sugar Starting Sugar (e.g., Arabinose) protect 1. Protection of 3',5'-Hydroxyls start_sugar->protect fluorinate 2. Fluorination of 2'-Hydroxyl (e.g., with DAST) protect->fluorinate activate 3. Anomeric Activation fluorinate->activate couple 5. N-Glycosylation (Coupling) activate->couple start_base Nucleobase (e.g., Cytosine) silylate 4. Silylation (e.g., with HMDS) start_base->silylate silylate->couple deprotect 6. Deprotection couple->deprotect purify 7. Purification (Chromatography) deprotect->purify final Final 2'-Fluoro Nucleoside purify->final

Caption: A convergent synthetic workflow for a 2'-fluoro-nucleoside.

Data Summary: Fluorination of Pyrimidine Derivatives

The synthesis of fluorinated pyrimidine nucleosides can be challenging due to side reactions. The table below summarizes yield data for key steps in a synthetic sequence towards 3'-fluorinated pyrimidine nucleosides, highlighting the moderate yields often obtained.[8]

Starting Nucleoside DerivativeIntermediate StepProductYield (%)
Cytidine (6f)Elimination2'-Keto-cytidine (7f)73%
Uridine (6g)Elimination2'-Keto-uridine (7g)61%
5-Fluorouridine (6h)Elimination2'-Keto-5-fluorouridine (7h)45%
Thymidine (6i)Elimination2'-Keto-thymidine (7i)55%
2'-Keto-cytidine (7f)Electrophilic Fluorination3'-Fluoro-2'-keto-cytidine (8f)75%
2'-Keto-uridine (7g)Electrophilic Fluorination3'-Fluoro-2'-keto-uridine (8g)81%

Data adapted from Organic Letters, 2022.[8] Yields represent isolated yields of the major diastereomer.

References

Technical Support Center: Enhancing the Bioavailability of 5-Fluorouracil (5-FU) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorouracil (5-FU) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of 5-FU so poor and variable?

A1: The poor and erratic oral bioavailability of 5-FU is primarily due to its metabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) in the gastrointestinal tract and liver.[1][2] DPD activity can vary significantly among individuals, leading to unpredictable absorption and systemic exposure.[1] Additionally, 5-FU's polar nature results in low affinity for cell membranes, limiting its absorption.[3]

Q2: What are the main strategies to improve the oral bioavailability of 5-FU?

A2: The primary strategies to enhance the oral bioavailability of 5-FU and its derivatives include:

  • Prodrug Development: Designing inactive precursors (prodrugs) that are absorbed intact and then converted to active 5-FU within the body.[2][4]

  • DPD Inhibition: Co-administering 5-FU with inhibitors of the DPD enzyme to prevent its premature degradation.[1][5]

  • Novel Drug Delivery Systems (DDS): Encapsulating 5-FU in carriers like nanoparticles, liposomes, or nanoemulsions to protect it from degradation and improve absorption.[6][7]

Q3: How do 5-FU prodrugs work?

A3: 5-FU prodrugs are chemically modified versions of the drug that are inactive until they are metabolized to the active 5-FU form in the body.[2] This approach circumvents the issue of erratic absorption of 5-FU itself.[2] Some prodrugs are designed for tumor-selective activation, where enzymes that are more abundant in tumor cells convert the prodrug to 5-FU, thereby concentrating the cytotoxic effect at the tumor site and reducing systemic toxicity.[2][8]

Q4: What is the role of Dihydropyrimidine Dehydrogenase (DPD) in 5-FU bioavailability?

A4: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU.[1][9] Over 80% of an administered 5-FU dose is degraded by DPD into inactive metabolites.[9] High DPD activity leads to low bioavailability and can also be a mechanism of tumor resistance to 5-FU.[5][10]

Q5: Can drug-drug interactions be intentionally used to boost 5-FU bioavailability?

A5: Yes, this strategy is known as pharmacokinetic boosting.[1] It involves the co-administration of a "booster" drug that inhibits a specific physiological barrier to the primary drug. For 5-FU, this typically involves using DPD inhibitors like gimeracil (B1684388), uracil (B121893), or eniluracil (B1684387) to block its metabolism and increase its systemic exposure.[1][5]

Troubleshooting Guides

Problem 1: High inter-patient variability in pharmacokinetic (PK) data after oral administration of a 5-FU derivative.

  • Possible Cause: Variable DPD enzyme activity among subjects.[1]

  • Troubleshooting Steps:

    • Genotyping: Consider genotyping subjects for common polymorphisms in the DPYD gene, which encodes for DPD, as these can lead to significant differences in enzyme activity.

    • DPD Inhibitor Co-administration: If ethically and scientifically permissible for your study, consider co-administration with a DPD inhibitor to normalize 5-FU exposure.[1]

    • Population PK Modeling: Employ population pharmacokinetic modeling to identify covariates (like DPYD genotype) that may explain the variability.

Problem 2: Low in vivo efficacy of a novel 5-FU derivative despite promising in vitro cytotoxicity.

  • Possible Cause 1: Poor oral bioavailability.

    • Troubleshooting Steps: Conduct a formal bioavailability study comparing the pharmacokinetic profiles of oral versus intravenous administration of your derivative. This will determine the fraction of the drug that reaches systemic circulation.

  • Possible Cause 2: Rapid metabolism.

    • Troubleshooting Steps: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the rate of degradation.[4] If metabolism is rapid, consider co-administration with appropriate metabolic enzyme inhibitors or redesigning the derivative to be more resistant to metabolism.

  • Possible Cause 3: Inefficient conversion of a prodrug to active 5-FU.

    • Troubleshooting Steps: Measure the levels of both the prodrug and the released 5-FU in plasma and tumor tissue over time. This will help determine if the conversion is a rate-limiting step.

  • Possible Cause 4: Development of drug resistance.

    • Troubleshooting Steps: Investigate the expression levels of key resistance-related proteins (e.g., thymidylate synthase, DPD) in the tumor tissue.[10] Also, consider the involvement of signaling pathways like Wnt or NF-κB that are implicated in 5-FU resistance.[11][12]

Problem 3: A newly formulated 5-FU nanoformulation shows poor drug release in vitro.

  • Possible Cause: The polymer matrix or lipid composition is too rigid, preventing efficient drug diffusion.

  • Troubleshooting Steps:

    • Modify Formulation: Adjust the polymer composition, cross-linking density, or lipid components to achieve a more favorable release profile. For pH-sensitive hydrogels, ensure the buffer pH in your release assay is appropriate to trigger swelling and release.[13]

    • Incorporate Release Enhancers: Consider adding excipients that can enhance the release rate.

    • Characterize Particle Size and Drug Loading: Ensure that the nanoparticle characteristics, such as size and drug encapsulation efficiency, are within the desired range, as these can influence release kinetics.[13]

Data Presentation: Strategies to Enhance 5-FU Bioavailability

Table 1: Overview of Oral 5-FU Prodrugs

ProdrugMechanism of ActionKey Activating Enzymes
Capecitabine (Xeloda) Absorbed intact and undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue.[2]Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase.[2][8]
Tegafur (UFT) A prodrug of 5-FU that is gradually converted to the active drug in the body.[2] Often combined with uracil or gimeracil.Cytochrome P450 (CYP2A6).[8]
S-1 A combination product containing tegafur, gimeracil (a DPD inhibitor), and oteracil (inhibits 5-FU phosphorylation in the gut).[2]Not applicable (combination product).
Doxifluridine (5'-DFUR) A second-generation nucleoside-based prodrug of 5-FU.[8]Thymidine Phosphorylase, Pyrimidine-Nucleoside Phosphorylase.[8]
Carmofur A lipophilic 5-FU analogue that is resistant to DPD degradation.[8]Enzymatic removal of the carbamoyl (B1232498) group.[8]

Table 2: Comparison of Novel Drug Delivery Systems for 5-FU

Delivery SystemKey FeaturesReported Bioavailability Enhancement
PLA/PLA-PEG Nanoparticles Prolonged release of 5-FU.[6]Four-fold enhancement in bioavailability compared to free 5-FU in rats.[6]
Solid Lipid Nanoparticles (SLNs) Improved in vitro release compared to 5-FU alone.[6]Enhanced efficacy in a local administration route in mice.[6]
Multiple Nanoemulsion (w/o/w) Improved oral absorption due to small globule size and enhanced permeability.[14]Significantly higher Cmax and AUC in rats compared to oral 5-FU solution.[14]
pH-Sensitive Hydrogels Controlled, pH-dependent release, potentially targeting the colon.[6]Approximately 90% drug release at pH 7.4 versus 40% at pH 1.0 after 10-12 hours.[13]

Experimental Protocols

Protocol 1: General Procedure for Assessing Oral Bioavailability of a 5-FU Derivative in a Rodent Model

  • Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice), ensuring compliance with all institutional animal care and use guidelines.

  • Grouping: Divide animals into at least two groups:

    • Group A: Intravenous (IV) administration.

    • Group B: Oral gavage (PO) administration.

  • Dosing:

    • Administer a known dose of the 5-FU derivative. The IV dose is typically lower than the oral dose. The vehicle should be appropriate for both routes of administration if possible.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.[15]

    • Process blood to obtain plasma or serum and store at -80°C until analysis.[15]

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., HPLC or LC-MS/MS) for the quantification of the 5-FU derivative in the plasma/serum samples.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Calculate pharmacokinetic parameters including:

      • Area Under the Curve from time zero to infinity (AUC0-inf) for both IV and PO groups.

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.

      • Elimination half-life (t1/2).

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Mandatory Visualizations

G cluster_0 Strategies to Enhance 5-FU Bioavailability Oral_5FU Oral 5-FU DPD_Metabolism DPD Metabolism (Low Bioavailability) Oral_5FU->DPD_Metabolism Erratic Absorption & First-Pass Metabolism Systemic_Circulation Systemic Circulation (Active 5-FU) DPD_Metabolism->Systemic_Circulation Reduced Drug Level Prodrugs Prodrugs (e.g., Capecitabine) Prodrugs->Systemic_Circulation Systemic Absorption & Tumor-Specific Activation DPD_Inhibitors DPD Inhibitors (e.g., Gimeracil) DPD_Inhibitors->DPD_Metabolism Inhibits DDS Drug Delivery Systems (e.g., Nanoparticles) DDS->Systemic_Circulation Protects & Enhances Absorption

Caption: Logical workflow of strategies to overcome poor 5-FU bioavailability.

G cluster_1 Experimental Workflow: Oral Bioavailability Study Animal_Grouping Animal Grouping (IV and PO cohorts) Dosing Drug Administration (IV or Oral Gavage) Animal_Grouping->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Analysis Quantification by HPLC or LC-MS/MS Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate F%: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Analysis->Bioavailability_Calc

Caption: Step-by-step workflow for a preclinical oral bioavailability study.

G cluster_2 5-FU Mechanism of Action & Resistance Pathways 5FU 5-FU FUTP FUTP 5FU->FUTP FdUMP FdUMP 5FU->FdUMP FdUTP FdUTP 5FU->FdUTP RNA_Damage RNA Damage FUTP->RNA_Damage TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis Resistance Resistance Mechanisms Resistance->Apoptosis Inhibits Wnt_NFkB Wnt, NF-κB, etc. Signaling Pathways Wnt_NFkB->Resistance Activates

Caption: Key 5-FU action mechanisms and associated resistance pathways.

References

Validation & Comparative

A Comparative Analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil and 5-fluorouracil for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the established anticancer agent 5-fluorouracil (B62378) (5-FU) and its nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU). This document synthesizes available experimental data to objectively evaluate their mechanisms of action, cytotoxicity, and therapeutic potential.

Executive Summary

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[1][2] Its analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU), represents a structural modification that may alter its pharmacological properties. While extensive data is available for 5-FU, detailed experimental studies on Xylo-5-FU are limited. This guide presents a comprehensive overview of 5-FU's performance, supported by experimental protocols and quantitative data, and contextualizes the emerging, albeit sparse, information on Xylo-5-FU and related xylofuranosyl nucleoside analogs to inform future research and development.

Mechanism of Action

5-Fluorouracil (5-FU): A Multi-faceted Approach to Cytotoxicity

5-FU functions as a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] These metabolites interfere with DNA and RNA synthesis and function through distinct mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Depletion of dTMP leads to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability.

  • Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing, translation, and function.[2]

The activation of the tumor suppressor protein p53 is also implicated in 5-FU-induced apoptosis, triggered by both DNA and RNA damage.[1]

1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU): An Analog with Potential for Altered Activity

While direct mechanistic studies on Xylo-5-FU are not widely available, research on related xylofuranosyl nucleoside analogs suggests that the sugar moiety can significantly influence biological activity. For some xylofuranosyl nucleosides, the lack of a 5'-hydroxyl group may prevent phosphorylation by cellular kinases, suggesting a mechanism of action independent of incorporation into DNA or RNA as triphosphates.[3] The biological activity of these analogs may arise from other interactions with cellular targets. One study on a 3-fluoro-5-thio-xylofuranosyl nucleoside of 5-fluorouracil reported biological activity against tumor cells, indicating that this class of compounds holds promise.

Comparative Cytotoxicity

Quantitative data on the in vitro cytotoxicity of 5-FU against various cancer cell lines is well-documented. The half-maximal inhibitory concentration (IC50) values demonstrate a wide range of sensitivity across different cancer types.

Cell LineCancer Type5-FU IC50 (µM)
HT-29Colon Cancer~13
SW620Colon Cancer~13
Caco-2Colorectal Cancer~86.85
MCF7Breast Cancer~2.9
A549Non-Small Cell Lung Cancer~10.33
K562Leukemia-
CHOChinese Hamster Ovary-

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Fluorouracil (or Xylo-5-FU)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture cells in the presence or absence of the test compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells in the presence or absence of the test compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

Visualizing Cellular Fate: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of 5-FU, a typical experimental workflow for assessing cytotoxicity, and the logic of apoptosis detection.

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for MTT cytotoxicity assay.

Apoptosis_Detection_Logic Cell_States Viable Early Apoptosis Late Apoptosis / Necrosis Staining_Results Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ Cell_States:viable->Staining_Results:f0 Intact Membrane, No PS Exposure Cell_States:early->Staining_Results:f1 PS Exposure, Intact Membrane Cell_States:late->Staining_Results:f2 PS Exposure, Compromised Membrane

Caption: Logic of apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in cancer chemotherapy, with a well-characterized, multi-modal mechanism of action. The available data, though limited, suggests that xylofuranosyl nucleoside analogs of 5-fluorouracil, such as Xylo-5-FU, represent a promising avenue for the development of novel anticancer agents. The structural modification of the sugar moiety has the potential to alter the mechanism of action, potency, and selectivity of the parent compound.

To fully assess the therapeutic potential of 1-(β-D-Xylofuranosyl)-5-fluorouracil, further research is imperative. Key areas for future investigation include:

  • Quantitative in vitro cytotoxicity studies of Xylo-5-FU across a panel of cancer cell lines to determine its potency and selectivity compared to 5-FU.

  • Detailed mechanistic studies to elucidate how Xylo-5-FU exerts its cytotoxic effects, including its impact on DNA and RNA synthesis, thymidylate synthase activity, and induction of apoptosis.

  • In vivo efficacy and toxicity studies in animal models to evaluate the antitumor activity and safety profile of Xylo-5-FU.

A thorough understanding of these parameters will be essential for determining the clinical viability of Xylo-5-FU and its potential to improve upon the therapeutic index of 5-fluorouracil. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil and Other Pyrimidine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyrimidine (B1678525) analog 1-(β-D-Xylofuranosyl)-5-fluorouracil and its closely related derivatives against established pyrimidine-based anticancer agents, including 5-Fluorouracil (B62378) (5-FU), Capecitabine, and Gemcitabine. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating their potential applications in drug discovery and development.

At a Glance: Performance Overview

Pyrimidine analogs are a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells. While 5-Fluorouracil has been a mainstay in treating various solid tumors, research into novel analogs like 1-(β-D-Xylofuranosyl)-5-fluorouracil aims to enhance efficacy, improve selectivity, and overcome resistance mechanisms.

Feature1-(β-D-Xylofuranosyl)-5-fluorouracil Analogs5-Fluorouracil (5-FU)CapecitabineGemcitabine
Core Structure 5-Fluorouracil linked to a xylofuranose (B8766934) sugar5-FluorouracilOral prodrug of 5-FUDeoxycytidine analog
Primary Mechanism Expected to interfere with DNA/RNA synthesisInhibition of thymidylate synthase; incorporation into DNA/RNAConverted to 5-FU, then inhibits thymidylate synthaseInhibition of ribonucleotide reductase and DNA polymerase
Reported Activity Good in vitro inhibitory activity against leukemia cells[1]Broad-spectrum activity against solid tumorsEffective against colorectal and breast cancersActive against pancreatic, lung, and other solid tumors

Quantitative Comparison of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil, Capecitabine, and Gemcitabine against various cancer cell lines, providing a benchmark for their cytotoxic potential. While specific IC50 values for 1-(β-D-Xylofuranosyl)-5-fluorouracil are not widely available in the public domain, studies on closely related xylofuranosyl nucleosides of 5-fluorocytosine (B48100) have demonstrated significant in vitro cytotoxicity against murine leukemia cell lines (L5178Y and P815) at low concentrations.[1]

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)

Cancer Cell LineIC50 (µM)Reference
A431 (Skin Carcinoma)47.02 ± 0.65[2]
HT29 (Colorectal Adenocarcinoma)85.37 ± 1.81[2]
HeLa (Cervical Carcinoma)43.34 ± 2.77[2]
HCT 116 (Colorectal Carcinoma)~185 (24h exposure)[3]
HT-29 (Colon Cancer)5.00 ± 0.004 µg/mL[4]

Table 2: In Vitro Cytotoxicity of Capecitabine (as the active metabolite 5'-DFUR)

Cancer Cell LineIC50 (µM)Reference
LS174T (Colon Carcinoma)Decreased up to 40-fold in TP-transfected cells[5]

Note: Capecitabine is a prodrug and its in vitro activity is often assessed by its conversion to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to 5-FU within the cancer cells.

Table 3: In Vitro Cytotoxicity of Gemcitabine

Cancer Cell LineIC50 (nM)Reference
Various Solid Tumor & Leukemia Cell Lines0.028 - 0.29 µM (as Clofarabine, a related nucleoside analog)[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 5-FU and its derivatives involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. This leads to a "thymineless death" in cancer cells. Additionally, metabolites of 5-FU can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.

The xylofuranosyl moiety in 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to influence its cellular uptake and metabolism, potentially altering its interaction with key enzymes and transporters compared to 5-FU. Research on related xylofuranosyl nucleosides suggests they can act as "double-barreled" masked precursors, exhibiting different mechanisms of action depending on the cancer cell's resistance profile.[1] For instance, in cytosine arabinoside (ara-C) resistant cell lines, 1-(β-D-Xylofuranosyl)-5-fluorocytosine analogues exhibited activity characteristic of 5-fluoropyrimidines.[1]

The cytotoxic effects of pyrimidine analogs are mediated through complex signaling pathways. 5-FU has been shown to modulate several key pathways involved in cell survival, proliferation, and apoptosis.

Caption: Simplified mechanism of action for 5-Fluorouracil and its analogs.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the cytotoxic activity of pyrimidine analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-(β-D-Xylofuranosyl)-5-fluorouracil, 5-FU, etc.) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cells (96-well plate) Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4 hours) MTT_Addition->Incubation Solubilization Add DMSO Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

While 1-(β-D-Xylofuranosyl)-5-fluorouracil remains a compound of research interest, the available data, particularly on its direct comparison with clinically established pyrimidine analogs, is limited. The significant in vitro activity of its close analog, 1-(β-D-Xylofuranosyl)-5-fluorocytosine, suggests that further investigation into the anticancer potential of xylofuranosyl-pyrimidine nucleosides is warranted.[1] The data and protocols presented in this guide offer a framework for researchers to design and conduct comparative studies to elucidate the therapeutic potential of these novel compounds.

References

A Comparative Guide to the Antitumor Effects of 1-(β-D-Xylofuranosyl)-5-fluorouracil and Other Fluoropyrimidine-Based Antimetabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor effects of 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) alongside the well-established chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) and its oral prodrug, Capecitabine. Due to the limited availability of direct experimental data for Xylo-5-FU, this document serves to validate its potential antitumor efficacy by drawing parallels with the known mechanisms and clinical performance of 5-FU and Capecitabine. The underlying hypothesis is that Xylo-5-FU, as a nucleoside analog, likely functions as a prodrug, releasing the active cytotoxic agent 5-FU. The xylofuranosyl moiety may influence its metabolic activation, bioavailability, and tumor-selective targeting.

Overview of Compared Agents

1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) is a synthetic nucleoside analog of 5-fluorouracil. While extensive preclinical and clinical data are not yet available, its structural similarity to other 5-FU prodrugs suggests it may offer advantages in terms of oral bioavailability and targeted delivery to tumor tissues. Research on related compounds, such as 1-(β-D-Xylofuranosyl)-5-fluorocytosines, indicates that such molecules can act as masked precursors to 5-fluoropyrimidines, particularly in drug-resistant cell lines.

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly for solid tumors like colorectal, breast, and stomach cancers.[1] It is a pyrimidine (B1678525) analog that, upon intracellular activation, disrupts DNA and RNA synthesis, leading to cell death.[2] However, its short plasma half-life and non-selective toxicity to healthy, rapidly dividing cells limit its therapeutic window.[2]

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to 5-FU preferentially within tumor tissue.[3][4] This tumor-selective activation is a key advantage, potentially leading to a more favorable safety profile compared to systemic 5-FU administration.[3][5] It is widely used in the treatment of metastatic breast and colorectal cancers.[6][7]

Mechanism of Action and Signaling Pathways

The antitumor activity of all three compounds ultimately relies on the cytotoxic effects of 5-fluorouracil's active metabolites. The primary mechanisms involve the inhibition of thymidylate synthase (TS) and the incorporation of fraudulent nucleotides into RNA and DNA.

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable complex with TS and a reduced folate cofactor. This inhibits the synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death."

  • Incorporation into RNA and DNA: The 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is incorporated into RNA, disrupting its processing and function. The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.

The metabolic activation pathway of Capecitabine to 5-FU is a three-step enzymatic process that occurs predominantly in the liver and tumor tissues, with the final, rate-limiting step being catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumors.[4][5] It is hypothesized that Xylo-5-FU would undergo a similar, though potentially distinct, enzymatic conversion to release 5-FU.

Fluoropyrimidine Activation and Mechanism of Action Xylo_5_FU 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) _5_FU 5-Fluorouracil (5-FU) Xylo_5_FU->_5_FU Enzymatic Conversion (Hypothesized) Capecitabine Capecitabine Capecitabine->_5_FU Three-step Enzymatic Conversion _5_FU_admin 5-Fluorouracil (Administered) FdUMP FdUMP _5_FU->FdUMP FUTP FUTP _5_FU->FUTP FdUTP FdUTP _5_FU->FdUTP DNA_synthesis DNA Synthesis FdUMP->DNA_synthesis Inhibits (Thymidylate Synthase) RNA_processing RNA Processing & Function FUTP->RNA_processing Disrupts DNA_damage DNA Damage FdUTP->DNA_damage Induces Apoptosis Apoptosis DNA_synthesis->Apoptosis RNA_processing->Apoptosis DNA_damage->Apoptosis

Caption: Metabolic activation of fluoropyrimidines and their cytotoxic mechanisms.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes representative IC50 values for 5-FU against various cancer cell lines. Data for Xylo-5-FU is not currently available but would be a key metric in its preclinical evaluation.

Cell LineCancer Type5-FU IC50 (µM)Reference
COLO-205Colon Cancer3.2[8]
HT-29Colon Cancer13[8]
SW620Colorectal Cancer77 ± 6[9]
HCT-116Colorectal CancerNot specified, but cytotoxic effects observed[2]
HNO-97Tongue Squamous Cell Carcinoma2[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Comparative In Vivo Antitumor Efficacy

Xenograft tumor models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents. The data below illustrates the tumor growth inhibition observed with 5-FU, both alone and in combination therapies.

Tumor ModelTreatmentDosage and ScheduleTumor Growth InhibitionReference
SW620 Xenograft5-FU aloneNot specified28% reduction in tumor size (not statistically significant)[9]
SW620 Xenograft[5-FU+d-Ino]-L formulationNot specified74% reduction in tumor size (P<0.05)[9]
SW620 Xenograft5-FU + ZY05115-FU (10 µM) + ZY0511 (0.3 µM)66% tumor regression[10]
DLD1 Xenograft5-FU + ZY05115-FU (10 µM) + ZY0511 (0.3 µM)61% tumor regression[10]
Murine Colon Carcinoma (Colon 26 & 38)5-FU + Leucovorin5-FU (100 mg/kg) weeklyPotentiated antitumor effect of 5-FU[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of fluoropyrimidine-based drugs.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the test compounds (e.g., Xylo-5-FU, 5-FU, Capecitabine) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of drug A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Standard workflow for determining in vitro cytotoxicity using the MTT assay.

Xenograft Tumor Model for In Vivo Efficacy
  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: The test compounds are administered according to a predetermined schedule and route (e.g., oral gavage for Capecitabine, intraperitoneal injection for 5-FU).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group.

Xenograft Model Workflow A Subcutaneous injection of human cancer cells into mice B Tumor growth to ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer drug (e.g., oral, IP) C->D E Measure tumor volume bi-weekly D->E F Analyze tumor growth inhibition E->F

Caption: Experimental workflow for evaluating in vivo antitumor efficacy in a xenograft model.

Conclusion

While direct experimental validation of 1-(β-D-Xylofuranosyl)-5-fluorouracil is pending, its structural design as a 5-FU nucleoside analog provides a strong rationale for its potential as an effective antitumor agent. By comparing its hypothetical mechanism and expected performance with the well-documented efficacy and clinical utility of 5-FU and Capecitabine, this guide establishes a framework for its future preclinical and clinical development. Key areas for investigation will include its metabolic activation pathway, oral bioavailability, tumor selectivity, and efficacy in 5-FU-resistant cancer models. The experimental protocols and comparative data presented herein offer a roadmap for the rigorous evaluation of Xylo-5-FU as a promising next-generation fluoropyrimidine antimetabolite.

References

Comparative Analysis of 1-(β-D-Xylofuranosyl)-5-fluorouracil and 5-Fluorouracil Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer activity of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-fluorouracil and its parent compound, 5-fluorouracil (B62378) (5-FU). While extensive data exists for the widely used chemotherapeutic agent 5-FU, public domain information on the specific activity of its xylofuranosyl derivative is limited. This document summarizes the available experimental data to facilitate a comparative understanding and guide future research directions.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of 5-fluorouracil (5-FU) in various human cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50). Due to a lack of publicly available data, the corresponding values for 1-(β-D-Xylofuranosyl)-5-fluorouracil are not available.

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
5-FluorouracilCOLO-205Colon Cancer3.248 hours[1]
5-FluorouracilHT-29Colon Cancer1348 hours[1]
5-FluorouracilHCT 116Colon Cancer18524 hours[2]
5-FluorouracilHCT 116Colon Cancer11.372 hours[2]
5-FluorouracilHCT 116Colon Cancer1.48120 hours[2]
5-FluorouracilHT-29Colon Cancer>250 (viability 55.45%)72 hours[2]
5-FluorouracilHT-29Colon Cancer11.25120 hours[2]
5-FluorouracilHCT116Colorectal Cancer~7.7 (from graph)72 hours[3][4]
5-FluorouracilSW480Colorectal Cancer>100 (from graph)72 hours[3][4]
5-FluorouracilHT29Colorectal Cancer~25 (from graph)72 hours[3][4]
5-FluorouracilSW620Colorectal Cancer~50 (from graph)72 hours[3][4]
5-FluorouracilHCT116Colorectal CancerNot specified72 hours[5][6]
5-FluorouracilHONE-1Nasopharyngeal CancerNot specified72 hours[5][6]
1-(β-D-Xylofuranosyl)-5-fluorouracilVarious-Data not available--

Note: The cytotoxicity of 5-FU is highly dependent on the exposure time, with prolonged exposure leading to significantly lower IC50 values.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 1-(β-D-Xylofuranosyl)-5-fluorouracil or 5-FU) and a vehicle control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: After the MTT incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes the DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with the test compound as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained by PI.

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for In Vitro Activity Assessment cluster_prep Cell Culture & Treatment cell_culture Cancer Cell Lines treatment Treat with 1-(b-D-Xylofuranosyl)-5-fluorouracil or 5-FU cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for evaluating the in vitro anticancer activity of test compounds.

Signaling Pathway of 5-Fluorouracil

5FU_Pathway Mechanism of Action of 5-Fluorouracil cluster_activation Intracellular Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FU->FdUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_Incorp RNA Incorporation FUTP->RNA_Incorp incorporation FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp incorporation Thymine_def Thymine Deficiency TS->Thymine_def leads to RNA_dys RNA Dysfunction RNA_Incorp->RNA_dys DNA_damage DNA Damage DNA_Incorp->DNA_damage Apoptosis Apoptosis RNA_dys->Apoptosis DNA_damage->Apoptosis Thymine_def->Apoptosis

Caption: The metabolic activation and primary mechanisms of action of 5-Fluorouracil.

Discussion and Future Directions

The compiled data demonstrates that 5-fluorouracil exhibits significant, time-dependent cytotoxicity against a range of cancer cell lines. Its mechanisms of action, including the induction of apoptosis and cell cycle arrest, are well-documented.[1][3][7][8][9][10][11][12][13]

In contrast, there is a notable absence of publicly available data on the in vitro activity of 1-(β-D-Xylofuranosyl)-5-fluorouracil. While studies on similar derivatives, such as 1-(β-D-Xylofuranosyl)-5-fluorocytosine, have shown cytotoxic effects in murine leukemia cell lines, direct comparisons to 5-FU in a broader range of human cancer cell lines are necessary to ascertain its therapeutic potential.[14]

Future research should focus on a systematic evaluation of 1-(β-D-Xylofuranosyl)-5-fluorouracil across a panel of human cancer cell lines. Key investigations should include:

  • Determination of IC50 values in a variety of cell lines to assess its cytotoxic potency relative to 5-FU.

  • Apoptosis and cell cycle analysis to elucidate its primary mechanisms of inducing cell death and inhibiting proliferation.

  • Mechanistic studies to determine if the xylofuranosyl moiety alters the metabolic activation pathway or the interaction with key targets like thymidylate synthase.

Such studies will be crucial in determining whether 1-(β-D-Xylofuranosyl)-5-fluorouracil offers any therapeutic advantages over the established and widely used 5-fluorouracil.

References

A Comparative Analysis of 5-Fluorouracil and its Xylofuranosyl Derivative in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established anticancer drug 5-Fluorouracil (B62378) (5-FU) and its xylofuranosyl derivative, 1-β-D-xylofuranosyl-5-fluorouracil. The objective is to present a comprehensive overview of their chemical properties, mechanisms of action, and biological activities, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, including colorectal, breast, and gastric cancers, for several decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity. However, its clinical utility is often limited by a short plasma half-life, significant toxicity, and the development of drug resistance.

To address these limitations, numerous derivatives of 5-FU have been synthesized and investigated. Among these, nucleoside analogs represent a promising strategy to improve the pharmacological profile of the parent drug. This guide focuses on the xylofuranosyl derivative of 5-FU, 1-β-D-xylofuranosyl-5-fluorouracil, and compares its known properties with those of 5-FU.

Chemical Structures

CompoundChemical Structure
5-Fluorouracil (5-FU) 5-Fluorouracil Structure
1-β-D-xylofuranosyl-5-fluorouracil 1-β-D-xylofuranosyl-5-fluorouracil Structure

Mechanism of Action

5-Fluorouracil (5-FU)

5-FU is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] These metabolites exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine (B127349) triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity.[2]

  • Incorporation into RNA and DNA: FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-FU.

5-FU_Mechanism 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP RNA_damage RNA Damage FUTP->RNA_damage FUDR->FdUMP FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS FdUTP FdUTP FdUDP->FdUTP DNA_damage DNA Damage FdUTP->DNA_damage dNTP_pool dNTP Pool Imbalance TS->dNTP_pool Inhibition leads to dNTP_pool->DNA_damage Apoptosis Apoptosis RNA_damage->Apoptosis DNA_damage->Apoptosis

Caption: Metabolic activation and cytotoxic pathways of 5-Fluorouracil (5-FU).

1-β-D-xylofuranosyl-5-fluorouracil

The precise mechanism of action of 1-β-D-xylofuranosyl-5-fluorouracil is not as extensively characterized as that of 5-FU. However, based on its structure as a nucleoside analog, it is hypothesized to act as a prodrug of 5-FU, requiring intracellular activation. The metabolic pathway likely involves phosphorylation by cellular kinases to its monophosphate, diphosphate, and triphosphate forms.

It is plausible that the xylofuranosyl derivative follows a similar cytotoxic pathway to 5-FU, with its metabolites inhibiting thymidylate synthase and being incorporated into nucleic acids. The structural modification of the sugar moiety may influence its cellular uptake, metabolic activation, and substrate specificity for enzymes involved in nucleic acid synthesis, potentially leading to a different efficacy and toxicity profile compared to 5-FU.

Experimental Data

In Vitro Cytotoxicity

Direct comparative cytotoxicity data for 1-β-D-xylofuranosyl-5-fluorouracil against various cancer cell lines is limited in the readily available literature. However, studies on similar xylofuranosyl nucleoside analogs provide some insights. For instance, a 5'-guanidino uracil (B121893) xylofuranosyl nucleoside demonstrated a two-fold higher cytotoxic effect against the HCT-15 colorectal cancer cell line compared to 5-FU. This suggests that the xylose moiety may enhance the anticancer activity of the pyrimidine (B1678525) base.

The following table summarizes available IC₅₀ values for 5-FU against common cancer cell lines.

Cell LineCancer Type5-FU IC₅₀ (µM)
HCT-116Colorectal Carcinoma3.8
HT-29Colorectal Adenocarcinoma5.0
MCF-7Breast Adenocarcinoma4.8
A549Lung Carcinoma25.0
HepG2Hepatocellular Carcinoma15.6

Note: IC₅₀ values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

In Vivo Efficacy

Detailed in vivo studies directly comparing the antitumor efficacy of 1-β-D-xylofuranosyl-5-fluorouracil with 5-FU in animal models are not widely reported. Generally, in vivo studies with 5-FU derivatives aim to demonstrate improved tumor growth inhibition and reduced systemic toxicity.

Experimental Protocols

Synthesis of 1-β-D-xylofuranosyl-5-fluorouracil

A common method for the synthesis of nucleoside analogs involves the condensation of a protected sugar moiety with a silylated pyrimidine base.

General Procedure:

  • Protection of D-xylose: D-xylose is first protected, for example, by converting it to 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose.

  • Silylation of 5-Fluorouracil: 5-Fluorouracil is silylated, for instance, with hexamethyldisilazane (B44280) (HMDS) and a catalyst like ammonium (B1175870) sulfate (B86663) to increase its reactivity.

  • Condensation: The protected xylofuranose (B8766934) and silylated 5-fluorouracil are condensed in an appropriate solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄).

  • Deprotection: The resulting protected nucleoside is deprotected, typically using a base like sodium methoxide (B1231860) in methanol, to yield 1-β-D-xylofuranosyl-5-fluorouracil.

  • Purification: The final product is purified using techniques such as column chromatography.

The following diagram outlines a generalized workflow for the synthesis.

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylose Protected Xylofuranose D_Xylose->Protected_Xylose Protection Condensation Condensation (Lewis Acid) Protected_Xylose->Condensation 5_FU 5-Fluorouracil Silylated_5FU Silylated 5-FU 5_FU->Silylated_5FU Silylation Silylated_5FU->Condensation Protected_Nucleoside Protected Xylofuranosyl-5-FU Condensation->Protected_Nucleoside Deprotection Deprotection (Base) Protected_Nucleoside->Deprotection Final_Product 1-β-D-xylofuranosyl-5-fluorouracil Deprotection->Final_Product Purification Purification Final_Product->Purification

Caption: Generalized synthetic workflow for 1-β-D-xylofuranosyl-5-fluorouracil.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of 5-FU and its xylofuranosyl derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Antitumor Efficacy Study

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models.

Protocol:

  • Tumor Cell Implantation: Cancer cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Drug Administration: Mice are randomized into treatment groups (e.g., vehicle control, 5-FU, xylofuranosyl-5-FU). The drugs are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the mice are also recorded to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Conclusion and Future Directions

While 5-FU remains a critical component of cancer chemotherapy, its limitations necessitate the development of novel derivatives with improved therapeutic indices. 1-β-D-xylofuranosyl-5-fluorouracil represents a rational design approach to modify the parent drug, potentially enhancing its efficacy and reducing its toxicity.

The available data, although limited, suggests that the xylofuranosyl modification may be a promising strategy. However, further comprehensive studies are required to fully elucidate the comparative pharmacology of 1-β-D-xylofuranosyl-5-fluorouracil. Specifically, future research should focus on:

  • Quantitative in vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its potency and spectrum of activity relative to 5-FU.

  • Detailed mechanistic studies to confirm its metabolic activation pathway and to investigate any unique interactions with cellular targets.

  • Comprehensive in vivo studies in relevant animal models to evaluate its antitumor efficacy, pharmacokinetic profile, and systemic toxicity compared to 5-FU.

Such studies will be crucial in determining the potential clinical utility of this and other xylofuranosyl nucleoside analogs in cancer therapy.

References

Assessing the Therapeutic Index: A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the pyrimidine (B1678525) analog 5-fluorouracil (B62378) (5-FU) has long been a cornerstone for treating a variety of solid tumors.[1][2] However, its clinical utility is often hampered by a narrow therapeutic index, characterized by significant toxicity to healthy tissues.[3] This has spurred the development of numerous 5-FU derivatives, including 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU), with the aim of improving tumor selectivity and reducing adverse effects. This guide provides a comparative assessment of Xylo-5-FU and its parent compound, 5-FU, focusing on the available data to evaluate their therapeutic potential.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and effective doses, suggesting a safer drug. For preclinical studies, the TI is often calculated as:

TI = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

In cancer research, the in vitro equivalent, the half-maximal inhibitory concentration (IC50), is often used as a measure of a drug's efficacy against cancer cell lines.

Comparative Analysis of 5-Fluorouracil and Xylo-5-FU

A direct comparison of the therapeutic indices of 5-FU and Xylo-5-FU is challenging due to the limited publicly available data for Xylo-5-FU. However, by examining the existing preclinical data for both compounds, we can draw some inferences about their relative efficacy and toxicity.

5-Fluorouracil (5-FU): A Well-Characterized Agent

5-FU is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms.[1][2] After intracellular conversion to its active metabolites, it can be misincorporated into both DNA and RNA, leading to cellular damage.[1] Furthermore, one of its metabolites, fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[1]

Efficacy Data (IC50 Values)

The in vitro efficacy of 5-FU has been extensively studied across a wide range of cancer cell lines. The IC50 values, representing the concentration of 5-FU required to inhibit the growth of 50% of cancer cells, vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
HCT 116Colorectal Cancer11.372 hours[4]
HT-29Colorectal Cancer11.25120 hours[4]
COLO-205Colorectal Cancer3.248-72 hours[5]
SW480Colorectal CancerVaries-[6]
LoVoColorectal CancerVaries-[6]

Toxicity Data (LD50 Values)

Animal studies have been conducted to determine the acute toxicity of 5-FU. The LD50 is a critical parameter for assessing the systemic toxicity of a drug.

Animal ModelRoute of AdministrationLD50 (mg/kg)Citation
MiceIntraperitoneal250-300-

It is important to note that the toxicity of 5-FU in clinical use manifests as various side effects, including myelosuppression, mucositis, and diarrhea.[3]

1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU): An Investigational Derivative

Xylo-5-FU is a nucleoside analog of 5-FU, characterized by the presence of a xylofuranose (B8766934) sugar moiety instead of the ribose or deoxyribose found in natural nucleosides. The rationale behind such modifications is to potentially alter the drug's metabolism, cellular uptake, and mechanism of action, which could lead to an improved therapeutic index.

Efficacy and Toxicity Data

Currently, there is a significant lack of publicly available, quantitative data on the in vitro cytotoxicity (IC50 values) and in vivo toxicity (LD50 values) of 1-(β-D-Xylofuranosyl)-5-fluorouracil. While studies on various xylofuranosyl nucleosides have been conducted, specific data for the 5-FU derivative is not readily found in the surveyed literature. One study on guanidino xylofuranosyl nucleosides did show that a related compound exhibited higher cytotoxicity against a colorectal cancer cell line than 5-FU.[7] However, without direct experimental data for Xylo-5-FU, a definitive assessment of its therapeutic index is not possible.

The biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of naturally occurring bases has been a subject of systematic study, with some compounds showing marked biological activity.[8] This suggests that xylofuranosyl derivatives have the potential for therapeutic effects, but specific data for the 5-FU analog is needed.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) and 5-Fluorouracil (5-FU)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of Xylo-5-FU and 5-FU in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Assessment: LD50 Determination in Mice

The determination of the median lethal dose (LD50) is a crucial step in assessing the acute toxicity of a new compound. The following is a general protocol based on the up-and-down procedure (UDP), which aims to reduce the number of animals used.

Materials:

  • Healthy, young adult mice of a single strain (e.g., BALB/c or C57BL/6), of the same sex

  • 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU) and 5-Fluorouracil (5-FU)

  • Vehicle for drug administration (e.g., sterile saline or PBS)

  • Appropriate caging and environmental conditions

  • Calibrated scale for weighing animals

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Based on any available preliminary data or in vitro cytotoxicity, select a starting dose of the test compound.

  • Dosing: Administer the selected dose to a single animal via the desired route (e.g., intraperitoneal or oral).

  • Observation: Observe the animal closely for signs of toxicity and mortality for a defined period, typically up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is given a lower dose.

  • Continuation: Continue this process until a sufficient number of animals (typically 4-6 reversals in dose direction) have been tested.

  • LD50 Calculation: The LD50 value and its confidence interval are calculated using statistical methods appropriate for the up-and-down procedure, such as the maximum likelihood method.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of 5-FU and the experimental workflows.

G Mechanism of Action of 5-Fluorouracil 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP RNA RNA FUTP->RNA Incorporation FdUDP FdUDP FdUMP->FdUDP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation Cell Death Cell Death RNA->Cell Death DNA->Cell Death dTMP dTMP Thymidylate Synthase->Cell Death Inhibition of DNA Synthesis dUMP dUMP dUMP->dTMP Conversion

Caption: Mechanism of Action of 5-Fluorouracil.

G Experimental Workflow for Therapeutic Index Assessment cluster_0 In Vitro Efficacy (IC50) cluster_1 In Vivo Toxicity (LD50) Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Animal Model Animal Model Dose Administration Dose Administration Animal Model->Dose Administration Observation Observation Dose Administration->Observation LD50 Calculation LD50 Calculation Observation->LD50 Calculation LD50 Calculation->Therapeutic Index Calculation

Caption: Workflow for Therapeutic Index Assessment.

Conclusion

While 5-fluorouracil remains a critical tool in oncology, its associated toxicities underscore the need for safer and more effective alternatives. 1-(β-D-Xylofuranosyl)-5-fluorouracil represents a rational approach to modifying the parent compound to potentially improve its therapeutic profile. However, the current lack of comprehensive preclinical data for Xylo-5-FU makes a direct comparison of its therapeutic index with that of 5-FU impossible.

To rigorously assess the therapeutic potential of Xylo-5-FU, further research is imperative. Specifically, in vitro studies to determine its IC50 values against a panel of cancer cell lines and in vivo studies to establish its LD50 and maximum tolerated dose are crucial next steps. Such data will enable a direct calculation of its therapeutic index and a more definitive comparison with 5-FU, ultimately informing its potential for clinical development. This guide provides the foundational information and experimental frameworks necessary to undertake such a critical evaluation.

References

Preclinical Powerhouse or Passing Fad? A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer chemotherapeutics is a perpetual endeavor in oncological research. Among the vast landscape of novel compounds, 1-(β-D-Xylofuranosyl)-5-fluorouracil emerges as a potential contender in the fluoropyrimidine class of antimetabolites. This guide provides a comprehensive preclinical comparison of this emerging agent with the established cornerstones of cancer treatment, 5-Fluorouracil (B62378) (5-FU) and its oral prodrug, Capecitabine. Through a meticulous review of available data, detailed experimental protocols, and illustrative pathway diagrams, we aim to equip researchers with the critical information needed to evaluate the potential of this novel xylofuranosyl nucleoside analog.

At a Glance: Comparative Efficacy and Physicochemical Properties

To facilitate a clear and concise comparison, the following table summarizes the key preclinical parameters of 1-(β-D-Xylofuranosyl)-5-fluorouracil and its established counterparts. It is important to note that direct preclinical data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited. Therefore, data for its closely related analog, 1-(β-D-Xylofuranosyl)-5-fluorocytosine, is included to provide an initial indication of its potential cytotoxic activity.

Parameter1-(β-D-Xylofuranosyl)-5-fluorouracil5-Fluorouracil (5-FU)Capecitabine
Mechanism of Action Putative inhibition of thymidylate synthase and incorporation into RNA/DNAInhibition of thymidylate synthase, incorporation into RNA and DNA[1][2]Enzymatically converted to 5-FU, which then exerts its effects[3]
In Vitro Cytotoxicity (IC50) Data not available for the uracil (B121893) derivative. The cytosine analog, 1-(β-D-Xylofuranosyl)-5-fluorocytosine, shows significant cytotoxicity against L5178Y and P815 mouse leukemic cells.[4][5]Varies by cell line (e.g., ~5.1 µM in MKN45, ~9.6 µM in MKN74 gastric cancer cells)[6]Varies by cell line and enzymatic activation.
In Vivo Efficacy Data not available.Demonstrates tumor growth inhibition in various xenograft models, though resistance is a common issue.[7][8]Shows significant tumor growth inhibition in a wide range of human cancer xenograft models.[7]
Route of Administration Likely intravenous, based on its structure.Intravenous[9]Oral[3]
Metabolism Putative intracellular phosphorylation.Primarily metabolized in the liver by dihydropyrimidine (B8664642) dehydrogenase (DPD).[10]Sequentially converted to 5-FU by carboxylesterase, cytidine (B196190) deaminase, and thymidine (B127349) phosphorylase.[3]
Known Resistance Mechanisms Not yet characterized.Upregulation of thymidylate synthase, alterations in drug transport, and enhanced DNA repair mechanisms.Similar to 5-FU, as it is the active metabolite.

Delving Deeper: Experimental Protocols for Preclinical Evaluation

Reproducibility and standardization are paramount in preclinical research. To this end, we provide detailed methodologies for key experiments commonly employed in the evaluation of anticancer agents.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the test compounds (1-(β-D-Xylofuranosyl)-5-fluorouracil, 5-FU, and the active metabolite of Capecitabine) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cytotoxic effects.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of novel drug candidates.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116 or HT-29) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (1-(β-D-Xylofuranosyl)-5-fluorouracil, 5-FU, Capecitabine) and a vehicle control according to a predetermined schedule and route of administration.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, we have generated diagrams using the DOT language.

cluster_workflow Preclinical Evaluation Workflow cluster_invitro cluster_invivo A In Vitro Studies D Cytotoxicity Assays (MTT, etc.) A->D E Clonogenic Survival Assay A->E F Mechanism of Action Studies A->F B In Vivo Studies G Xenograft Tumor Models B->G H Toxicity Assessment B->H I Pharmacokinetic Studies B->I C Data Analysis & Comparison F->C G->C H->C I->C

Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.

cluster_pathway 5-Fluorouracil Mechanism of Action FU 5-Fluorouracil (5-FU) FUTP Fluorouridine triphosphate (FUTP) FU->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FU->FdUMP FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FU->FdUTP RNA RNA Dysfunction FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_inc DNA Damage FdUTP->DNA_inc Incorporation DNA_syn Inhibition of DNA Synthesis TS->DNA_syn

Caption: The multifaceted mechanism of action of 5-Fluorouracil.

cluster_conversion Capecitabine to 5-FU Conversion Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

References

Benchmarking 1-(β-D-Xylofuranosyl)-5-fluorouracil Against Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel fluoropyrimidine analogue, 1-(β-D-Xylofuranosyl)-5-fluorouracil, against current standard-of-care chemotherapy regimens in relevant solid tumors such as colorectal, breast, and pancreatic cancer. Due to the limited availability of direct comparative preclinical and clinical data for 1-(β-D-Xylofuranosyl)-5-fluorouracil, this document outlines the established mechanisms of 5-fluorouracil (B62378) (5-FU), presents the current therapeutic landscape, and details the requisite experimental protocols for a comprehensive evaluation of this novel compound.

Introduction to 1-(β-D-Xylofuranosyl)-5-fluorouracil

1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analogue of 5-fluorouracil. The structural modification involves the replacement of the ribose or deoxyribose sugar moiety with a xylofuranose (B8766934) sugar. This alteration may influence the compound's metabolic activation, substrate specificity for key enzymes, cellular uptake, and ultimately, its anticancer activity and toxicity profile compared to 5-FU and its other prodrugs. The rationale for such modifications often lies in attempting to improve tumor selectivity, overcome resistance mechanisms, or alter the pharmacokinetic properties of the parent drug.

Mechanism of Action: 5-Fluorouracil and Potential Implications of the Xylofuranosyl Moiety

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

  • Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA replication and repair, and ultimately inducing "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA. The presence of these fraudulent nucleotides disrupts DNA and RNA synthesis and function, contributing to cytotoxicity.

The xylofuranosyl moiety in 1-(β-D-Xylofuranosyl)-5-fluorouracil may alter its interaction with the enzymes involved in these activation pathways, potentially leading to a different spectrum of activity or a modified resistance profile.

5-FU_Metabolic_Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUR FUR 5-FU->FUR UP FdUR FdUR 5-FU->FdUR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA_Damage RNA Damage FUTP->RNA_Damage FUR->FUMP UK FdUMP FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition dTMP_depletion dTMP Depletion TS_Inhibition->dTMP_depletion DNA_synthesis_inhibition DNA Synthesis Inhibition dTMP_depletion->DNA_synthesis_inhibition FdUR->FdUMP TK FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage

Figure 1: Metabolic activation pathways of 5-Fluorouracil (5-FU).

Standard Chemotherapy Regimens for Comparison

A thorough benchmarking of 1-(β-D-Xylofuranosyl)-5-fluorouracil would require comparison against the following widely used chemotherapy regimens for colorectal, breast, and pancreatic cancers.

Cancer TypeStandard Chemotherapy RegimensComponents
Colorectal Cancer 5-FU/Leucovorin5-Fluorouracil, Leucovorin
FOLFOX5-Fluorouracil, Leucovorin, Oxaliplatin (B1677828)
FOLFIRI5-Fluorouracil, Leucovorin, Irinotecan (B1672180)
Capecitabine (Xeloda®)Oral prodrug of 5-FU
Breast Cancer CMFCyclophosphamide, Methotrexate, 5-Fluorouracil
AC or ECDoxorubicin (Adriamycin®) or Epirubicin, Cyclophosphamide
Taxanes (Paclitaxel, Docetaxel)Often in combination with other agents
Capecitabine (Xeloda®)For metastatic disease
Pancreatic Cancer GemcitabineAs a single agent or in combination
FOLFIRINOX5-Fluorouracil, Leucovorin, Irinotecan, Oxaliplatin
Gemcitabine + nab-Paclitaxel (Abraxane®)Combination therapy

Experimental Protocols for Benchmarking

To comprehensively evaluate the preclinical efficacy and safety of 1-(β-D-Xylofuranosyl)-5-fluorouracil, a series of in vitro and in vivo experiments are necessary.

In Vitro Efficacy and Cytotoxicity Assays

a) Cell Viability (MTT) Assay

This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines relevant to the target indications should be used (e.g., colorectal: HT-29, HCT116; breast: MCF-7, MDA-MB-231; pancreatic: PANC-1, MiaPaCa-2).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-fluorouracil, 5-FU, and other relevant chemotherapeutic agents for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values from dose-response curves.

b) Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.

  • Procedure:

    • Treat cell suspensions with the test compounds for a defined period.

    • Plate a known number of viable cells into 6-well plates.

    • Incubate for 10-14 days until colonies are visible.

    • Fix and stain the colonies with crystal violet.

    • Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

In_Vitro_Workflow start Start cell_culture Cancer Cell Lines (e.g., HT-29, MCF-7, PANC-1) start->cell_culture drug_treatment Treat with: 1. 1-(β-D-Xylofuranosyl)-5-FU 2. 5-FU (Control) 3. Standard Chemotherapy cell_culture->drug_treatment mtt_assay MTT Assay (48-72h) drug_treatment->mtt_assay clonogenic_assay Clonogenic Assay (10-14 days) drug_treatment->clonogenic_assay ic50 Determine IC50 Values mtt_assay->ic50 survival_fraction Calculate Surviving Fraction clonogenic_assay->survival_fraction end End ic50->end survival_fraction->end

Figure 2: General workflow for in vitro evaluation.

In Vivo Efficacy Studies in Xenograft Models

In vivo studies are crucial to assess the antitumor activity and toxicity of the compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used for xenograft studies.

  • Tumor Implantation: Human cancer cell lines are injected subcutaneously or orthotopically into the mice.

  • Treatment Regimens:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Control Group: Vehicle control.

    • Test Group: 1-(β-D-Xylofuranosyl)-5-fluorouracil administered at various doses and schedules.

    • Comparator Groups:

      • 5-FU administered at a clinically relevant dose and schedule.

      • Standard combination chemotherapy (e.g., FOLFOX or FOLFIRI for colorectal cancer models)[1]. Dosing for mice is often calculated based on body surface area conversion from human doses[1]. For example, a FOLFOX regimen in mice might involve weekly intraperitoneal injections of oxaliplatin (12 mg/kg), leucovorin (30 mg/kg), and 5-fluorouracil (55 mg/kg) for 3 weeks[1]. A FOLFIRI-like regimen could consist of weekly intraperitoneal injections of irinotecan (40 mg/kg), leucovorin (30 mg/kg), and 5-fluorouracil (55 mg/kg) for 3 weeks[1].

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.

    • Survival Analysis: Monitor animal survival over time.

    • Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform hematological and biochemical analysis of blood samples.

    • Pharmacokinetic Analysis: Measure the concentration of the drug and its metabolites in plasma and tumor tissue over time.

In_Vivo_Workflow start Start tumor_implantation Implant Human Cancer Cells into Immunocompromised Mice start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - 1-(β-D-Xylofuranosyl)-5-FU - 5-FU - Standard Chemotherapy randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoints Evaluate Endpoints: - Tumor Growth Inhibition - Survival Analysis - Toxicity Profile - Pharmacokinetics monitoring->endpoints end End endpoints->end

Figure 3: General workflow for in vivo xenograft studies.

Data Presentation for Comparison

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell Line1-(β-D-Xylofuranosyl)-5-fluorouracil5-FluorouracilOxaliplatinIrinotecan (SN-38)
HT-29 (Colorectal)Data to be determined3.2 - 13[2]Data to be determinedData to be determined
HCT116 (Colorectal)Data to be determined1.48 - 185[3]Data to be determinedData to be determined
MCF-7 (Breast)Data to be determinedData to be determinedData to be determinedData to be determined
MDA-MB-231 (Breast)Data to be determinedData to be determinedData to be determinedData to be determined
PANC-1 (Pancreatic)Data to be determinedData to be determinedData to be determinedData to be determined
MiaPaCa-2 (Pancreatic)Data to be determinedData to be determinedData to be determinedData to be determined

Note: IC50 values for 5-FU can vary significantly depending on the assay conditions and duration of exposure.

Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Model (e.g., HT-29)

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Mean Survival (days)Body Weight Change (%)
Vehicle Control-0Data to be determinedData to be determined
1-(β-D-Xylofuranosyl)-5-FUDose to be determinedData to be determinedData to be determinedData to be determined
5-FluorouracilClinically relevant doseData to be determinedData to be determinedData to be determined
FOLFOXStandard mouse protocol[1]Data to be determinedData to be determinedData to be determined
FOLFIRIStandard mouse protocol[1]Data to be determinedData to be determinedData to be determined

Conclusion

The development of novel fluoropyrimidine analogues like 1-(β-D-Xylofuranosyl)-5-fluorouracil holds promise for improving the therapeutic index of this important class of anticancer agents. A rigorous and systematic preclinical evaluation, as outlined in this guide, is essential to determine its potential advantages over existing standard-of-care chemotherapies. The generation of robust comparative data on efficacy, toxicity, and pharmacokinetics will be critical in guiding the future clinical development of this compound.

References

A Comparative Analysis of the Metabolic Pathways of 5-Fluorouracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of the widely used anticancer agent 5-Fluorouracil (B62378) (5-FU) and its oral prodrugs: Capecitabine (B1668275), Tegafur (B1684496), and Doxifluridine (B1684386). Understanding the distinct metabolic activation and catabolism of these derivatives is crucial for optimizing therapeutic strategies and developing novel drug formulations. This document summarizes key quantitative data, outlines experimental protocols for metabolic analysis, and visualizes the complex biochemical transformations involved.

Overview of Metabolic Activation and Catabolism

5-Fluorouracil itself is a prodrug that requires intracellular conversion to its active metabolites to exert cytotoxic effects. Its derivatives, Capecitabine, Tegafur, and Doxifluridine, are designed to improve oral bioavailability, tumor selectivity, and the therapeutic window of 5-FU. The metabolic journey of these drugs involves a series of enzymatic conversions, primarily occurring in the liver and tumor tissues.

The anabolic pathway leads to the formation of active metabolites that inhibit thymidylate synthase (TS) and can be incorporated into RNA and DNA, ultimately leading to cell death.[1][2] Conversely, the catabolic pathway, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), inactivates 5-FU, reducing its therapeutic efficacy and contributing to certain toxicities.[2][3]

Comparative Metabolic Pathways

The metabolic pathways of 5-FU and its derivatives are distinct, influencing their pharmacokinetic profiles and clinical utility.

5-Fluorouracil (5-FU)

5-FU enters the cell and undergoes anabolic conversion to three active metabolites:

  • Fluorouridine monophosphate (FUMP) , which is further phosphorylated to fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting its function.[2]

  • Fluorodeoxyuridine monophosphate (FdUMP) , a potent inhibitor of thymidylate synthase, which blocks the synthesis of thymidine (B127349), a crucial component of DNA.[2]

  • Fluorodeoxyuridine triphosphate (FdUTP) , which can be incorporated into DNA, leading to DNA damage.[2]

The catabolism of 5-FU is primarily governed by DPD, which converts it to the inactive dihydro-5-fluorouracil (DHFU).[2][4]

Capecitabine

Capecitabine is a three-step oral prodrug designed for tumor-selective activation to 5-FU.[5]

  • Carboxylesterase: In the liver, capecitabine is hydrolyzed to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR).

  • Cytidine Deaminase: Subsequently, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) or doxifluridine, primarily in the liver and tumor cells.[6]

  • Thymidine Phosphorylase (TP): Finally, 5'-DFUR is converted to 5-FU by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues.[7]

Tegafur

Tegafur is another oral prodrug of 5-FU. Its activation is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver, which converts it to 5-hydroxytegafur. This intermediate is unstable and spontaneously breaks down to form 5-FU.[8][9] Tegafur is often administered in combination with a DPD inhibitor, such as uracil (B121893) (in UFT) or gimeracil (B1684388) (in S-1), to increase the bioavailability and half-life of the generated 5-FU.[10]

Doxifluridine (5'-deoxy-5-fluorouridine)

Doxifluridine is a direct precursor to 5-FU and an intermediate in the metabolism of capecitabine.[11] It is converted to 5-FU by thymidine phosphorylase (TP), an enzyme with elevated activity in many tumors.[12]

Quantitative Data Comparison

The following tables summarize key pharmacokinetic and enzyme kinetic parameters for 5-FU and its derivatives based on available experimental data. It is important to note that these values can vary significantly between studies due to different experimental conditions and patient populations.

Table 1: Comparative Pharmacokinetic Parameters

Parameter5-FU (i.v. infusion)Capecitabine (oral)Tegafur (oral, as UFT)Doxifluridine (oral)
Cmax (μg/mL) Variable (dose-dependent)5.2 ± 1.3 (for Capecitabine)~2.3 (for 5-FU)[13]Variable
AUC (μg·h/mL) Variable (dose-dependent)28 ± 10 (for Capecitabine)~3.8 (for 5-FU)[13]Variable
Tmax (h) Not Applicable1 ± 0.25~1~1.5
Half-life (h) ~0.1-0.3~2.7~7.2 (for 5-FU)[13]~0.3-0.7

Data for Capecitabine and its metabolites can be found in reference[14]. Data for Tegafur (as UFT) is from a study comparing it to 5-FU infusion[13]. Doxifluridine data is from reference[15].

Table 2: Comparative Enzyme Kinetics

EnzymeSubstrateKmVmax
CYP2A6 Tegafur0.43 ± 0.05 mM[8][9]4.02 ± 1.70 nmol/mg/min[8][9]
Thymidine Phosphorylase DoxifluridineData not availableData not available
Orotate (B1227488) Phosphoribosyltransferase 5-FUData not availableData not available
Dihydropyrimidine Dehydrogenase 5-FUData not availableData not available

Enzyme kinetic data for direct comparative analysis is limited in the reviewed literature.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of 5-FU and its derivatives.

Prodrug_Metabolism cluster_capecitabine Capecitabine Pathway cluster_doxifluridine Doxifluridine Pathway cluster_tegafur Tegafur Pathway node_Capecitabine Capecitabine node_5DFCR 5'-DFCR node_Capecitabine->node_5DFCR Carboxylesterase (Liver) node_Doxifluridine Doxifluridine (5'-DFUR) node_5DFCR->node_Doxifluridine Cytidine Deaminase (Liver, Tumor) node_5FU 5-Fluorouracil (5-FU) node_Doxifluridine->node_5FU Thymidine Phosphorylase (Tumor) node_Tegafur Tegafur node_5HUTFU 5-Hydroxytegafur node_Tegafur->node_5HUTFU CYP2A6 (Liver) node_5HUTFU->node_5FU Spontaneous node_Active Active Metabolites node_5FU->node_Active

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1-(β-D-Xylofuranosyl)-5-fluorouracil must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As a fluorouracil analogue, this compound is classified as a hazardous, antineoplastic agent, necessitating specialized waste management. The following guide provides essential, step-by-step instructions for its safe disposal.

Personal Protective Equipment (PPE)

Prior to handling 1-(β-D-Xylofuranosyl)-5-fluorouracil for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble pair of nitrile or other chemotherapy-rated gloves.
Body Protection Lab Coat/GownDisposable, solid-front gown with long sleeves.
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection RespiratorAn N100 respirator should be used if there is a risk of aerosolization or if not handled in a containment system.[1]
Waste Segregation and Containerization

Proper segregation of waste is critical. All materials that have come into contact with 1-(β-D-Xylofuranosyl)-5-fluorouracil must be disposed of as hazardous chemical waste.

  • Sharps Waste: Needles, syringes with attached needles, and other breakable items that are contaminated must be placed directly into a designated, puncture-resistant sharps container labeled "Hazardous Waste - Sharps".[2][3]

  • Solid Waste: Contaminated items such as gloves, disposable gowns, bench paper, and vials should be placed in a dedicated hazardous waste container. This is often a yellow or other specifically colored bag or container labeled "Chemotherapy Waste" or "Hazardous Chemical Waste".[2][3]

  • Liquid Waste: Unused solutions containing 1-(β-D-Xylofuranosyl)-5-fluorouracil must be collected in a sealed, leak-proof container clearly labeled with the chemical name and "Hazardous Waste". Do not dispose of this waste down the drain.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of PPE.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For solid spills, gently cover the material with absorbent pads. Do not create dust.

  • Cleanup: Carefully clean the area, working from the outside in. Place all cleanup materials into the designated hazardous waste container.

  • Decontamination: The spill area should be decontaminated. A common practice is to use a detergent and water solution, followed by a thorough rinsing.[2]

  • Seek Assistance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal Protocol

The ultimate disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil waste must be handled by qualified personnel in accordance with institutional, local, and federal regulations.

  • Labeling: Ensure all waste containers are securely sealed and properly labeled with the contents and hazard warnings.

  • Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the hazardous waste.[2][3] They will ensure the waste is transported to a licensed hazardous waste disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil.

start Start: Handling of 1-(b-D-Xylofuranosyl)-5-fluorouracil ppe Don Appropriate PPE start->ppe waste_generated Waste Generated? spill_event Spill Event? waste_generated->spill_event No segregate Segregate Waste Type waste_generated->segregate Yes contact_ehs Contact EHS for Pickup spill_event->contact_ehs No, process complete spill_ppe Don Spill Response PPE spill_event->spill_ppe Yes ppe->waste_generated sharps Sharps Waste segregate->sharps solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps_container Place in Labeled Sharps Container sharps->sharps_container solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container store Store in Designated Secure Area sharps_container->store solid_container->store liquid_container->store store->contact_ehs end End of Process contact_ehs->end contain_spill Contain Spill spill_ppe->contain_spill cleanup_spill Clean and Decontaminate Area contain_spill->cleanup_spill dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->store

Caption: Disposal workflow for 1-(β-D-Xylofuranosyl)-5-fluorouracil.

References

Personal protective equipment for handling 1-(b-D-Xylofuranosyl)-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

1-(β-D-Xylofuranosyl)-5-fluorouracil, an analogue of the potent antineoplastic agent 5-Fluorouracil (5-FU), requires stringent safety protocols due to its presumed cytotoxic nature.[1][2] Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for handling this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents is the consistent and correct use of Personal Protective Equipment (PPE).[3] Different laboratory procedures involving 1-(β-D-Xylofuranosyl)-5-fluorouracil necessitate specific levels of PPE. The following table summarizes the recommended PPE for various tasks.

Task Gloves Gown Eye/Face Protection Respiratory Protection
Weighing and Compounding (Dry Powder) Double gloves (chemotherapy-rated nitrile)[4][5]Disposable, fluid-resistant gown with long sleeves and knit cuffs[3][4]Safety glasses with side shields or goggles[6][7]NIOSH-approved respirator (e.g., N95) to prevent inhalation of airborne particles[3][4]
Preparing Solutions Double gloves (chemotherapy-rated nitrile)[4][5]Disposable, fluid-resistant gown with long sleeves and knit cuffs[3][4]Face shield and safety glasses or goggles to protect against splashes[4][6]Work within a certified chemical fume hood or biological safety cabinet (BSC)[8][9]
Administering to Cell Cultures or Animals Double gloves (chemotherapy-rated nitrile)[4][5]Disposable, fluid-resistant gown with long sleeves and knit cuffs[3][4]Safety glasses with side shields or goggles[6][7]Work within a certified chemical fume hood or BSC[8][9]
Handling Waste and Decontamination Double gloves (chemotherapy-rated nitrile) or industrial thickness gloves for large spills[1][4]Disposable, fluid-resistant gown with long sleeves and knit cuffs[3][4]Face shield and safety glasses or goggles[4][6]NIOSH-approved respirator may be necessary depending on the nature of the waste and potential for aerosolization[4]

Experimental Protocols: Handling and Disposal Workflow

Preparation and Handling:

  • Restricted Access: Conduct all work with 1-(β-D-Xylofuranosyl)-5-fluorouracil in a designated area with restricted access.[10]

  • Engineering Controls: All weighing, reconstitution, and dilutions must be performed within a certified Class I or Class II Type B biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE): Before beginning any procedure, don the appropriate PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the gown.[4]

  • Spill Management: Maintain a spill kit specifically for cytotoxic agents in the immediate work area. In the event of a spill, evacuate the area, don appropriate PPE, contain the spill using absorbent pads, and decontaminate the area with an appropriate cleaning agent.[3][7]

Disposal Plan:

All materials that come into contact with 1-(β-D-Xylofuranosyl)-5-fluorouracil are considered cytotoxic waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[7]

  • Solid Waste: Contaminated items such as gloves, gowns, bench paper, and vials should be disposed of in a clearly labeled, leak-proof "Cytotoxic Waste" container.[7][10]

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.[8]

  • Waste Segregation: Ensure that cytotoxic waste is segregated from other laboratory waste streams.

  • Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local environmental regulations, typically through incineration by a licensed hazardous waste contractor.[9]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_contingency Contingency prep_area 1. Designate Restricted Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe eng_controls 3. Work in BSC/Fume Hood don_ppe->eng_controls weigh 4a. Weigh Compound eng_controls->weigh Proceed with caution dissolve 4b. Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential administer 4c. Administer Compound dissolve->administer dissolve->spill Potential segregate 5. Segregate Cytotoxic Waste administer->segregate After use administer->spill Potential sharps 6a. Sharps Container segregate->sharps solid 6b. Solid Waste Container segregate->solid liquid 6c. Liquid Waste Container segregate->liquid final_disposal 7. Dispose via Licensed Contractor sharps->final_disposal solid->final_disposal liquid->final_disposal spill_kit Use Cytotoxic Spill Kit spill->spill_kit decontaminate Decontaminate Area spill_kit->decontaminate

Caption: Safe handling and disposal workflow for cytotoxic compounds.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。